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  • Product: Acetone-1,3-13C2
  • CAS: 7217-25-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Stable Isotope Labeling in Modern Research

An In-Depth Technical Guide to Acetone-1,3-¹³C₂ for Researchers, Scientists, and Drug Development Professionals In the landscape of molecular biology, drug development, and metabolic research, the ability to trace, quant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Acetone-1,3-¹³C₂ for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, drug development, and metabolic research, the ability to trace, quantify, and characterize molecules with high precision is paramount. Isotopic labeling, the practice of replacing an atom within a molecule with one of its isotopes, serves as a cornerstone technique for achieving this precision.[] Among the available stable isotopes, Carbon-13 (¹³C) is particularly valuable due to its non-radioactive nature and its utility in two of the most powerful analytical techniques available to scientists: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][2]

Acetone-1,3-¹³C₂, a form of acetone where the two terminal methyl carbons are replaced with the ¹³C isotope, exemplifies the utility of strategically labeled compounds. Its defined isotopic enrichment provides a powerful tool for applications ranging from a simple, reliable internal standard for quantitative mass spectrometry to a sophisticated tracer for elucidating complex metabolic pathways. This guide provides a comprehensive overview of the core properties of Acetone-1,3-¹³C₂, its analytical characterization, and its field-proven applications, designed to empower researchers to leverage this versatile molecule in their work.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. Acetone-1,3-¹³C₂ shares nearly identical physical and chemical behaviors with its unlabeled counterpart, a critical feature for its use as an internal standard.[3] However, the mass and nuclear spin differences imparted by the ¹³C atoms give it a distinct and analytically crucial signature.

Physicochemical Data

The essential physical and chemical properties of Acetone-1,3-¹³C₂ are summarized below. These values are consistent with standard acetone, with the primary difference being the molecular weight due to the two heavy carbon isotopes.[4][5]

PropertyValueSource(s)
Linear Formula ¹³CH₃CO¹³CH₃[6]
Molecular Weight 60.06 g/mol [5]
CAS Number 7217-25-6[5][7]
Appearance Colorless Liquid
Density 0.818 g/mL at 25 °C
Boiling Point 56 °C
Melting Point -94 °C
Refractive Index n20/D 1.359
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%[5][8]
Spectroscopic Profile

The true analytical power of Acetone-1,3-¹³C₂ is revealed through its unique spectroscopic signatures.

1. Mass Spectrometry (MS)

In mass spectrometry, the defining characteristic of Acetone-1,3-¹³C₂ is its mass shift. The molecular ion appears at an m/z value two units higher than unlabeled acetone (M+2). This distinct mass difference is the foundation of its use as an ideal internal standard for quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][9] When spiked into a complex biological matrix, Acetone-1,3-¹³C₂ co-elutes with any endogenous, unlabeled acetone and experiences identical ionization effects in the mass spectrometer's source.[9] By calculating the ratio of the analyte's signal to the internal standard's signal, one can correct for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[3][9]

The primary fragment ions observed in the electron ionization mass spectrum of unlabeled acetone are the molecular ion (m/z 58) and the acetyl cation (CH₃CO⁺, m/z 43).[10][11] For Acetone-1,3-¹³C₂, these correspond to the labeled molecular ion (¹³CH₃CO¹³CH₃⁺, m/z 60) and a labeled acetyl cation (¹³CH₃CO⁺, m/z 44).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the spin-½ ¹³C nucleus makes Acetone-1,3-¹³C₂ directly observable in ¹³C NMR spectroscopy without the need for the high concentrations or long acquisition times often required for detecting ¹³C at its natural abundance (1.1%).[12]

  • ¹³C NMR: The ¹³C NMR spectrum is elegantly simple. It will show a signal for the labeled methyl carbons (¹³CH₃). The chemical shift is expected to be very close to that of unlabeled acetone's methyl carbons (~30.6 ppm).[13][14] The carbonyl carbon (C=O), being unlabeled ¹²C, will not be directly observed in a standard ¹³C NMR experiment.

  • ¹H NMR: The protons on the labeled methyl groups will exhibit coupling to the attached ¹³C atom, resulting in a doublet for the methyl signal. This ¹J(¹³C-¹H) coupling provides unambiguous confirmation of the labeling position.

3. Infrared (IR) Spectroscopy

The IR spectrum of acetone is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration, typically found around 1715 cm⁻¹.[15] In Acetone-1,3-¹³C₂, the masses of the atoms flanking the carbonyl group are heavier. This isotopic substitution can induce a subtle shift in the vibrational frequencies of the molecule's bonds, including the C-C and C=O stretches, a phenomenon of interest in advanced vibrational spectroscopy studies.[16]

Part 2: Core Applications & Methodologies

The unique properties of Acetone-1,3-¹³C₂ make it an invaluable tool in several key areas of scientific research and drug development.

Application 1: Internal Standard for Quantitative Mass Spectrometry

This is the most common application. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis in regulated bioanalysis and other high-stakes applications.

Workflow: Use of Acetone-1,3-¹³C₂ as an Internal Standard

G cluster_prep Sample & Standard Preparation cluster_process Sample Processing cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike Known Amount of IS into Sample and Calibrators Sample->Spike IS_Stock Prepare Stock Solution of Acetone-1,3-¹³C₂ IS_Stock->Spike Cal_Curve Prepare Calibration Standards (Unlabeled Acetone) Cal_Curve->Spike Extract Perform Sample Extraction (e.g., Protein Precipitation) Spike->Extract LCMS Inject into LC-MS/MS System Extract->LCMS Acquire Acquire Data using MRM (Monitor transitions for both analyte and IS) LCMS->Acquire Ratio Calculate Peak Area Ratio (Analyte / IS) Acquire->Ratio Quant Quantify Analyte Concentration using Calibration Curve Ratio->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Preparation of a Calibration Curve

  • Prepare Internal Standard (IS) Working Solution: Dilute the Acetone-1,3-¹³C₂ stock solution in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a fixed concentration (e.g., 100 ng/mL). This concentration should be chosen to yield a robust signal in the mass spectrometer.

  • Prepare Calibration Standards: Create a series of calibration standards by serially diluting a high-concentration stock of unlabeled acetone in a blank matrix (e.g., drug-free plasma). This creates standards with known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Fortification: To a fixed volume of each calibration standard and each unknown sample (e.g., 100 µL), add a small, precise volume of the IS working solution (e.g., 10 µL).

  • Extraction: Perform a sample cleanup procedure, such as protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • Data Processing: Plot the peak area ratio (unlabeled acetone / Acetone-1,3-¹³C₂) against the known concentration of the calibration standards. Apply a linear regression to generate a calibration curve, which is then used to determine the concentration in the unknown samples.

The causality behind this protocol is that by adding the same amount of IS to every sample and standard, any variability introduced during the extraction or ionization process will affect both the analyte and the IS equally. The ratio of their signals remains constant, thus ensuring accuracy.[9]

Application 2: Metabolic Flux Analysis (MFA)

Acetone-1,3-¹³C₂ can serve as a tracer to probe central carbon metabolism.[17] While less common than using labeled glucose or glutamine, it can be valuable for studying specific pathways, such as ketogenesis and ketone body utilization. When cells are incubated with Acetone-1,3-¹³C₂, the labeled carbons can be incorporated into intermediates of the TCA cycle and other pathways.[12] By analyzing the mass isotopomer distributions of downstream metabolites via MS or NMR, researchers can quantify the rates (fluxes) of metabolic reactions.[17][18]

Workflow: Conceptual Overview of a ¹³C Metabolic Flux Experiment

G cluster_exp Experiment cluster_analysis Analysis cluster_model Modeling Tracer Introduce ¹³C-Labeled Substrate (e.g., Acetone-1,3-¹³C₂) to Cells Incubate Incubate for a Defined Period to Allow Metabolic Processing Tracer->Incubate Quench Quench Metabolism & Extract Metabolites Incubate->Quench Analyze Analyze Extracts via LC-MS or NMR Quench->Analyze Measure Measure Mass Isotopomer Distributions (MIDs) Analyze->Measure Model Input MIDs into a Computational Metabolic Model Measure->Model Flux Calculate Intracellular Metabolic Fluxes Model->Flux

Caption: Conceptual workflow for ¹³C-Metabolic Flux Analysis (MFA).

Application 3: Synthetic Chemistry Intermediate

Acetone-1,3-¹³C₂ is a valuable starting material for synthesizing more complex molecules containing a ¹³C-labeled isopropylidene moiety or other derived structures.[5] This allows for the precise introduction of stable isotope labels into drug candidates, metabolites, or molecular probes for mechanism-of-action studies. For example, it could be used in an aldol condensation reaction to create a larger molecule with the ¹³C label preserved in its backbone.

Part 3: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While the isotopic label does not alter the chemical hazards, Acetone-1,3-¹³C₂ must be handled with the same precautions as standard acetone. It is a highly flammable liquid and vapor, can cause serious eye irritation, and may cause drowsiness or dizziness.[4]

Hazard InformationDetails
GHS Pictograms Flame, Exclamation Mark
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.[4] H319: Causes serious eye irritation.[4] H336: May cause drowsiness or dizziness.[4]
Precautionary Codes P210, P233, P240, P261, P280, P305+P351+P338
Storage Class 3 (Flammable liquids)
Storage Conditions Store at room temperature away from light, moisture, and ignition sources.[5][19]

Always handle Acetone-1,3-¹³C₂ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and suitable gloves.

Conclusion

Acetone-1,3-¹³C₂ is more than just a heavy version of a common solvent. It is a precision tool that enables researchers to achieve higher levels of accuracy in quantification and deeper insights into the complex dynamics of biological systems. Its well-defined physical properties, distinct spectroscopic signature, and straightforward application in well-established analytical workflows make it an indispensable reagent in the modern research and drug development laboratory. By understanding its core properties and the causality behind its application, scientists can confidently deploy it to validate systems, generate trustworthy data, and accelerate discovery.

References

  • Acetone-1,3-13C2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Probing hepatic metabolism of [2-¹³C]dihydroxyacetone in vivo with ¹H-decoupled hyperpolarized ¹³C-MR. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Uses of Acetone. (2025, July 23). GeeksforGeeks. Retrieved January 14, 2026, from [Link]

  • The applications of Acetone. (2023, January 11). Rebain International. Retrieved January 14, 2026, from [Link]

  • Synthesis of ¹³C₂-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. (2025, August 22). Journal of Visualized Experiments. Retrieved January 14, 2026, from [Link]

  • ACETONE (1,3-13C2, 99%). (n.d.). Eurisotop. Retrieved January 14, 2026, from [Link]

  • Acetone Solvent Properties. (n.d.). Gaylord Chemical. Retrieved January 14, 2026, from [Link]

  • Acetone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

  • IR Spectra and Properties of Solid Acetone, an Interstellar and Cometary Molecule. (2017, November 29). NASA Technical Reports Server. Retrieved January 14, 2026, from [Link]

  • An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers in Plant Science. Retrieved January 14, 2026, from [Link]

  • Role of Acetone in Solubility Enhancement of Drugs. (2025, June 26). Purosolv. Retrieved January 14, 2026, from [Link]

  • Simultaneous Detection of Cerebral Metabolism of Different Substrates by in vivo ¹³C Isotopomer MRS. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Unlocking the Power of Acetone: Chemistry, Uses, and Safety. (n.d.). Gas-Sensing.com. Retrieved January 14, 2026, from [Link]

  • ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0001659). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

  • Acetone. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Acetone ((CH₃)₂CO). (n.d.). Virtual Planetary Laboratory. Retrieved January 14, 2026, from [Link]

  • Pharma-Grade Acetone in Microencapsulation Processes. (2025, August 20). Purosolv. Retrieved January 14, 2026, from [Link]

  • 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Isotopically nonstationary ¹³C flux analysis of Myc-induced metabolic reprogramming in B-cells. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Question Video: Identifying IR-spectrum of Acetone. (n.d.). Nagwa. Retrieved January 14, 2026, from [Link]

  • Ch13 - Sample IR spectra. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

  • Comparison between the IR spectra of acetone acquired in transmission... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • c ¹³C NMR spectrum (100 MHz, acetone- d₆ ) of compound SP-3. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0001659). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

  • A multiphoton ionization study of acetone using time-of-flight mass spectrometry. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • ¹³C Labeled internal standards - Mycotoxins. (n.d.). LIBIOS. Retrieved January 14, 2026, from [Link]

  • The ¹³C and ¹³C DEPT Spectrum of "Acetone-d6". (2008, April 18). University of Ottawa NMR Facility Blog. Retrieved January 14, 2026, from [Link]

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Exploratory

Introduction: The Significance of Stable Isotope Labeling

An In-depth Technical Guide to Acetone-1,3-¹³C₂: Chemical Structure, Synthesis, and Characterization This guide provides a comprehensive overview of Acetone-1,3-¹³C₂, a stable isotope-labeled compound of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Acetone-1,3-¹³C₂: Chemical Structure, Synthesis, and Characterization

This guide provides a comprehensive overview of Acetone-1,3-¹³C₂, a stable isotope-labeled compound of significant interest to researchers in drug development, metabolic studies, and environmental science. We will delve into its chemical structure, explore a robust synthetic route, and detail the analytical methods for its characterization. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.

Stable isotope-labeled compounds, such as Acetone-1,3-¹³C₂, are indispensable tools in modern scientific research.[1] The substitution of an atom with its heavier, non-radioactive isotope allows for the tracing of molecules through complex biological and chemical systems without the complications of radioactivity.[2] The ¹³C isotope, with its nuclear spin, makes it particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing detailed insights into molecular structure and metabolic pathways.[2]

Acetone-1,3-¹³C₂ is particularly useful as a tracer in metabolic studies to follow the fate of the acetyl group in various biochemical pathways, such as ketogenesis and the Krebs cycle.[3][4] In drug development, it can be used to elucidate the metabolism of drug candidates, aiding in the optimization of their pharmacokinetic properties.[1]

Chemical Structure and Physicochemical Properties

Acetone-1,3-¹³C₂ is an isotopologue of acetone where the two methyl carbons are replaced with the ¹³C isotope. The central carbonyl carbon remains as the naturally abundant ¹²C.

Chemical Structure:

Caption: Chemical structure of Acetone-1,3-¹³C₂.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC Name(1,3-¹³C₂)propan-2-one[5]
Molecular Formula¹³C₂¹²CH₆O[5][6]
Molecular Weight60.06 g/mol [6][7]
CAS Number7217-25-6[5][6][7]
AppearanceColorless liquid[6]
Boiling Point56 °C (lit.)[6]
Melting Point-94 °C (lit.)
Density0.818 g/mL at 25 °C
Isotopic PurityTypically ≥99 atom % ¹³C[6]

Synthesis of Acetone-1,3-¹³C₂

The synthesis of Acetone-1,3-¹³C₂ can be efficiently achieved through the reaction of a ¹³C-labeled Grignard reagent with acetyl chloride. This method provides a high yield of the desired product with excellent isotopic incorporation.

Synthetic Strategy: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[8] In this specific application, we utilize a ¹³C-labeled methyl magnesium halide, which acts as a nucleophile, to attack the electrophilic carbonyl carbon of acetyl chloride. The resulting intermediate readily collapses to form the ketone, Acetone-1,3-¹³C₂. It is crucial to use a less reactive organometallic reagent or carefully control the reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol.[8] The use of organocadmium or organocuprate reagents can also be considered to selectively yield ketones from acyl chlorides, though Grignard reagents can be effective with proper stoichiometry and temperature control.[8][9]

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of Acetone-1,3-¹³C₂.

Materials:

  • ¹³C-Methyl iodide (¹³CH₃I), 99 atom % ¹³C

  • Magnesium turnings, activated

  • Acetyl chloride (CH₃COCl)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Schlenk line or glove box for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Distillation apparatus

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (argon or nitrogen), place activated magnesium turnings in a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small volume of anhydrous diethyl ether.

    • Dissolve ¹³C-Methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a few drops of the ¹³C-Methyl iodide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a gentle reflux).

    • Once the reaction has started, add the remaining ¹³C-Methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the ¹³C-methylmagnesium iodide (¹³CH₃MgI).

  • Reaction with Acetyl Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve acetyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude Acetone-1,3-¹³C₂ by fractional distillation.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis cluster_2 Work-up & Purification 13CH3I ¹³C-Methyl Iodide Grignard ¹³CH₃MgI (Grignard Reagent) 13CH3I->Grignard Mg Magnesium Mg->Grignard Et2O_1 Anhydrous Diethyl Ether Et2O_1->Grignard Product Acetone-1,3-¹³C₂ Grignard->Product Nucleophilic Acyl Substitution AcCl Acetyl Chloride AcCl->Product Et2O_2 Anhydrous Diethyl Ether Et2O_2->Product Quench Quench with NH₄Cl (aq) Product->Quench Extract Extraction with Et₂O Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Distill Fractional Distillation Dry->Distill FinalProduct Pure Acetone-1,3-¹³C₂ Distill->FinalProduct

Caption: Synthetic workflow for Acetone-1,3-¹³C₂.

Characterization and Quality Control

The identity and purity of the synthesized Acetone-1,3-¹³C₂ must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Acetone-1,3-¹³C₂ is expected to show a doublet centered around δ 2.09 ppm (in acetone-d₆).[10] The singlet observed for unlabeled acetone will be split into a doublet due to the coupling between the protons and the attached ¹³C nucleus (¹JCH coupling constant).

  • ¹³C NMR: The carbon NMR spectrum will be significantly different from that of unlabeled acetone. It will show a strong singlet for the ¹³C-labeled methyl carbons (¹³CH₃) at approximately δ 30.6 ppm. The carbonyl carbon (¹²C=O) signal at around δ 206.7 ppm will be of much lower intensity due to its natural abundance.

Mass Spectrometry (MS)

The mass spectrum of Acetone-1,3-¹³C₂ will show a molecular ion peak (M⁺) at m/z = 60, which is two mass units higher than that of unlabeled acetone (m/z = 58).[11] This mass shift is a clear indicator of the incorporation of two ¹³C atoms. The fragmentation pattern will also be shifted accordingly. The most abundant fragment for unlabeled acetone is the acetyl cation [CH₃CO]⁺ at m/z = 43. For Acetone-1,3-¹³C₂, this will result in two prominent fragments: [¹³CH₃CO]⁺ at m/z = 44 and [¹²CH₃CO]⁺ (from the unlabeled acetyl chloride) at m/z = 43, depending on the fragmentation pathway.

Safety and Handling

Acetone-1,3-¹³C₂ is a highly flammable liquid and vapor and causes serious eye irritation.[6] It may also cause drowsiness or dizziness.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[7]

Conclusion

This guide has provided a detailed overview of the chemical structure, synthesis, and characterization of Acetone-1,3-¹³C₂. The described Grignard-based synthetic protocol offers a reliable method for its preparation with high isotopic purity. The analytical data provided serves as a benchmark for the quality control of the final product. The availability of high-purity Acetone-1,3-¹³C₂ is crucial for advancing research in various scientific disciplines that rely on stable isotope tracing.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001659). [Link]

  • Isotope Science / Alfa Chemistry. 13C Labeled Compounds. [Link]

  • National Institute of Standards and Technology. Acetone - Mass spectrum (electron ionization). [Link]

  • PubChem - NIH. Acetone-1,3-13C2 | C3H6O | CID 13001281. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). [Link]

  • PubMed. Ketogenesis in the living rat followed by 13C-NMR spectroscopy. Infusion of [1,3-13C]octanoate. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0024424). [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • YouTube. NMR interpretation of Acetone. [Link]

  • YouTube. Methyl magnesium chloride reacts with acetyl chloride to produce.... [Link]

  • CK-12 Foundation. Preparation of Ketones. [Link]

  • ISMRM. 1H-[13C] MRS Ex Vivo Study of Cortical Ketone Body Utilization in Awake Rats During Fasting-Induced Ketosis. [Link]

  • Filo. What compound will react with a Grignard reagent to produce a ketone?. [Link]

  • NMRS.io. 1H | acetone-d6 | NMR Chemical Shifts. [Link]

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Exploratory

An In-depth Technical Guide to the Isotopic Purity of Acetone-1,3-¹³C₂

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control of Acetone-1,3-¹³C₂, a stable isotope-labeled compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control of Acetone-1,3-¹³C₂, a stable isotope-labeled compound critical in various scientific and pharmaceutical applications. From understanding its synthesis to ensuring its isotopic purity, this document offers field-proven insights and detailed methodologies to support researchers in their experimental design and execution.

Introduction: The Significance of Isotopic Purity

Stable isotope-labeled compounds, such as Acetone-1,3-¹³C₂, are indispensable tools in modern research, particularly in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry.[1][2][3] The replacement of two ¹²C atoms with ¹³C at the 1 and 3 positions results in a molecule with a molecular weight of 60.06 g/mol , a mass shift of M+2 compared to its unlabeled counterpart.[4] This mass difference allows for its unambiguous detection and quantification in complex biological matrices.

The utility of Acetone-1,3-¹³C₂ is directly proportional to its isotopic purity. High isotopic enrichment ensures minimal interference from the natural abundance of ¹³C, leading to more accurate and reliable experimental results. This guide will delve into the critical aspects of ensuring and verifying the isotopic purity of this essential research chemical.

Synthesis and Potential Impurities

The synthesis of Acetone-1,3-¹³C₂ typically involves the use of ¹³C-labeled precursors. While specific proprietary synthesis routes are often not disclosed by manufacturers, a common conceptual pathway involves the reaction of a ¹³C-labeled methylating agent with a suitable carbonyl-containing precursor. For instance, a plausible route could involve the Grignard reaction of ¹³C-labeled methyl magnesium iodide with a carbonyl source, followed by oxidation.

Understanding the synthetic pathway is crucial for anticipating potential impurities, which can be categorized as either chemical or isotopic.

Table 1: Potential Impurities in Acetone-1,3-¹³C₂

Impurity TypeDescriptionPotential Source
Chemical Impurities Unreacted starting materials, by-products of the synthesis, or residual solvents.Incomplete reaction, side reactions, or purification steps.
Examples: Isopropanol, methanol, acetic acid, formaldehyde.[5]Incomplete oxidation of precursors or degradation.[5]
Isotopic Impurities Molecules with incorrect isotopic labeling patterns.Incomplete labeling of precursors, isotopic scrambling during synthesis.
Examples: Acetone-¹³C₁ (M+1), unlabeled acetone (M).Use of precursors with lower than 100% ¹³C enrichment.

The manufacturing process, especially under Current Good Manufacturing Practices (cGMP), involves rigorous quality control to minimize these impurities.[6]

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity relies on analytical techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear magnetic properties. The two primary methods for Acetone-1,3-¹³C₂ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful, non-destructive technique for determining the isotopic enrichment and positional labeling of Acetone-1,3-¹³C₂.

  • High Concentration: Due to the lower sensitivity of the ¹³C nucleus compared to ¹H, a higher sample concentration is required to obtain a satisfactory signal-to-noise ratio in a reasonable timeframe.[7]

  • Quantitative Acquisition: To ensure the signal intensity is directly proportional to the number of ¹³C nuclei, a longer relaxation delay (D1) is employed between pulses. This allows all ¹³C nuclei to return to their ground state before the next pulse, preventing signal saturation and ensuring accurate quantification.

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is used to remove the splitting of ¹³C signals by attached protons.

Experimental Protocol: ¹³C NMR for Isotopic Purity of Acetone-1,3-¹³C₂

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Acetone-1,3-¹³C₂.

    • Dissolve the sample in a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.[7] Ensure the solution is free of solid particles.[7]

    • Clean the outer surface of the NMR tube with acetone or isopropanol before inserting it into the spectrometer.[7]

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the ¹³C probe.

    • Calibrate the chemical shift scale using the solvent residual peak.

  • Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum with proton decoupling.

    • Key Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Relaxation Delay (D1): 5-7 times the longest T₁ of the carbon nuclei of interest.

      • Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the ¹³C-labeled methyl carbons and the carbonyl carbon.

    • Calculate the isotopic purity by comparing the integral of the ¹³C-labeled acetone signals to any observed signals from unlabeled or partially labeled species.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Match Probe prep3->acq1 acq2 Set Quantitative Parameters acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Calculate Isotopic Purity proc3->proc4

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for determining isotopic purity and identifying volatile chemical impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about their mass-to-charge ratio.

  • Electron Ionization (EI): This hard ionization technique causes fragmentation of the acetone molecule, providing a characteristic fragmentation pattern that can be used for identification and to distinguish it from impurities.

  • Selected Ion Monitoring (SIM): For quantitative analysis of isotopic purity, SIM mode is often employed to monitor specific ions corresponding to the labeled and unlabeled species, which increases sensitivity and reduces background noise.

The mass spectrum of unlabeled acetone typically shows a molecular ion peak at m/z 58 and a base peak at m/z 43, corresponding to the acylium ion ([CH₃CO]⁺).[1][8] For Acetone-1,3-¹³C₂, the molecular ion peak will be at m/z 60, and the acylium ion fragment containing one ¹³C will be at m/z 44.

Table 2: Key Mass Fragments for Isotopic Analysis of Acetone-1,3-¹³C₂

SpeciesMolecular Ion (m/z)Key Fragment Ion (m/z)
Unlabeled Acetone5843 ([¹²CH₃¹²CO]⁺)
Acetone-¹³C₁5943 or 44
Acetone-1,3-¹³C₂6044 ([¹³CH₃¹²CO]⁺)

Experimental Protocol: GC-MS for Isotopic and Chemical Purity of Acetone-1,3-¹³C₂

  • Sample Preparation:

    • Prepare a dilute solution of Acetone-1,3-¹³C₂ in a high-purity volatile solvent (e.g., methanol or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

  • Instrument Setup and Calibration:

    • Use a GC-MS system equipped with a capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Calibrate the mass spectrometer according to the manufacturer's recommendations.

  • Data Acquisition:

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for initial impurity identification, followed by Selected Ion Monitoring (SIM) for accurate isotopic purity quantification.

      • Monitored Ions (SIM mode): m/z 58, 59, 60, 43, 44.

  • Data Processing and Analysis:

    • Integrate the chromatographic peaks corresponding to acetone and any identified impurities.

    • For isotopic purity, calculate the relative abundance of the ions corresponding to the different isotopologues of acetone from the mass spectra obtained in full scan mode or the peak areas from SIM mode.

    • Correct for the natural abundance of ¹³C in the unlabeled species when calculating the final isotopic enrichment.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dilute Sample in Volatile Solvent acq1 GC Separation prep1->acq1 acq2 MS Analysis (EI, Full Scan/SIM) acq1->acq2 proc1 Integrate Peaks acq2->proc1 proc2 Analyze Mass Spectra proc1->proc2 proc3 Calculate Isotopic & Chemical Purity proc2->proc3

Quality Control and Validation under cGMP

For applications in drug development and clinical research, Acetone-1,3-¹³C₂ is often manufactured under cGMP.[9] This ensures a high level of quality and consistency. The analytical methods used for quality control must be validated to demonstrate their accuracy, precision, linearity, and specificity.[6]

Table 3: Key Validation Parameters for Isotopic Purity Analysis

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the measured value to the true value.Comparison to a certified reference material.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%.[7]
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[7]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[7]

Manufacturers of cGMP-grade stable isotopes provide a Certificate of Analysis (CoA) that details the results of these quality control tests, including the isotopic enrichment and chemical purity.[1]

Conclusion

The reliability of research data generated using Acetone-1,3-¹³C₂ is fundamentally linked to its isotopic and chemical purity. A thorough understanding of its synthesis, potential impurities, and the analytical methods for its characterization is essential for any researcher utilizing this compound. The detailed protocols and validation principles outlined in this guide provide a robust framework for ensuring the quality and integrity of this critical research tool, thereby contributing to the generation of accurate and reproducible scientific findings.

References

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]

  • Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. (2021). The Plant Journal, 108(3), 822-838. [Link]

  • Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]

  • Veeprho. (n.d.). Acetone Impurities and Related Compound. Retrieved from [Link]

  • Cox, R. F. B., & Stormont, R. T. (1941). Acetone Cyanohydrin. Organic Syntheses, 21, 1. [Link]

  • Adams, R., Chiles, H. M., & Rassweiler, C. F. (1925). Acetonedicarboxylic Acid. Organic Syntheses, 5, 3. [Link]

  • Adkins, H., & Hager, G. F. (1941). Acetylacetone. Organic Syntheses, 21, 1. [Link]

  • Gloge, A., et al. (2000). ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 72(17), 4162-4168. [Link]

  • University of North Texas. (n.d.). ¹³C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone-1,3-¹³C₂. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). KR870001173B1 - Acetone Synthesis.
  • University of Ottawa NMR Facility Blog. (2008, April 18). The ¹³C and ¹³C DEPT Spectrum of "Acetone-d₆". Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by ¹³C NMR. Retrieved from [Link]

  • Eurisotop. (n.d.). ACETONE (1,3-¹³C₂, 99%). Retrieved from [Link]

Sources

Foundational

Applications of 13C labeled acetone in research

An In-Depth Technical Guide to the Applications of ¹³C Labeled Acetone in Research For Researchers, Scientists, and Drug Development Professionals Stable isotope labeling has become an indispensable tool in modern scient...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of ¹³C Labeled Acetone in Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern scientific research, offering unparalleled insights into complex biological and chemical systems. Among the various isotopically labeled compounds, ¹³C labeled acetone holds a unique position due to its versatility as a metabolic tracer, an internal standard for mass spectrometry, a probe in nuclear magnetic resonance studies, and a tool for elucidating chemical reaction mechanisms. This technical guide provides a comprehensive overview of the core applications of ¹³C labeled acetone, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical methodologies of its use in ¹³C Metabolic Flux Analysis (¹³C-MFA), its role in enhancing accuracy in quantitative mass spectrometry, its utility in advanced NMR spectroscopy, its application in mechanistic organic chemistry, and its potential in clinical diagnostics through breath analysis. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively leverage ¹³C labeled acetone in their research endeavors.

PART 1: The Foundation: Understanding ¹³C Labeled Acetone

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, accounting for approximately 1.1% of natural carbon. Its nucleus possesses a nuclear spin of ½, making it NMR-active. In ¹³C labeled acetone, one or more of the ¹²C atoms are replaced with ¹³C atoms. Common forms include acetone-2-¹³C, where the carbonyl carbon is labeled, and acetone-1,3-¹³C₂, where the two methyl carbons are labeled[1]. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct mass and a detectable NMR signal, properties that are exploited in a multitude of research applications.

The choice of labeling position is a critical experimental consideration. For instance, labeling the carbonyl carbon (acetone-2-¹³C) versus the methyl carbons (acetone-1,3-¹³C₂) will result in different fragmentation patterns in mass spectrometry and distinct signal propagation in metabolic pathways, allowing for targeted investigation of specific biochemical transformations.

PART 2: Core Applications of ¹³C Labeled Acetone

Illuminating Cellular Metabolism with ¹³C Metabolic Flux Analysis (¹³C-MFA)

Expertise & Experience: ¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2] By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into downstream metabolites. The resulting distribution of ¹³C in these metabolites, known as mass isotopomer distributions (MIDs), can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] Computational modeling is then employed to deduce the intracellular fluxes that best explain the observed labeling patterns.[3]

While glucose and amino acids are common ¹³C-labeled substrates, ¹³C labeled acetone can be used to probe specific metabolic pathways, particularly in microorganisms capable of its metabolism or in studies of xenobiotic metabolism. The fundamental principles of ¹³C-MFA remain the same regardless of the substrate.

Experimental Workflow for a Generalized ¹³C-MFA Experiment:

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Cell Culture with ¹³C Labeled Substrate B 2. Metabolic Quenching & Metabolite Extraction A->B C 3. Sample Derivatization (for GC-MS) B->C D 4. MS or NMR Analysis to Determine Mass Isotopomer Distributions (MIDs) C->D F 6. Flux Estimation (Computational Modeling) D->F E 5. Metabolic Network Model Construction E->F G 7. Statistical Analysis & Flux Map Visualization F->G ISTD_Workflow A 1. Sample Collection B 2. Addition of a known amount of ¹³C Labeled Acetone (Internal Standard) A->B C 3. Sample Preparation (e.g., extraction, dilution) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing: Calculate the ratio of the analyte peak area to the internal standard peak area D->E F 6. Quantification using a Calibration Curve E->F Reaction_Mechanism cluster_reactants Reactants cluster_products Potential Products Reactant_A ¹³C Labeled Acetone Reaction Reaction Reactant_A->Reaction Reactant_B Other Reactant Reactant_B->Reaction Product_1 Product with ¹³C at Position X Product_2 Product with ¹³C at Position Y Reaction->Product_1 Pathway 1 Reaction->Product_2 Pathway 2

Sources

Exploratory

An In-Depth Technical Guide to Acetone-1,3-¹³C₂ as a Carbon Source in Cell Culture

A Senior Application Scientist's Whitepaper for Advanced Metabolic Research Abstract Stable isotope tracing is a cornerstone of modern metabolic research, enabling the precise mapping of nutrient fates and pathway fluxes...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper for Advanced Metabolic Research

Abstract

Stable isotope tracing is a cornerstone of modern metabolic research, enabling the precise mapping of nutrient fates and pathway fluxes. While glucose and glutamine are the most common tracers, they primarily illuminate the initial stages of central carbon metabolism. This guide introduces Acetone-1,3-¹³C₂ , a specialized tracer that provides a unique window into downstream metabolic pathways, including gluconeogenesis and the activity of the cytochrome P450 system. As an endogenous metabolite itself, acetone serves as a physiologically relevant probe. This document provides the foundational knowledge, practical protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize Acetone-1,3-¹³C₂ in cell culture-based metabolic flux analysis.

PART 1: The Scientific Rationale—Why Trace Acetone?

Acetone is not merely an exogenous solvent; it is a naturally occurring ketone body produced during lipolysis and amino acid catabolism.[1] Its metabolism represents an alternative entry point into the central carbon network, bypassing upper glycolysis. By using Acetone-1,3-¹³C₂, where the two terminal methyl carbons are replaced with the heavy isotope ¹³C, we can precisely track the fate of this three-carbon unit as it integrates into core metabolic pathways.

This tracer is particularly powerful for investigating:

  • Gluconeogenesis: Directly tracing the conversion of a three-carbon precursor into glucose.

  • Cytochrome P450 2E1 (CYP2E1) Activity: As the rate-limiting enzyme in acetone catabolism, the flux of ¹³C from acetone into downstream metabolites serves as a functional, cell-based assay for CYP2E1.[2]

  • Alternative Nutrient Utilization: Understanding how cells adapt to utilize non-canonical carbon sources, especially under conditions of metabolic stress or in specific disease models.

PART 2: The Metabolic Journey of Acetone-1,3-¹³C₂

The metabolic transformation of acetone is a multi-step enzymatic process primarily occurring in the liver and, to a lesser extent, other tissues. The journey of the ¹³C labels is critical to experimental design and data interpretation.

The pathway proceeds as follows:

  • Hydroxylation: Acetone is first hydroxylated to form acetol. This initial, rate-limiting step is catalyzed by Cytochrome P450 2E1 (CYP2E1) , an enzyme of significant toxicological and pharmacological interest.[3]

  • Oxidation: Acetol is subsequently oxidized to methylglyoxal.

  • Conversion to Pyruvate: Through the glyoxalase pathway, methylglyoxal is converted first to D-lactate and ultimately to pyruvate .

Crucially, the two ¹³C-labeled methyl groups of Acetone-1,3-¹³C₂ become the C1 (carboxyl) and C3 (methyl) carbons of the resulting pyruvate molecule (Pyruvate M+2). This M+2 labeled pyruvate then enters canonical downstream pathways.

Acetone_Metabolism cluster_input Tracer Input cluster_pathway Metabolic Conversion Pathway cluster_downstream Downstream Fates Acetone Acetone-1,3-¹³C₂ (¹³CH₃-CO-¹³CH₃) Acetol Acetol (¹³CH₃-CO-¹²CH₂OH) Acetone->Acetol  CYP2E1 (Hydroxylation) Methylglyoxal Methylglyoxal (¹³CH₃-CO-¹²CHO) Acetol->Methylglyoxal Oxidation Lactate_D D-Lactate (¹³CH₃-¹²CHOH-¹³COOH) Methylglyoxal->Lactate_D Glyoxalase I Pyruvate Pyruvate M+2 (¹³CH₃-CO-¹³COOH) Lactate_D->Pyruvate Glyoxalase II & D-LDH Lactate_L L-Lactate M+2 Pyruvate->Lactate_L LDH Alanine Alanine M+2 Pyruvate->Alanine ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH / PC Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis PCK Experimental_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotope Labeling cluster_harvest Phase 3: Sample Harvest cluster_analysis Phase 4: Analysis A1 1. Seed cells in culture plates A2 2. Grow to ~70% confluency A1->A2 A3 3. Prepare Labeling Medium (DMEM + 10% dFBS + Acetone-1,3-¹³C₂) A2->A3 B3 6. Add pre-warmed Labeling Medium B1 4. Aspirate growth medium B2 5. Wash cells with warm PBS B1->B2 B2->B3 B4 7. Incubate for desired time points (e.g., 4, 8, 16, 24h) B3->B4 C1 8. Place plate on dry ice C2 9. Add ice-cold 80% Methanol (Metabolic Quenching) C1->C2 C3 10. Scrape cells and collect lysate C2->C3 C4 11. Centrifuge to pellet debris C3->C4 C5 12. Collect supernatant for analysis C4->C5 D1 13. Dry metabolite extract D2 14. Reconstitute in appropriate solvent D1->D2 D3 15. Analyze via LC-MS/MS D2->D3 D4 16. Perform MID Analysis D3->D4

Sources

Foundational

Safety and handling of Acetone-1,3-13C2

An In-Depth Technical Guide to the Safe Handling and Application of Acetone-1,3-¹³C₂ Introduction Acetone-1,3-¹³C₂ is a stable, non-radioactive, isotopically labeled form of acetone where the two methyl carbons are repla...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of Acetone-1,3-¹³C₂

Introduction

Acetone-1,3-¹³C₂ is a stable, non-radioactive, isotopically labeled form of acetone where the two methyl carbons are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift (M+2), making it an invaluable tool for researchers in metabolic analysis, drug development, and synthetic chemistry. Its applications range from use as a tracer to elucidate metabolic pathways to serving as a building block for complex ¹³C-labeled molecules.[1][2] However, its utility is matched by its hazardous properties, which are identical to those of unlabeled acetone.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Acetone-1,3-¹³C₂. It is designed for researchers, laboratory managers, and drug development professionals who utilize this compound. The protocols and insights herein are grounded in established safety standards and practical experience to ensure both experimental integrity and personnel safety.

Chemical and Physical Properties

The physical properties of Acetone-1,3-¹³C₂ are essentially identical to those of standard acetone, but its molecular weight is increased due to the presence of two ¹³C isotopes.[3] This isotopic purity, typically 99 atom % ¹³C, is the critical feature for its use in tracer studies.

PropertyValueSource
Synonyms (1,3-¹³C₂)propan-2-one, Dimethyl-¹³C₂ ketone[1][3]
CAS Number 7217-25-6[1]
Molecular Formula ¹³CH₃CO¹³CH₃
Molecular Weight 60.06 g/mol [1]
Appearance Colorless Liquid
Boiling Point 56 °C
Melting Point -94 °C
Density 0.818 g/mL at 25 °C
Vapor Pressure 184 mmHg at 20 °C
Flash Point -17 °C (-1.4 °F) - closed cup
Explosive Limits 13.2% Upper

Hazard Identification and Risk Assessment

Acetone-1,3-¹³C₂ shares the same hazard profile as its unlabeled counterpart. It is a highly flammable liquid that poses significant fire and explosion risks.[4][5] Its vapors are heavier than air and can travel a considerable distance to an ignition source. Furthermore, it is a serious eye irritant and can cause central nervous system (CNS) effects such as drowsiness and dizziness.[3][5][6]

Hazard ClassificationGHS CodeDescriptionSource
Flammable Liquids H225Highly flammable liquid and vapor[3]
Serious Eye Damage/Irritation H319Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) H336May cause drowsiness or dizziness[3]
Supplemental Hazard EUH066Repeated exposure may cause skin dryness or cracking

Causality of Hazards:

  • Flammability: Acetone's low flash point means it can form an ignitable mixture with air at temperatures as low as -17°C. Static discharge, sparks, or hot surfaces can easily ignite these vapors.[7][8]

  • Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause significant irritation, redness, and pain to the eyes.[5]

  • CNS Effects: Inhalation of vapors displaces air and is readily absorbed into the bloodstream, leading to narcotic effects on the central nervous system.[5] Symptoms include headache, dizziness, and fatigue.[5]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: Due to its high volatility and the inhalation hazard, all handling of Acetone-1,3-¹³C₂ must be performed inside a properly functioning and certified laboratory chemical fume hood.[9] This protects the user from inhaling vapors and contains any potential spills.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[10][11] Use only explosion-proof ventilation systems.[7][8]

  • Ignition Source Control: All sources of ignition—such as open flames, hot plates, and non-explosion-proof electrical equipment—must be strictly excluded from the handling area.[8][12]

  • Static Control: Use grounding and bonding straps when transferring the liquid between metal containers to prevent static discharge, a common ignition source.[8]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at all times.[13] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Standard nitrile gloves are not recommended as they offer very poor protection against acetone.[9] Butyl rubber gloves or other gloves specifically rated for acetone are required to prevent skin contact.[9] Always wash hands after removing gloves.

  • Protective Clothing: A fully-buttoned, flame-resistant lab coat and closed-toe shoes are mandatory.[9][13] An apron may be used for additional protection during large-volume transfers.

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for preventing accidents and ensuring the long-term stability of the compound.

General Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, all required PPE is donned correctly, and a spill kit is readily accessible.

  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Dispensing: Use non-sparking tools for opening and closing containers.[7] When transferring, pour slowly to minimize splashing and vapor generation. If transferring between metal containers, ensure they are bonded and grounded.[8]

  • Post-Handling: Tightly seal the container immediately after use.[10] Decontaminate the work surface and any equipment used.

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations like fires or reactions with incompatible materials.[14]

  • Location: Store in a dedicated, approved flammable liquids storage cabinet.[14] The storage area must be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[9][10]

  • Containers: Keep the compound in its original, tightly sealed container.[13] If a secondary container is used, it must be made of a compatible material (e.g., glass or stainless steel) and be clearly labeled with the chemical name and all relevant hazard warnings.[10][13]

  • Segregation: Acetone is incompatible with strong oxidizing agents (e.g., bleach, nitric acid), reducing agents, acids, and alkalis.[4][9] It must be stored separately from these materials to prevent dangerous chemical reactions.[11]

Caption: Segregation of Acetone-1,3-¹³C₂ from incompatible chemicals.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation to the area, preferably by using the chemical fume hood.

  • Contain and Absorb: For small spills, use a non-combustible absorbent material like sand, diatomaceous earth, or a commercial sorbent.[9][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it in a sealable, properly labeled container for hazardous waste disposal.[8][9]

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

Acetone-1,3-¹³C₂, and any materials contaminated with it, must be treated as hazardous waste.[4] Improper disposal can lead to environmental contamination and fire hazards.[4][14]

  • Collection: Collect all waste acetone in a designated, compatible, and clearly labeled hazardous waste container.[9] The container must be kept sealed when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Disposal must be handled by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[14] Never pour acetone waste down the drain. [4]

Applications in Research and Development

The primary value of Acetone-1,3-¹³C₂ lies in its use as a stable isotope tracer to follow the metabolic fate of the acetyl group in biological systems.

Overview of Applications
  • Metabolic Flux Analysis: It is used to trace the path of carbon atoms through metabolic networks, such as the Krebs cycle and fatty acid synthesis.[16][17] This is crucial for understanding cellular metabolism in states of health and disease, like diabetes and cancer.[18][19]

  • Drug Formulation and Delivery: In pharmaceutical development, acetone is a key solvent for dissolving APIs, in solid dispersion techniques, and for microencapsulation to create controlled-release drug delivery systems.[20][21] Labeled acetone can be used in research to trace and quantify residual solvent during these processes.

  • Synthetic Chemistry: It serves as a labeled precursor for the synthesis of more complex ¹³C-labeled molecules, enabling detailed mechanistic studies of chemical reactions.[1]

Protocol Example: ¹³C-Labeling of Lipids in Cultured Hepatocytes

This protocol outlines a typical experiment to trace the incorporation of carbon from Acetone-1,3-¹³C₂ into newly synthesized lipids.

  • Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) in culture dishes and grow to ~80% confluency.

  • Tracer Introduction: Prepare a stock solution of Acetone-1,3-¹³C₂ in the appropriate cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing the ¹³C-labeled acetone. A typical final concentration might be in the low millimolar range, but this must be optimized.

  • Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolite Quenching and Extraction: After incubation, rapidly aspirate the medium and quench cellular metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, to separate the lipid fraction from other cellular components.

  • Analysis by Mass Spectrometry: Dry the lipid extract under nitrogen, reconstitute it in a suitable solvent, and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the incorporation of the ¹³C label into various lipid species by looking for the expected mass shifts (e.g., M+2, M+4, etc.).

  • Data Analysis: Quantify the extent of ¹³C enrichment in different lipid classes to determine the relative rates of fatty acid synthesis and elongation.

Caption: Workflow for a stable isotope tracer experiment using Acetone-1,3-¹³C₂.

Conclusion

Acetone-1,3-¹³C₂ is a powerful research tool, but its physical and chemical hazards demand rigorous adherence to safety protocols. By understanding its properties, implementing robust engineering controls, using the correct PPE, and following established procedures for handling, storage, and disposal, researchers can safely harness its capabilities. This guide serves as a foundational document to foster a culture of safety and enable the successful application of this versatile compound in advancing scientific discovery.

References

  • PubChem. Acetone-1,3-13C2 | C3H6O | CID 13001281. National Institutes of Health. [Link]

  • Washington State University. Acetone Standard Operating Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: Acetone. [Link]

  • State of Michigan. SAFETY DATA SHEET - Acetone. [Link]

  • CloudSDS. A Detail Guide on Acetone Disposal. [Link]

  • Sunnyside Corporation. Acetone - SAFETY DATA SHEET. [Link]

  • Lab Alley. Acetone Safety: Proper Storage and Disposal Methods. [Link]

  • ISOLAB Laborgeräte GmbH. Acetone Safety Data Sheet. [Link]

  • ReAgent. Safely Handle and Store Acetone: Expert Tips. [Link]

  • Purosolv. Role of Acetone in Solubility Enhancement of Drugs. [Link]

  • U.S. Chemical Storage. Acetone Storage Requirements. [Link]

  • Purosolv. Pharma-Grade Acetone in Microencapsulation Processes. [Link]

  • Oreate AI Blog. How to Store Acetone Safely. [Link]

  • National Institutes of Health. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. [Link]

  • North Industrial Chemicals. Learn How to Store Acetone Safely With This Helpful Guide. [Link]

  • Anderson, J. C., et al. Breath Acetone as Biomarker for Lipid Oxidation and Early Ketone Detection. [Link]

  • Kalapos, M. P. On the mammalian acetone metabolism: from chemistry to clinical implications. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acetone. [Link]

  • Kalapos, M. P. Possible physiological roles of acetone metabolism in humans. PubMed. [Link]

  • ResearchGate. On the mammalian acetone metabolism: From chemistry to clinical implications | Request PDF. [Link]

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Exploratory

Topic: Commercial Suppliers of Acetone-1,3-13C2

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Acetone-1,3-13C2 in Modern Research Stable isotopically labeled compounds are indispensable tools in t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Acetone-1,3-13C2 in Modern Research

Stable isotopically labeled compounds are indispensable tools in the landscape of modern drug discovery, metabolic research, and quantitative analytics. Unlike their radioactive counterparts, stable isotopes such as Carbon-13 (¹³C) offer a non-invasive and safe method to trace molecular pathways and quantify analytes with exceptional precision.[1] Acetone-1,3-¹³C₂, a molecule where the two terminal carbon atoms are replaced with the ¹³C isotope, stands out as a versatile and critical reagent. Its utility stems from the fact that its chemical properties are virtually identical to unlabeled acetone, while its physical properties—specifically its mass—are distinctly different.[2] This mass shift allows it to be clearly distinguished from its endogenous or unlabeled counterpart in mass spectrometry, making it an ideal internal standard.[2] Furthermore, as a key metabolite, its labeled carbons can be traced through complex biochemical pathways, providing invaluable insights into cellular metabolism in both healthy and diseased states.[3][4]

This guide provides a senior application scientist's perspective on sourcing this crucial compound. It moves beyond a simple list of vendors to establish a framework for qualifying suppliers, understanding the nuances of product specifications, and applying the reagent in key experimental contexts, ensuring that researchers can select and utilize Acetone-1,3-¹³C₂ with confidence and scientific rigor.

Part 1: The Foundation of Reliable Research - Qualifying Isotope Suppliers

The integrity of data generated using an isotopically labeled standard is inextricably linked to the quality of the starting material. Before evaluating specific products, a robust supplier qualification process is paramount. This process is a self-validating system designed to mitigate experimental variability and ensure reproducibility.

The primary considerations for qualifying a supplier of Acetone-1,3-¹³C₂ are Isotopic Purity, Chemical Purity, and the comprehensiveness of their analytical documentation.

  • Isotopic Purity (or Enrichment): This is the most critical specification. It defines the percentage of the molecule that contains the desired ¹³C labels at the specified positions. For Acetone-1,3-¹³C₂, a high isotopic purity (typically ≥99 atom % ¹³C) is essential to ensure a distinct and clean signal in mass spectrometry, far removed from the natural abundance signal of the unlabeled (M+0) acetone. Inadequate enrichment can lead to signal overlap and compromise quantitative accuracy.

  • Chemical Purity: This refers to the percentage of the material that is the compound of interest, irrespective of its isotopic composition. Impurities can interfere with analytical methods, introduce competing reactions, or exhibit unexpected toxicity in cell-based assays. A chemical purity of ≥98% is a standard expectation.[5]

  • Documentation and Traceability: A trustworthy supplier provides comprehensive documentation that validates their specifications. The Certificate of Analysis (CoA) is non-negotiable. It should clearly state the isotopic and chemical purity and the analytical methods used to determine these values (e.g., Mass Spectrometry for isotopic enrichment, GC or NMR for chemical purity). For drug development applications, suppliers with cGMP (current Good Manufacturing Practice) production capabilities and a history of successful regulatory audits (e.g., by the FDA) offer an additional layer of quality assurance and are often a requirement for clinical trial materials.[6]

The logical workflow for evaluating a potential supplier can be visualized as a sequential filtering process.

G cluster_0 Supplier Evaluation Workflow start Identify Potential Suppliers spec Request Product Specifications (Isotopic & Chemical Purity) start->spec Initial Screening coa Review Certificate of Analysis (CoA) - Analytical Methods Used - Batch-Specific Data spec->coa Data Verification quality Assess Quality Systems - cGMP Capabilities? - ISO Certification? - Audit History? coa->quality Regulatory & Process Scrutiny decision Qualified Supplier quality->decision Final Selection

Caption: A logical workflow for qualifying suppliers of isotopically labeled compounds.

Part 2: Market Survey of Acetone-1,3-13C2 Commercial Suppliers

Based on the qualification criteria, two primary manufacturers stand out for their consistent quality and comprehensive documentation: MilliporeSigma (Sigma-Aldrich) and Cambridge Isotope Laboratories, Inc. (CIL). Both companies provide Acetone-1,3-¹³C₂ with the high purity required for demanding research and development applications.

SpecificationMilliporeSigma (Sigma-Aldrich)Cambridge Isotope Laboratories, Inc. (CIL)
Product Name Acetone-1,3-¹³C₂Acetone (1,3-¹³C₂, 99%)
CAS Number 7217-25-67217-25-6[5]
Molecular Formula ¹³CH₃CO¹³CH₃¹³CH₃CO¹³CH₃
Molecular Weight 60.0660.06[5]
Isotopic Purity 99 atom % ¹³C99%[5]
Chemical Purity 99% (CP)≥98%[5]
Physical Form LiquidNeat Individual[5]
Storage Room Temperature[7]Room temperature, away from light and moisture[5]
Key Identifiers Product No: 299189Catalog No: CLM-1306[5]

Expert Insights on Supplier Selection:

  • For most research applications, including quantitative mass spectrometry and metabolic tracing studies, the products from both MilliporeSigma and CIL are of excellent and comparable quality.

  • For researchers in pharmaceutical or biotech settings working on projects under regulatory scrutiny (e.g., preclinical DMPK studies intended for an IND filing), CIL's emphasis on their cGMP production capabilities and extensive experience with regulatory audits can be a significant advantage.[6] CIL often collaborates with clients on a deeper level, providing extensive documentation packages and support for clinical trial materials.[6]

  • MilliporeSigma's extensive global distribution network often provides faster delivery times for standard catalog items, which can be a crucial factor for time-sensitive academic research.

Part 3: Application & Standard Methodologies

The utility of Acetone-1,3-¹³C₂ is best demonstrated through its application. Below are two primary use-cases with detailed protocols grounded in established scientific principles.

Application 1: Internal Standard for Quantitative Mass Spectrometry

The core principle of using an isotopically labeled internal standard (IS) is to correct for sample-to-sample variability during sample preparation, injection, and ionization in the mass spectrometer.[2] Because Acetone-1,3-¹³C₂ co-elutes with and has nearly identical ionization efficiency to unlabeled acetone, any loss or variation experienced by the analyte will be mirrored by the IS. The final quantification is based on the ratio of the analyte signal to the IS signal, providing a highly accurate and robust measurement.

Experimental Protocol: Quantification of Acetone in a Biological Matrix (e.g., Plasma)

  • Preparation of Standard Solutions:

    • Create a stock solution of unlabeled acetone (analyte) at 1 mg/mL in methanol.

    • Create a stock solution of Acetone-1,3-¹³C₂ (Internal Standard, IS) at 1 mg/mL in methanol.

    • Prepare a working IS solution by diluting the IS stock to 1 µg/mL in methanol.

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma, ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Causality: This step removes proteins that would otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice, but for this specific analysis, using ice-cold methanol prevents the introduction of unlabeled acetone.

    • To 50 µL of each calibration standard, quality control (QC) sample, or unknown sample, add 10 µL of the working IS solution (1 µg/mL).

    • Add 200 µL of ice-cold methanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer coupled with a suitable HPLC system.[1]

    • Chromatography: A C18 reversed-phase column is typically used. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or acetone with 0.1% formic acid (Solvent B).[8][9]

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) for both the analyte and the IS.

      • Unlabeled Acetone: e.g., m/z 59 → 43

      • Acetone-1,3-¹³C₂ (IS): m/z 61 → 45 (Note the +2 mass shift)

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for each point in the calibration curve.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the standards.

    • Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

Application 2: Metabolic Tracer in Cellular Studies

Acetone is a known product of fatty acid oxidation and can be metabolized via gluconeogenic pathways.[3] By introducing Acetone-1,3-¹³C₂ to a cell culture system, researchers can trace the fate of the ¹³C atoms as they are incorporated into downstream metabolites like pyruvate, lactate, and glucose. This provides a dynamic view of metabolic flux.[1][4]

G cluster_1 Metabolic Tracing Workflow start Culture Cells to Desired Confluency labeling Incubate with Acetone-1,3-13C2 start->labeling Prepare System quench Quench Metabolism (e.g., Cold Methanol) labeling->quench Stop Reactions extract Extract Metabolites quench->extract Isolate Analytes analysis Analyze by LC-MS or GC-MS extract->analysis Measure Isotopologues flux Determine 13C Incorporation & Calculate Metabolic Flux analysis->flux Interpret Data

Caption: General workflow for a stable isotope tracer experiment in cell culture.

Experimental Protocol: Tracing Acetone Metabolism in Hepatocytes

  • Cell Culture:

    • Plate hepatocytes (e.g., HepG2 cells) in a 6-well plate and grow to ~80% confluency in standard growth medium.

  • Labeling Experiment:

    • Causality: The medium is switched to a custom formulation to control the carbon sources precisely.

    • Aspirate the growth medium and wash the cells once with warm PBS.

    • Add 1 mL of custom DMEM medium containing a known concentration of Acetone-1,3-¹³C₂ (e.g., 1 mM).

    • Incubate for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) at 37°C and 5% CO₂.

  • Metabolite Extraction:

    • Causality: Rapidly quenching metabolism by flash-freezing or using an ice-cold solvent is critical to prevent metabolic changes during the extraction process.

    • Place the plate on dry ice and aspirate the medium.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the extracted metabolites. Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Analysis by LC-MS:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water).

    • Analyze using an LC-MS system (e.g., a Q-Exactive Orbitrap) capable of high-resolution mass analysis.

    • Scan for the expected masses of downstream metabolites and their isotopologues. For example, search for Pyruvate (M+0, M+1, M+2, M+3) to see the incorporation pattern of the ¹³C label.

  • Data Interpretation:

    • Correct the raw data for the natural abundance of ¹³C.

    • The relative abundance of each isotopologue over time provides a direct measure of the flux through the metabolic pathway originating from acetone.[10]

References

  • Szabo-Scandic. Analytical standards & isotopically labeled substances. [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Science.gov. isotopically labeled compounds: Topics. [Link]

  • PubMed. The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry. [Link]

  • Purosolv. Role of Acetone in Solubility Enhancement of Drugs. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acetone. [Link]

  • Organic Syntheses. Procedure. [Link]

  • PubChem - NIH. Acetone | CH3-CO-CH3 | CID 180. [Link]

  • PubMed. Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry. [Link]

  • Organic Syntheses. Acetylacetone. [Link]

  • Google Patents.
  • Yorlab. Acetone-1,3-13C2, 99 Atom % 13C. [Link]

  • PubMed. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

  • Google Patents.
  • NIH. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. [Link]

  • ResearchGate. 13CO2 as a universal metabolic tracer in isotopologue perturbation experiments | Request PDF. [Link]

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Protocols & Analytical Methods

Method

Using Acetone-1,3-13C2 for protein structure analysis by NMR

Application Note & Protocol Topic: Advanced Protein Structure and Dynamics Analysis by NMR using Selective Isotopic Labeling with Acetone-1,3-¹³C₂ Derived Precursors Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Protein Structure and Dynamics Analysis by NMR using Selective Isotopic Labeling with Acetone-1,3-¹³C₂ Derived Precursors

Audience: Researchers, scientists, and drug development professionals in the fields of structural biology, biochemistry, and pharmacology.

Guiding Principles: Beyond Uniform Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atomic-level insights into the structure, dynamics, and interactions of proteins in solution.[1] For proteins larger than ~25 kDa, however, spectra derived from uniformly ¹³C/¹⁵N-labeled samples suffer from severe signal overlap and rapid signal decay due to unfavorable relaxation properties.[1][2] To overcome these limitations, selective isotopic labeling strategies have been developed that simplify spectra and enhance sensitivity by introducing NMR-active nuclei at specific positions within a deuterated, NMR-silent protein background.[3][4]

Among the most powerful of these approaches is the selective ¹H,¹³C-labeling of methyl groups of Isoleucine, Leucine, and Valine (ILV).[5] Methyl groups are exceptional probes for several reasons:

  • Enhanced Sensitivity: The three equivalent protons of a methyl group lead to a stronger NMR signal, and their rapid rotation about the C-C bond slows transverse relaxation, resulting in sharper lines and significantly improved signal-to-noise, especially when using methyl-TROSY techniques.[1][6]

  • Strategic Location: ILV residues constitute approximately 21% of amino acids in a typical protein and are predominantly located in the hydrophobic core.[5] Their methyl groups thus serve as dense, structurally informative probes reporting on the protein's global fold and stability.[5][7]

  • Spectral Simplicity: Methyl resonances appear in a relatively uncrowded region of the ¹H-¹³C correlation spectrum, minimizing signal overlap even in very large biomolecular systems.[1]

This guide details the use of ¹³C-labeled biosynthetic precursors, which can be synthesized from simple, cost-effective starting materials like Acetone-1,3-¹³C₂ , to achieve specific ILV methyl labeling for high-resolution protein structure analysis by NMR.

The Biochemical Foundation: Hijacking Amino Acid Synthesis

The success of this labeling strategy hinges on intercepting the natural biosynthetic pathways of branched-chain amino acids in E. coli. Instead of relying on the cell to synthesize these amino acids from the primary carbon source (e.g., glucose), we provide specific, isotopically labeled metabolic intermediates, known as α-keto acids, late in the growth phase. The cell's machinery then incorporates these precursors into the final amino acids.

The two key precursors for ILV labeling are:

  • α-ketoisovalerate: Serves as the common precursor for both Leucine and Valine.[3][8][9]

  • α-ketobutyrate: Serves as a precursor for Isoleucine.[3][10][11]

A critical aspect of this methodology is the timing of precursor addition. They are introduced into the growth medium approximately one hour prior to the induction of protein expression.[5][12] This ensures that the ¹³C-label is directed primarily into the overexpressed target protein rather than being consumed for general bacterial growth.

metabolic_pathway cluster_media Minimal Media Components cluster_precursors ¹³C-Labeled Precursors cluster_ecoli E. coli Metabolism d_glucose [U-²H, ¹²C]-Glucose pyruvate Pyruvate d_glucose->pyruvate Glycolysis nh4cl ¹⁵NH₄Cl d2o D₂O acetone Acetone-1,3-¹³C₂ (Synthetic Starting Material) kiv [3,3'-¹³C]-α-Ketoisovalerate acetone->kiv Chemical Synthesis kb [3-¹³C]-α-Ketobutyrate acetone->kb Chemical Synthesis ilv_pathway Branched-Chain Amino Acid Synthesis kiv->ilv_pathway Added to media kb->ilv_pathway Added to media pyruvate->kiv thr Threonine pyruvate->thr thr->kb ile Isoleucine (¹³C at δ1-methyl) ilv_pathway->ile val Valine (¹³C at γ-methyls) ilv_pathway->val leu Leucine (¹³C at δ-methyls) ilv_pathway->leu

Caption: Metabolic incorporation of ¹³C-labeled α-keto acids.

As shown in the diagram, Acetone-1,3-¹³C₂ is not directly added to the cell culture. Instead, it serves as an efficient and cost-effective starting material for the chemical synthesis of the required α-keto acid precursors.[13] These precursors, carrying the ¹³C labels on their methyl carbons, are then supplied to the E. coli expression system.

Experimental Design and Protocols

Workflow Overview

The overall process follows a logical progression from preparing the specialized growth media to final NMR data analysis. Each step is critical for achieving high-quality, selectively labeled protein.

workflow cluster_prep Sample Preparation cluster_nmr NMR & Analysis p1 1. Prepare D₂O-based M9 Minimal Media p2 2. Grow E. coli culture to OD₆₀₀ ≈ 0.7 p1->p2 p3 3. Add ¹³C-α-keto acid precursors p2->p3 p4 4. Induce protein expression with IPTG p3->p4 p5 5. Harvest cells & purify target protein p4->p5 n1 6. Prepare NMR sample p5->n1 Purified Protein n2 7. Acquire 2D ¹H-¹³C HSQC and NOESY spectra n1->n2 n3 8. Assign methyl resonances n2->n3 n4 9. Analyze data for structure, dynamics, or interactions n3->n4

Caption: General experimental workflow for selective methyl labeling.
Protocol: Protein Expression and ILV-Methyl Labeling

This protocol is optimized for producing a perdeuterated, uniformly ¹⁵N-labeled protein with specific ¹H,¹³C-labeling at ILV methyl positions in E. coli BL21(DE3) cells.

Materials:

  • M9 salts (5x stock in H₂O)

  • D₂O (99.9%)

  • ¹⁵NH₄Cl (≥98 atom % ¹⁵N)

  • [U-²H, ¹²C]-glucose (or [U-²H, ¹³C]-glucose for uniform ¹³C background)

  • MgSO₄, CaCl₂ solutions

  • Trace metal solution

  • Appropriate antibiotic

  • [3-¹³C]-α-ketobutyrate, sodium salt (≥99 atom % ¹³C)

  • [3,3'-¹³C]-α-ketoisovalerate, sodium salt (≥99 atom % ¹³C)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture Preparation: For 1 L of culture, combine the following in a sterile, baffled flask:

    • ~980 mL D₂O

    • 200 mL of 5x M9 salts

    • 1 g ¹⁵NH₄Cl

    • 4 g [U-²H, ¹²C]-glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 1 mL of trace metal solution

    • Appropriate antibiotic

  • Inoculation and Growth: Pellet the overnight starter culture, discard the LB supernatant, and resuspend the cell pellet in a small amount of the D₂O-based M9 medium. Use this to inoculate the 1 L main culture. Grow at 37°C with vigorous shaking (220-250 rpm).

  • Monitoring Growth: Monitor the optical density at 600 nm (OD₆₀₀).

  • Precursor Addition: When the culture reaches an OD₆₀₀ of 0.6–0.8, add the labeled precursors. This step is time-critical.

    • Add 60 mg/L of [3-¹³C]-α-ketobutyrate.[5]

    • Add 100 mg/L of [3,3'-¹³C]-α-ketoisovalerate.[5]

    • Allow the precursors to be taken up by the cells for 60 minutes at 37°C.

  • Induction: After 60 minutes, reduce the incubator temperature to a suitable expression temperature (e.g., 18-25°C). Once the temperature has stabilized, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue to grow the culture for 12-18 hours at the reduced temperature.

  • Harvesting and Purification: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C or used immediately for standard protein purification protocols (e.g., lysis followed by affinity and size-exclusion chromatography).

PrecursorTarget Amino Acid(s)Typical Conc.Resulting Labeled Position(s)
[3-¹³C]-α-ketobutyrateIsoleucine60 mg/L¹³C at δ1 methyl
[3,3'-¹³C]-α-ketoisovalerateLeucine & Valine100 mg/L¹³C at δ1/δ2 and γ1/γ2 methyls
Protocol: NMR Data Acquisition and Analysis

The cornerstone experiment for a selectively methyl-labeled sample is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

Sample Preparation:

  • Concentrate the purified protein to 0.1–1.0 mM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8).

  • Add 5-10% (v/v) D₂O for the spectrometer lock.

  • Transfer to a high-quality NMR tube.

Key NMR Experiments:

  • 2D ¹H-¹³C HSQC/HMQC: This spectrum serves as a unique "fingerprint" of the protein's methyl groups. It is highly sensitive and is the primary experiment for studying interactions and dynamics.[13]

  • 3D/4D ¹³C-edited NOESY: These experiments are used to measure Nuclear Overhauser Effects (NOEs) between methyl groups that are close in space (<5 Å). These methyl-methyl NOEs provide crucial long-range distance restraints for de novo structure determination.[14]

  • Relaxation Experiments: Measuring relaxation rates (R₁, R₂) of methyl ¹³C or ¹H nuclei provides powerful insights into the dynamics of the protein core on picosecond to nanosecond timescales.

ParameterTypical Value for ¹H-¹³C HSQC
Spectrometer Field Strength≥ 600 MHz with CryoProbe
Temperature298 K (25°C)
¹H Sweep Width12-16 ppm
¹³C Sweep Width25-35 ppm (centered around 18 ppm)
¹H Acq. Time~100 ms
¹³C Evolution Time~20-30 ms
Scans per Increment4-16
Recycle Delay1.0-1.5 s
Total Experiment Time15 min - 2 hours

Data Analysis for Drug Development: A primary application of this technique is in drug discovery for hit identification and lead validation. By acquiring a reference ¹H-¹³C HSQC spectrum of the protein target and then titrating in a small molecule library or potential drug candidate, one can monitor changes in the spectrum.[13]

  • Chemical Shift Perturbations (CSPs): Ligand binding will often induce changes in the local chemical environment of nearby methyl groups, causing their corresponding peaks in the HSQC spectrum to shift or broaden.

  • Binding Site Mapping: By mapping the perturbed methyl groups back onto a known or predicted structure of the protein, the ligand binding site can be identified.

  • Affinity Determination: The magnitude of the CSPs can be tracked as a function of ligand concentration to determine the dissociation constant (K_D) of the interaction.

Conclusion and Outlook

Selective isotopic labeling of ILV methyl groups, using precursors derived from cost-effective sources like Acetone-1,3-¹³C₂, is a robust and indispensable tool in modern structural biology.[13] It dramatically extends the molecular weight limits of solution NMR, enabling detailed studies of large proteins and multi-protein complexes that were previously intractable.[5][6] For researchers in drug development, this methodology provides a highly sensitive and information-rich assay for characterizing drug-target interactions, accelerating the journey from initial hit to validated lead compound.

References

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  • Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An optimized isotopic labelling strategy of isoleucine-γ2 methyl groups for solution NMR studies of high molecular weight proteins. Chemical Communications (RSC Publishing). [Link]

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  • (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-BIO. [Link]

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  • Rowlinson, B., Crublet, E., Kerfah, R., & Plevin, M. J. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PubMed. [Link]

  • Rowlinson, B., Crublet, E., Kerfah, R., & Plevin, M. J. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. [Link]

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  • Kerfah, R., Plevin, M. J., & Sounier, R. (2015). CH3-specific NMR assignment of alanine, isoleucine, leucine and valine methyl groups in high molecular weight proteins using a single sample. PubMed. [Link]

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Application

Probing De Novo Lipogenesis: An Application Note on Metabolic Flux Analysis Using Acetone-1,3-¹³C₂

Abstract Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the dynamic state of cellular metabolism.[1][2][3] While glucose and glutamine are conventional tracers for c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the dynamic state of cellular metabolism.[1][2][3] While glucose and glutamine are conventional tracers for central carbon metabolism, they present challenges in deconvoluting the specific contributions of various carbon sources to the cytosolic acetyl-CoA pool, the primary building block for de novo lipogenesis (DNL). This application note presents a comprehensive protocol for utilizing Acetone-1,3-¹³C₂, a powerful and underutilized tracer, to specifically interrogate the flux of acetone-derived carbons into fatty acid and cholesterol biosynthesis. We provide a detailed, step-by-step methodology for cell culture, tracer incubation, metabolite extraction, and gas chromatography-mass spectrometry (GC-MS) analysis, grounded in the biochemical rationale of acetone metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to precisely measure lipogenic fluxes in various cell models, offering a robust tool for studying metabolic reprogramming in cancer, metabolic disorders, and other disease states.

Introduction: The Rationale for an Acetone Tracer

De novo lipogenesis, the synthesis of fatty acids and cholesterol from non-lipid precursors, is a fundamental anabolic process.[4] Dysregulation of DNL is a hallmark of numerous diseases, including cancer and non-alcoholic fatty liver disease.[5] Quantifying the rate of DNL and identifying the carbon sources that fuel it are critical for understanding disease pathogenesis and developing targeted therapies.

The central precursor for DNL is cytosolic acetyl-CoA.[4] This acetyl-CoA can be derived from multiple sources, including glucose (via glycolysis and the citrate shuttle), glutamine (via reductive carboxylation), and acetate.[6] Furthermore, the catabolism of ketone bodies, such as acetoacetate, can also contribute significantly to this pool.[7] Acetone, a ketone body, is metabolized in mammals via pathways that lead to the formation of acetyl-CoA.[8][9] This metabolic linkage provides a unique opportunity to trace a distinct carbon source directly into the lipogenic pathway.

Acetone-1,3-¹³C₂ offers a distinct advantage by introducing a labeled two-carbon unit (following its metabolism) into the acetyl-CoA pool. This allows for the precise tracking of acetone's contribution to the newly synthesized fatty acid and cholesterol backbones, providing a clearer picture of ketone body utilization for anabolic purposes.

Biochemical Pathway of Acetone-1,3-¹³C₂ Incorporation

Acetone is metabolized to intermediates that can enter central carbon metabolism. A primary route involves its conversion to acetol, then to methylglyoxal, and finally to pyruvate or lactate, which can then be converted to acetyl-CoA.[8] Crucially, the two ¹³C-labeled methyl carbons of Acetone-1,3-¹³C₂ are conserved and incorporated into acetyl-CoA. This ¹³C₂-acetyl-CoA then serves as the building block for fatty acid synthase (FASN) and the mevalonate pathway for cholesterol synthesis.

Acetone_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Acetone Acetone-1,3-¹³C₂ (*CH₃CO*CH₃) AcetylCoA ¹³C₂-Acetyl-CoA Acetone->AcetylCoA Multi-step enzymatic conversion Pyruvate Pyruvate Acetone->Pyruvate Metabolic Conversion FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FattyAcids ¹³C-Labeled Fatty Acids Cholesterol ¹³C-Labeled Cholesterol FASN->FattyAcids Mevalonate->Cholesterol PDH PDH Pyruvate->PDH Mito_AcetylCoA Acetyl-CoA PDH->Mito_AcetylCoA TCA TCA Cycle Mito_AcetylCoA->TCA

Figure 1: Simplified metabolic fate of Acetone-1,3-¹³C₂. The ¹³C-labeled methyl carbons are incorporated into acetyl-CoA, which is then used for de novo synthesis of fatty acids and cholesterol in the cytosol.

Experimental Design and Protocol

This protocol is designed for adherent mammalian cell cultures but can be adapted for suspension cells. It is critical to maintain consistency across all experimental replicates.

Materials and Reagents
  • Cell Lines: e.g., HepG2 (liver carcinoma), MCF7 (breast cancer), or 3T3-L1 (adipocytes), known to exhibit active lipogenesis.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Standard and dialyzed (for specific experimental needs).

  • Acetone-1,3-¹³C₂: 99 atom % ¹³C (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories).

  • Quenching Solution: Ice-cold 0.9% NaCl solution.

  • Metabolite Extraction Solvents: HPLC-grade chloroform and methanol.

  • Derivatization Reagents:

    • For Fatty Acid Methyl Esters (FAMEs): Boron trifluoride-methanol (BF₃-methanol) or methanolic HCl.

    • For Cholesterol: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Internal Standards: Heptadecanoic acid (C17:0) for FAMEs and stigmasterol or cholesterol-d₆ for cholesterol analysis.

Step-by-Step Protocol

Step 1: Cell Seeding and Culture

  • Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) at a density that will result in ~80-90% confluency at the time of harvest. A minimum of 2 x 10⁶ cells per replicate is recommended.[10]

  • Culture cells in standard growth medium for 24-48 hours to allow for adherence and recovery.

  • Expert Insight: Ensure consistent cell densities across all plates and conditions to minimize variability in metabolic rates.

Step 2: Isotopic Labeling with Acetone-1,3-¹³C₂

  • Prepare the labeling medium by supplementing the base culture medium (e.g., DMEM with 10% dialyzed FBS) with Acetone-1,3-¹³C₂. A final concentration range of 1-5 mM is a good starting point, but this should be optimized for your specific cell line and experimental goals.

  • Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-acetone labeling medium to the cells.

  • Incubate the cells for a predetermined duration. A time-course experiment (e.g., 4, 8, 16, 24 hours) is highly recommended to determine the point of isotopic steady state for the lipids of interest.[10]

  • Trustworthiness: Run parallel control cultures with unlabeled acetone at the same concentration to account for any potential metabolic effects of acetone itself and to serve as a baseline for natural ¹³C abundance.

Step 3: Rapid Quenching and Cell Harvesting

This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

  • Place the culture plates on ice.

  • Quickly aspirate the labeling medium.

  • Immediately wash the cell monolayer twice with ice-cold 0.9% NaCl solution.

  • Aspirate the final wash completely.

  • Add 1 mL of ice-cold 50% methanol to the plate and use a cell scraper to detach the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube. This step combines quenching with the initial stage of extraction.[11]

Step 4: Lipid Extraction (Modified Folch Method)

  • To the cell suspension in 50% methanol, add chloroform to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Add internal standards (e.g., C17:0 and stigmasterol) at this stage to correct for extraction efficiency and downstream quantification.

  • Vortex the mixture vigorously for 1 minute and incubate at room temperature for 30 minutes with intermittent vortexing.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.[10] Avoid disturbing the protein interface.

  • Dry the lipid extract under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C until derivatization.

Step 5: Derivatization for GC-MS Analysis

Derivatization is necessary to increase the volatility and thermal stability of fatty acids and cholesterol for GC-MS analysis.

  • For Fatty Acid Analysis (Transesterification to FAMEs):

    • Add 500 µL of 14% BF₃-methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC-MS vial.

  • For Cholesterol Analysis (Silylation):

    • First, saponify the lipid extract by adding 1 mL of 1 M methanolic KOH and heating at 80°C for 1 hour to release cholesterol from its esterified form.

    • Neutralize and extract the non-saponifiable lipids (including cholesterol) into hexane.

    • Dry the hexane extract under nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

    • Cap and heat at 70°C for 1 hour.

    • The sample is now ready for GC-MS analysis.[1]

Analytical Methodology: GC-MS

Gas chromatography-mass spectrometry is the preferred method for analyzing the mass isotopologue distributions (MIDs) of FAMEs and silylated cholesterol.

GC-MS Parameters
ParameterFatty Acid Methyl Esters (FAMEs)Trimethylsilyl (TMS)-Cholesterol
GC Column DB-23, DB-FATWAX UI, or similar polar columnDB-5ms, HP-5ms, or similar non-polar column
Injection Volume 1 µL (Split/Splitless)1 µL (Split/Splitless)
Oven Program Start at 100°C, ramp to 240°CStart at 150°C, ramp to 300°C
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minHelium at a constant flow of 1.0-1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSelected Ion Monitoring (SIM) or Full Scan
Ions to Monitor Molecular ion cluster (e.g., m/z 270 for Palmitate C16:0)Molecular ion cluster (e.g., m/z 458 for TMS-Cholesterol)

Table 1: Representative GC-MS parameters for the analysis of ¹³C-labeled lipids. These parameters must be optimized for your specific instrument and column.

Data Analysis and Flux Calculation
  • Mass Isotopologue Distribution (MID): For each fatty acid and for cholesterol, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).[12] The incorporation of ¹³C₂-acetyl-CoA units will result in a pattern of even-numbered mass shifts (M+2, M+4, M+6, etc.).

  • Correction for Natural Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes using established algorithms.

  • Flux Calculation: The corrected MIDs can be used to calculate the fractional contribution (fc) of acetone to the lipogenic acetyl-CoA pool. More advanced metabolic flux analysis software (e.g., INCA, Metran) can be used to fit the labeling data to a metabolic network model to quantify absolute fluxes.

Figure 2: High-level experimental and data analysis workflow for Acetone-1,3-¹³C₂ metabolic flux analysis.

Trustworthiness and Self-Validation

To ensure the integrity of the data generated using this protocol, several validation steps are essential:

  • Linearity of Detection: Confirm that the GC-MS response is linear for both unlabeled standards and your internal standards across the expected concentration range.

  • Time-Course Validation: As mentioned, performing a time-course experiment is crucial. The fractional labeling of the product (e.g., palmitate) should reach a plateau, indicating that isotopic steady state has been achieved. This validates that the calculated fluxes represent a stable metabolic state.

  • Tracer Purity: Always verify the isotopic purity of the Acetone-1,3-¹³C₂ tracer from the manufacturer's certificate of analysis.

  • Biological Controls: Include appropriate biological controls, such as cells treated with known inhibitors of fatty acid synthesis (e.g., FASN inhibitors) or cholesterol synthesis (e.g., statins), to validate that the measured flux changes in the expected direction.

Conclusion and Future Applications

The use of Acetone-1,3-¹³C₂ as a metabolic tracer provides a powerful and specific method for quantifying the contribution of ketone bodies to de novo lipogenesis. By isolating a specific input to the cytosolic acetyl-CoA pool, this technique complements traditional tracers like ¹³C-glucose and ¹³C-glutamine, enabling a more nuanced understanding of cellular carbon metabolism. This protocol provides a robust framework for researchers to investigate the metabolic rewiring that underpins various pathological states and to evaluate the efficacy of novel therapeutic agents that target lipid metabolism.

References

  • Mullen, A. R. et al. Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature481 , 385–388 (2012). [Link]

  • Jones, S. F. et al. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research59 , 1550-1557 (2018). [Link]

  • Lee, W.-N. P. et al. Isotopomer spectral analysis of cholesterol synthesis: applications in human hepatoma cells. American Journal of Physiology-Endocrinology and Metabolism271 , E1148–E1155 (1996). [Link]

  • Foroutan, A. et al. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols4 , 102551 (2023). [Link]

  • Wiechert, W. et al. Quantification of statin effects on hepatic cholesterol synthesis by transient (13)C-flux analysis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids1811 , 833-843 (2011). [Link]

  • Cornforth, J. W., Hunter, G. D. & Popják, G. Studies of cholesterol biosynthesis. 2. Distribution of acetone carbon in the ring structure. Biochemical Journal54 , 597-601 (1953). [Link]

  • Long, C. P. & Antoniewicz, M. R. 13C-Metabolic flux analysis of 3T3-L1 adipocytes illuminates its core metabolism under hypoxia. Metabolic Engineering77 , 107-117 (2023). [Link]

  • Kamphorst, J. J. et al. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology561 , 197-217 (2015). [Link]

  • Burgess, S. C. et al. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation. Metabolites11 , 279 (2021). [Link]

  • Allen, D. K., Liberton, M. & Baxter, C. J. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Metabolites6 , 39 (2016). [Link]

  • Tumanov, S., Bulusu, V. & Kamphorst, J. J. Fatty acid 13 C-isotope incorporation in cultured cells. ResearchGate (2015). [Link]

  • Kuda, O. et al. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures. Journal of Lipid Research61 , 95-104 (2020). [Link]

  • Long, C. P. & Antoniewicz, M. R. High-resolution 13C metabolic flux analysis. Nature Protocols14 , 2856-2877 (2019). [Link]

  • Wiechert, W. (13)C-based metabolic flux analysis. Methods in Molecular Biology358 , 235-257 (2007). [Link]

  • Zhang, Y. et al. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Function3 , zqac031 (2022). [Link]

  • Chen, Y., et al. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv (2021). [Link]

  • Kalapos, M. P. On the mammalian acetone metabolism: from chemistry to clinical implications. Biochimica et Biophysica Acta (BBA) - General Subjects1621 , 122-139 (2003). [Link]

  • Buszewski, B. et al. Biochemical pathway of acetone generation with excess of acetyl-CoA. ResearchGate (2014). [Link]

  • Brunengraber, H. & Jensen, M. V. The lipogenic enzyme acetoacetyl-CoA synthetase and ketone body utilization for denovo lipid synthesis, a review. Biochimie215 , 1-6 (2023). [Link]

  • Picmonic. Lipid Metabolism and Ketogenesis. (n.d.). [Link]

  • Lee, K. Lipogenesis Flashcards. Brainscape. (n.d.). [Link]

  • Antoniewicz, M. R. High-resolution 13C metabolic flux analysis. Request PDF. (2019). [Link]

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Method

Application Note: Achieving High-Precision Acetone Quantification in Complex Matrices Using Acetone-1,3-¹³C₂ as an Internal Standard

Abstract This technical guide provides a comprehensive framework for the use of Acetone-1,3-¹³C₂ as a stable isotope-labeled (SIL) internal standard for the precise and accurate quantification of acetone in complex biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of Acetone-1,3-¹³C₂ as a stable isotope-labeled (SIL) internal standard for the precise and accurate quantification of acetone in complex biological matrices by mass spectrometry. We delve into the core principles of isotope dilution mass spectrometry (IDMS), detailing the physicochemical properties of Acetone-1,3-¹³C₂, and provide a field-proven, step-by-step protocol for method development, sample analysis, and validation in accordance with international regulatory guidelines. This note is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and defensible bioanalytical methods for acetone, a critical biomarker for metabolic studies, diabetes monitoring, and toxicological screening.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis via mass spectrometry (MS) is susceptible to variations arising from sample preparation, chromatographic separation, and the ionization process itself.[1] Factors such as analyte loss during extraction, injection volume variability, and matrix-induced ion suppression or enhancement can significantly compromise the accuracy and reproducibility of results.[1][2] The use of an internal standard (IS) is a universally accepted strategy to correct for these variations.[3]

The ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical workflow.[4] Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative MS because they meet this criterion almost perfectly.[2][5] By incorporating heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), the SIL standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1] This near-perfect chemical analogy ensures that the SIL standard co-elutes with the analyte and experiences the same extraction recovery and matrix effects, enabling highly reliable correction and accurate quantification through a technique known as isotope dilution.[5][][7]

Acetone-1,3-¹³C₂ is the ideal SIL internal standard for the quantification of endogenous or exogenous acetone. Acetone is a significant volatile organic compound (VOC) and biomarker, with its concentration in breath, blood, and urine being indicative of metabolic states such as diabetic ketoacidosis and nutritional ketosis.[8][9][10] The use of Acetone-1,3-¹³C₂ ensures the highest level of analytical accuracy required for clinical diagnostics and metabolic research.

Physicochemical Properties of Acetone-1,3-¹³C₂

The selection of an internal standard requires a thorough understanding of its physical and chemical characteristics. Acetone-1,3-¹³C₂ is specifically synthesized to have high isotopic and chemical purity, ensuring its performance as a reliable quantifier.

PropertyValueSource
Chemical Formula ¹³CH₃CO¹³CH₃
Molecular Weight 60.06 g/mol [11][12]
Exact Mass 60.048574481 Da[12]
Mass Shift vs. Native M+2
CAS Number 7217-25-6[11]
Isotopic Purity ≥99 atom % ¹³C[13]
Chemical Purity ≥98%[11]
Appearance Liquid
Boiling Point 56 °C
Melting Point -94 °C
Density 0.818 g/mL at 25 °C

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The quantification strategy relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[14] This method involves adding a known quantity of the isotopically labeled standard (Acetone-1,3-¹³C₂) to a sample containing an unknown quantity of the native analyte (acetone).[7][15] After allowing the standard and analyte to homogenize, the sample is processed and analyzed by MS.[14] The instrument measures the peak area ratio of the native analyte to the SIL internal standard. Since the amount of added internal standard is precisely known, the concentration of the native analyte in the original sample can be calculated with high precision.[] This relationship corrects for any analyte loss during sample processing, as both the analyte and the standard are affected equally.

G cluster_sample Sample Preparation cluster_analysis Analysis A Unknown Sample (Contains native Acetone) B Add Known Amount of Acetone-1,3-¹³C₂ (IS) A->B C Homogenize & Extract (e.g., Headspace Sampling) B->C D GC-MS Analysis C->D Injection E Measure Peak Area Ratio (Native Acetone / IS) D->E F Quantify using Calibration Curve E->F

Caption: Isotope Dilution Workflow for Acetone Quantification.

Protocol: Quantification of Acetone in Human Plasma by Headspace GC-MS

This protocol details a validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for determining acetone concentrations in human plasma, a common application in clinical and forensic toxicology.[16][17]

Reagents and Solution Preparation
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acetone-1,3-¹³C₂ into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade water. Store at 2-8°C.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with HPLC-grade water. This solution will be added to all samples, calibrators, and QCs.

  • Analyte Stock Solution (1 mg/mL): Prepare a separate stock solution of native (unlabeled) acetone using the same procedure as the IS stock.

  • Calibration Curve (CC) Standards: Prepare a series of CC standards by spiking blank, charcoal-stripped human plasma with the analyte stock solution to achieve final concentrations covering the desired analytical range (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma from a separate analyte stock solution at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC, ~50% of range), and High (HQC, ~80% of range).

Sample Preparation Workflow
  • Label 20 mL headspace vials for each calibrator, QC, and unknown sample.

  • To each vial, add 100 µL of the respective sample (plasma calibrator, QC, or unknown).

  • Add 100 µL of the IS Working Solution (10 µg/mL) to every vial except the blank matrix sample.

  • Add 200 µL of a phosphate buffer solution (0.032 M, pH 8.5) to each vial.[16]

  • Immediately seal each vial with a PTFE-faced septum and cap.

  • Vortex each vial for 10 seconds to ensure homogeneity.

  • Place the vials in the headspace autosampler tray for analysis.

Caption: Step-by-step sample preparation workflow.

Instrumentation and Analysis

The following tables provide typical starting parameters for a HS-GC-MS system. These should be optimized for the specific instrumentation used.

Table 1: Headspace Autosampler Parameters

Parameter Setting
Vial Oven Temperature 60-80 °C
Incubation Time 15-30 min
Loop Temperature 90 °C
Transfer Line Temp 100 °C

| Injection Volume | 1 mL |

Table 2: Gas Chromatography (GC) Parameters

Parameter Setting
Column Agilent DB-BAC1 or similar
Carrier Gas Helium
Inlet Temperature 200 °C
Split Ratio 10:1

| Oven Program | Isothermal at 40 °C for 5 min |

Table 3: Mass Spectrometry (MS) Parameters

Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (Acetone) m/z 43
Qualifier Ion (Acetone) m/z 58
Quantifier Ion (IS) m/z 44

| Qualifier Ion (IS) | m/z 60 |

Data Processing
  • Integrate the chromatographic peaks for the quantifier ions of both native acetone and Acetone-1,3-¹³C₂.

  • Calculate the Peak Area Ratio (PAR) for each injection: PAR = Peak Area of Analyte (m/z 43) / Peak Area of IS (m/z 44).

  • Construct a calibration curve by plotting the PAR of the CC standards against their nominal concentrations.

  • Apply a linear regression with 1/x² weighting to the calibration curve. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Determine the concentration of acetone in QCs and unknown samples by interpolating their PAR values from the regression equation.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[18] Validation demonstrates the reliability and acceptability of the assay's performance.[19][20] The protocol should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[19][21][22]

Table 4: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[23] Response in blank samples (from ≥6 unique sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration.[23] ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99.
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[19] For QC samples at LQC, MQC, and HQC levels, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). At the LLOQ, limits are ±20%.[24]
Matrix Effect To assess the influence of matrix components on ionization efficiency.[5] The CV of the IS-normalized matrix factor calculated from ≥6 lots of matrix should be ≤15%. The SIL IS is expected to track and correct for matrix effects.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term).[24] Mean concentration of stability QCs must be within ±15% of the nominal concentration.

| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted samples must be within ±15%. |

Troubleshooting

  • High Blanks/Carryover: If the blank sample following the highest calibrator shows a significant response (>20% of LLOQ), it may indicate carryover. Optimize the GC run time and inlet temperature or implement a solvent wash step between injections.

  • Inconsistent IS Area: Large variations in the IS peak area across a run can indicate issues with sample preparation consistency, autosampler injection precision, or IS stability. Ensure accurate pipetting and thorough vortexing.[16]

  • Isotopic Impurity: Verify the purity of the SIL standard.[5] Any significant presence of the unlabeled analyte in the IS can lead to an overestimation of the analyte concentration, particularly at the LLOQ. This can be corrected for in calculations if necessary but is best avoided by using a high-purity standard.

Conclusion

Acetone-1,3-¹³C₂ serves as the quintessential internal standard for the quantitative analysis of acetone by mass spectrometry. Its properties as a stable isotope-labeled analog allow it to perfectly mimic the behavior of the native analyte, thereby providing robust correction for variations in sample preparation and instrument response. By employing the principles of isotope dilution and adhering to the rigorous validation standards outlined in this guide, researchers can develop highly accurate, precise, and defensible bioanalytical methods. This enables reliable quantification of acetone in diverse and complex matrices, supporting critical decisions in clinical diagnostics, drug development, and scientific research.

References

  • Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

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  • Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Guideline on Isotope Dilution Mass Spectrometry Source: OSTI.GOV URL: [Link]

  • Title: Bioanalytical method validation emea | PPTX Source: Slideshare URL: [Link]

  • Title: Isotope dilution | Mass spectrometry, Trace elements, Quantification Source: Britannica URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: Acetone-1,3-13C2 | C3H6O | CID 13001281 Source: PubChem - NIH URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Isotope dilution Source: Wikipedia URL: [Link]

  • Title: An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

  • Title: Rapid determination of acetone in human plasma by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL: [Link]

  • Title: Rapid determination of acetone in human plasma by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization | Request PDF Source: ResearchGate URL: [Link]

  • Title: Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry Source: academic.oup.com URL: [Link]

  • Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: FDA URL: [Link]

  • Title: Quantitation of alcohols and acetone in postmortem blood and urine using headspace gas chromatography mass spectrometry Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

  • Title: Determination of acetone in human breath by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization Source: PubMed URL: [Link]

  • Title: Measuring breath acetone for monitoring fat loss: Review Source: PMC - NIH URL: [Link]

  • Title: Blood Ketone Bodies and Breath Acetone Analysis and Their Correlations in Type 2 Diabetes Mellitus Source: MDPI URL: [Link]

  • Title: Acetone in breath analysis | NDIR Gas Sensors Source: Olythe URL: [Link]

  • Title: Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry Source: PubMed URL: [Link]

  • Title: 13C Labeled internal standards - Mycotoxins Source: LIBIOS URL: [Link]

  • Title: Is breath acetone a biomarker of diabetes? A historical review on breath acetone measurements Source: PubMed URL: [Link]

  • Title: Guiding Ketogenic Diet with Breath Acetone Sensors Source: MDPI URL: [Link]

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Application

Application Note: Quantitative Analysis using Acetone-1,3-¹³C₂ as an Internal Standard in GC-MS

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Acetone-1,3-¹³C₂ as an internal standard for quantitative analysis using Gas Chr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Acetone-1,3-¹³C₂ as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of stable isotope dilution, the rationale for selecting ¹³C-labeled internal standards, and provide detailed, field-proven protocols for sample preparation and analysis. This guide is designed to ensure technical accuracy and robust, reproducible results.

Introduction: The Principle of Stable Isotope Dilution

Accurate quantification of analytes in complex matrices is a cornerstone of many scientific disciplines, from clinical diagnostics to environmental monitoring and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its sensitivity and selectivity.[1] However, variations in sample preparation, injection volume, and instrument response can introduce significant errors in quantification.

To overcome these challenges, the stable isotope dilution (SID) method is widely employed.[2][3] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of preparation.[2][4] This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic enrichment.[3] Because the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation, any sample loss or variation will affect both compounds equally.[2][4] By measuring the ratio of the analyte to the internal standard in the mass spectrometer, highly accurate and precise quantification can be achieved, often with relative standard deviations of just a few percent.[2]

Why Acetone-1,3-¹³C₂? The Superior Choice for an Internal Standard

When selecting an internal standard, the ideal candidate is a stable isotope-labeled analog of the analyte.[1] For the quantification of acetone or compounds that can be derivatized to yield acetone, Acetone-1,3-¹³C₂ is an excellent choice.

Advantages of ¹³C-Labeling:

  • Co-elution: Carbon-13 labeled standards have nearly identical physicochemical properties to their unlabeled counterparts.[5][6] This ensures they co-elute during chromatographic separation, which is crucial for accurate compensation of matrix effects and ionization suppression/enhancement.[5][6] Deuterated standards (²H), while also used, can sometimes exhibit slight chromatographic separation from the analyte, potentially compromising accuracy.[5][6]

  • Mass Shift: Acetone-1,3-¹³C₂ has a mass shift of +2 amu compared to unlabeled acetone.[7] This clear mass difference allows for easy differentiation and quantification by the mass spectrometer without spectral overlap.

  • Chemical Identity: Being chemically identical, it undergoes the same derivatization reactions and potential degradation as the native analyte, providing a true measure of the analyte's concentration.

Properties of Acetone-1,3-¹³C₂:

PropertyValue
Chemical Formula ¹³CH₃CO¹³CH₃
Molecular Weight 60.06 g/mol [8]
CAS Number 7217-25-6[7][8]
Isotopic Purity Typically ≥99 atom % ¹³C[7]
Form Liquid[7]
Boiling Point 56 °C[7]

Experimental Workflow and Protocols

The following sections outline a general workflow and specific protocols for the use of Acetone-1,3-¹³C₂ in GC-MS analysis. These protocols should be adapted and validated for specific matrices and analytes.

General Experimental Workflow

The overall process can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Blood, Urine, Air) Spike 2. Spiking with Acetone-1,3-¹³C₂ IS Sample->Spike Add known amount of IS Deriv 3. Derivatization (Optional but Recommended) Spike->Deriv Enhance volatility Extract 4. Extraction (e.g., LLE, SPME) Deriv->Extract Isolate analytes GC 5. GC Separation Extract->GC Inject sample MS 6. MS Detection (SIM) GC->MS Separate compounds Integrate 7. Peak Integration MS->Integrate Acquire mass spectra Quantify 8. Quantification (Ratio of Analyte/IS) Integrate->Quantify Calculate area ratio

Caption: General workflow for quantitative analysis using an internal standard.

Protocol 1: Quantification of Acetone in Biological Fluids (e.g., Blood, Urine) via Headspace GC-MS

This protocol is suitable for the analysis of volatile compounds like acetone in complex biological matrices.[9][10]

Materials:

  • Acetone-1,3-¹³C₂ solution (e.g., 100 µg/mL in methanol)

  • Headspace vials (20 mL) with PTFE-faced septa

  • Gas-tight syringe

  • GC-MS system with a headspace autosampler

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the biological sample (e.g., plasma, urine) into a 20 mL headspace vial.[10]

    • Add 100 µL of the Acetone-1,3-¹³C₂ internal standard solution. The concentration of the internal standard should be chosen to be within the expected concentration range of the analyte.

    • Immediately seal the vial with a PTFE-faced septum and cap.

    • Vortex briefly to mix.

  • Headspace GC-MS Analysis:

    • Place the vials in the headspace autosampler.

    • Headspace Parameters (Example):

      • Oven Temperature: 70-90°C[10][11]

      • Equilibration Time: 7-15 minutes[10]

      • Injection Volume: 1 mL (gas phase)

    • GC Parameters (Example):

      • Column: DB-BAC1 or similar polar column

      • Oven Program: Isothermal at 40-50°C[10][11]

      • Injector Temperature: 110-250°C[10][11]

      • Carrier Gas: Helium

    • MS Parameters (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)[10][12]

      • Monitor the following ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Acetone (Analyte)43[13][14]58 (M⁺)[13][14]15[13]
Acetone-1,3-¹³C₂ (IS)4560 (M⁺)16

Rationale: The base peak for acetone is m/z 43, resulting from alpha cleavage to form an acylium ion.[13] The molecular ion (M⁺) is observed at m/z 58. For Acetone-1,3-¹³C₂, these peaks are shifted by +2 amu to m/z 45 and 60, respectively. Monitoring these specific ions in SIM mode significantly enhances sensitivity and selectivity.

Protocol 2: Analysis of Ketones via Derivatization

For less volatile ketones or to improve chromatographic properties, derivatization is often necessary.[15][16] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with ketones to form stable oximes, which are highly amenable to GC-MS analysis.[17][18]

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Ketone Ketone (Analyte or IS) Oxime PFBHA-Oxime (Volatile Derivative) Ketone->Oxime + PFBHA PFBHA PFBHA Derivatizing Agent PFBHA->Oxime Water Water

Caption: Derivatization of a ketone with PFBHA to form a volatile oxime.

Materials:

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in water or buffer)

  • Acetone-1,3-¹³C₂ internal standard

  • Extraction solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Derivatization:

    • To an aqueous sample or standard, add a known amount of Acetone-1,3-¹³C₂.

    • Add the PFBHA solution. The amount should be in stoichiometric excess.

    • Adjust pH to 3-4 if necessary to facilitate the reaction.

    • Incubate the mixture at 60-80°C for 30-60 minutes.

    • Cool the sample to room temperature.

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., 2 x 1 mL of hexane).

    • Vortex vigorously and centrifuge to separate the layers.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Analyze the extract using GC-MS. The PFBHA derivatives are typically analyzed in Negative Chemical Ionization (NCI) mode for higher sensitivity and selectivity, although EI can also be used.[17]

    • The specific ions to monitor will depend on the fragmentation of the PFBHA-oxime derivative. The most abundant ion is often [M-181]⁻, corresponding to the loss of the pentafluorobenzyl group.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the Acetone-1,3-¹³C₂ internal standard.

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard in each chromatogram.

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation:

    RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve. The concentration of the analyte in unknown samples can then be calculated using this curve.

Trustworthiness and Self-Validation

The use of a stable isotope-labeled internal standard like Acetone-1,3-¹³C₂ provides an inherent self-validating system.[2][19]

  • Recovery Correction: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, keeping their ratio constant.[2]

  • Matrix Effect Compensation: The co-elution of the analyte and the internal standard ensures that they experience the same ionization conditions in the MS source, correcting for any matrix-induced suppression or enhancement.[5][6]

  • Quality Control: The consistent response of the internal standard across a batch of samples serves as a quality control measure for the analytical run. Significant variations in the internal standard peak area may indicate a problem with sample preparation or instrument performance.

Conclusion

The use of Acetone-1,3-¹³C₂ as an internal standard in GC-MS analysis is a robust and reliable method for accurate quantification. The principles of stable isotope dilution, combined with the superior properties of ¹³C-labeling, provide a powerful tool for researchers in various scientific fields. The protocols outlined in this application note serve as a foundation for developing and validating specific quantitative assays.

References

  • Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC - NIH . Available at: [Link]

  • Isotope Dilution Gas Chromatographic-Mass... : Journal of Analytical Toxicology - Ovid . Available at: [Link]

  • Stable Isotope Dilution Gas Chromatography–Mass Spectrometry for Quantification of Thymoquinone in Black Cumin Seed Oil | Journal of Agricultural and Food Chemistry - ACS Publications . Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation . Available at: [Link]

  • Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed . Available at: [Link]

  • Quantitation of alcohols and acetone in postmortem blood and urine using headspace gas chromatography mass spectrometry - ResearchGate . Available at: [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate . Available at: [Link]

  • Isotope dilution - Wikipedia . Available at: [Link]

  • Quantitation of alcohols and acetone in postmortem blood and urine using headspace gas chromatography mass spectrometry | Journal of Analytical Toxicology | Oxford Academic . Available at: [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis - LCGC International . Available at: [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry . Available at: [Link]

  • Rapid determination of acetone in human plasma by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization | Request PDF - ResearchGate . Available at: [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube . Available at: [Link]

  • Rapid determination of acetone in human plasma by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed . Available at: [Link]

  • 13.2: The Mass Spectrum • Fragmentation - Chemistry LibreTexts . Available at: [Link]

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed . Available at: [Link]

  • Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature - PMC - PubMed Central . Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh . Available at: [Link]

  • Internal Standards – What are they? How do I choose, use, and benefit from them? - SCION Instruments . Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide . Available at: [Link]

  • MS fragmentation patterns - YouTube . Available at: [Link]

  • Acetone - the NIST WebBook - National Institute of Standards and Technology . Available at: [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis - Food Risk Management . Available at: [Link]

  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK - MSACL . Available at: [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples | Request PDF - ResearchGate . Available at: [Link]

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Method

Application Notes and Protocols: Quantifying Metabolic Pathways with Acetone-1,3-13C2

Introduction: A Novel Tracer for Probing Central Carbon Metabolism Metabolic flux analysis using stable isotope tracers is a cornerstone of modern systems biology, providing a quantitative snapshot of cellular metabolism...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tracer for Probing Central Carbon Metabolism

Metabolic flux analysis using stable isotope tracers is a cornerstone of modern systems biology, providing a quantitative snapshot of cellular metabolism in health and disease.[1] While glucose and glutamine are the most commonly used tracers, the exploration of alternative nutrient sources is critical for a comprehensive understanding of metabolic reprogramming. Acetone, often considered a metabolic byproduct, is in fact a gluconeogenic precursor that can fuel central carbon metabolism, particularly in states of ketosis or in specific cell types.[2][3] This application note introduces the use of Acetone-1,3-13C2 as a novel tracer to quantify its contribution to key metabolic pathways.

Acetone-1,3-13C2 offers a unique window into cellular metabolism, allowing researchers to trace the entry of a three-carbon ketone body into pathways such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis. By labeling the methyl carbons, we can follow their incorporation into various downstream metabolites, providing insights into pathway activity that are complementary to those obtained with traditional tracers. This guide provides the theoretical framework, detailed experimental protocols, and data analysis strategies for employing Acetone-1,3-13C2 in your research.

Metabolic Fate of Acetone-1,3-13C2: Tracing the Labeled Carbons

The metabolic journey of acetone begins with its conversion to acetol, which is then metabolized to methylglyoxal.[4] From methylglyoxal, the pathway leads to the formation of pyruvate and lactate, key intermediates in central carbon metabolism. The use of Acetone-1,3-13C2, with its labeled methyl carbons, results in a distinctive labeling pattern in these downstream metabolites.

The primary route for acetone metabolism involves the following key steps:

  • Acetone to Acetol: The initial hydroxylation of acetone to acetol is catalyzed by cytochrome P450 enzymes.

  • Acetol to Methylglyoxal: Acetol is then oxidized to methylglyoxal.

  • Methylglyoxal to Pyruvate/Lactate: Methylglyoxal can be converted to either D-lactate or pyruvate through the action of the glyoxalase system or other enzymatic pathways.

Crucially, the two 13C-labeled methyl groups of acetone are incorporated into different positions of the resulting three-carbon intermediates. This specific labeling pattern is the key to tracing the contribution of acetone to downstream metabolic pathways.

Acetone Acetone-1,3-13C2 (13CH3-CO-13CH3) Acetol Acetol-1,3-13C2 Acetone->Acetol CYP450 Methylglyoxal Methylglyoxal-1,3-13C2 Acetol->Methylglyoxal Pyruvate Pyruvate (M+1 or M+2) Methylglyoxal->Pyruvate Lactate Lactate (M+1 or M+2) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+1 or M+2) Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol

Metabolic pathway of Acetone-1,3-13C2.

Experimental Design and Protocols

The successful implementation of Acetone-1,3-13C2 as a tracer requires careful consideration of its volatile nature. The following protocols have been adapted from standard stable isotope labeling procedures to account for this property.[5]

Protocol 1: Cell Culture and Labeling with Acetone-1,3-13C2

This protocol is designed for adherent mammalian cells in a 6-well plate format.

Materials:

  • Acetone-1,3-13C2 (sterile solution)

  • Cell culture medium (e.g., DMEM, without pyruvate)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium with dFBS and other necessary components. Immediately before use, add Acetone-1,3-13C2 to the desired final concentration (typically in the range of 1-10 mM, to be optimized for your cell line).

  • Labeling: Aspirate the growth medium from the wells and wash once with pre-warmed PBS. Immediately add 2 mL of the pre-warmed labeling medium containing Acetone-1,3-13C2 to each well.

  • Incubation: Return the plates to the incubator for the desired labeling period. Time course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to determine the time to isotopic steady state.

  • Metabolite Quenching and Extraction: Proceed immediately to Protocol 2.

Causality Behind Experimental Choices: The use of dialyzed FBS minimizes the introduction of unlabeled metabolites that could dilute the tracer.[5] Pre-warming the labeling medium helps to avoid temperature shock to the cells. Due to the volatility of acetone, it is crucial to add it to the medium immediately before starting the labeling experiment and to minimize the time the plates are outside the incubator.

Protocol 2: Metabolite Extraction

This protocol utilizes a cold methanol-based extraction method to quench metabolism and extract polar metabolites.

Materials:

  • 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Nitrogen evaporator or lyophilizer

Procedure:

  • Quenching: Aspirate the labeling medium. Place the 6-well plate on a bed of dry ice to rapidly cool the cells.

  • Extraction: Add 1 mL of -80°C 80% methanol to each well.

  • Scraping: Immediately scrape the cells from the bottom of the well using a cell scraper.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract under a gentle stream of nitrogen or by lyophilization.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Self-Validating System: The rapid cooling on dry ice and the use of ice-cold methanol are critical to instantly quench all enzymatic activity, ensuring that the measured metabolite labeling patterns accurately reflect the metabolic state at the time of harvest.

Start Cells in 6-well plate Wash Wash with PBS Start->Wash AddLabel Add Acetone-1,3-13C2 Labeling Medium Wash->AddLabel Incubate Incubate (Time Course) AddLabel->Incubate Quench Quench on Dry Ice & Add Cold Methanol Incubate->Quench Scrape Scrape and Collect Quench->Scrape Centrifuge Centrifuge at 4°C Scrape->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dry Dry Extract CollectSupernatant->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Experimental workflow for Acetone-1,3-13C2 labeling.

Mass Spectrometry and Data Analysis

The analysis of 13C-labeled metabolites is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS). The incorporation of 13C atoms from Acetone-1,3-13C2 will result in a mass shift in the downstream metabolites.

Expected Labeling Patterns

Based on the metabolic pathway of acetone, we can predict the mass isotopomer distributions (MIDs) of key metabolites:

MetabolitePredicted Mass IsotopomersMetabolic Implication
Pyruvate M+1, M+2Indicates entry of acetone-derived carbons into central carbon metabolism.
Lactate M+1, M+2Reflects the labeling state of the pyruvate pool.
Acetyl-CoA M+1, M+2Shows the contribution of acetone to the precursor pool for the TCA cycle and lipogenesis.
Citrate M+1, M+2Represents the entry of acetone-derived acetyl-CoA into the TCA cycle.
Fatty Acids M+2, M+4, etc.Demonstrates the use of acetone-derived acetyl-CoA for de novo fatty acid synthesis.[6]
Cholesterol M+nIndicates the incorporation of acetone-derived carbons into the cholesterol backbone.[7]

Note: The exact M+1/M+2 ratios will depend on the relative activities of different metabolic pathways and will be determined by metabolic flux analysis.

Data Analysis Workflow
  • Data Acquisition: Analyze the dried metabolite extracts using an LC-MS system capable of high-resolution mass analysis.

  • Isotopologue Extraction: Use software such as Agilent MassHunter VistaFlux or PollyPhi to extract the mass isotopomer distributions for the metabolites of interest.[8] This involves identifying the peaks corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each metabolite.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.[9]

  • Metabolic Flux Analysis (MFA): Use software packages like INCA or FreeFlux to perform 13C-MFA.[4][10] This involves fitting the corrected MIDs to a metabolic network model to estimate the intracellular reaction rates (fluxes).

Applications in Research and Drug Development

The use of Acetone-1,3-13C2 as a metabolic tracer can provide valuable insights in several research areas:

  • Cancer Metabolism: Investigate the ability of cancer cells to utilize ketone bodies as an alternative fuel source, particularly in the context of metabolic therapies or nutrient-deprived tumor microenvironments.

  • Neurobiology: Study the role of acetone metabolism in the brain, where ketone bodies are an important energy source during fasting or in neurological disorders.

  • Metabolic Diseases: Elucidate the contribution of acetone to gluconeogenesis in the liver, which is relevant to type 2 diabetes and non-alcoholic fatty liver disease.[11]

  • Drug Development: Assess the impact of drug candidates on ketone body metabolism and central carbon pathways.

Conclusion

Acetone-1,3-13C2 is a promising novel tracer for dissecting the complexities of cellular metabolism. By providing a unique entry point into central carbon pathways, it offers a complementary perspective to traditional tracers like glucose and glutamine. The protocols and data analysis strategies outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to begin exploring the utility of this innovative tool in their own investigations.

References

  • Agilent MassHunter VistaFlux Software: Track Metabolic Flux. Agilent. Available at: [Link]

  • Automating Metabolic Flux Analysis with Symphony and Polly. Waters Corporation. Available at: [Link]

  • FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. Available at: [Link]

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  • Gluconeogenesis from acetone in starved rats. PMC. Available at: [Link]

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  • 13C NMR spectrum of monoacetone glucose (MAG) derived from plasma... ResearchGate. Available at: [Link]

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  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. PolyU Scholars Hub. Available at: [Link]

  • (PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. Available at: [Link]

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  • Acetone-1,3-13C2 | C3H6O | CID 13001281. PubChem. Available at: [Link]

  • Acetone metabolism in humans during diabetic ketoacidosis. National Institutes of Health. Available at: [Link]

  • The first and foremost controlling step involved in the fatty acid biosynthesis is the production of malonyl-CoA. BYJU'S. Available at: [Link]

  • Tracking the carbons supplying gluconeogenesis. PMC. Available at: [Link]

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  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Available at: [Link]

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. PubMed. Available at: [Link]

  • Determinants in the pathways followed by the carbons of acetone in their conversion to glucose. PubMed. Available at: [Link]

  • 13CO2 as a universal metabolic tracer in isotopologue perturbation experiments. PubMed. Available at: [Link]

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Application

Application Note: Probing Protein Dynamics and Folding with Labeled Acetone

Introduction: Unveiling Protein Choreography with Chemical Precision Proteins are not static entities; their functions are intrinsically linked to their dynamic motions and intricate folding pathways. To comprehend cellu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Choreography with Chemical Precision

Proteins are not static entities; their functions are intrinsically linked to their dynamic motions and intricate folding pathways. To comprehend cellular processes and design effective therapeutics, it is paramount to visualize these molecular dances. Chemical labeling, coupled with advanced analytical techniques, provides a powerful lens to observe these dynamics. Among the diverse chemical probes available, labeled acetone, in its various isotopic and derivatized forms, has emerged as a versatile and cost-effective tool for researchers in structural biology and drug development.

This application note provides a comprehensive guide to the use of labeled acetone in studying protein dynamics and folding. We will delve into the mechanistic principles, provide detailed, field-proven protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and discuss the nuances of data interpretation. Our focus is on empowering researchers to leverage this simple yet potent molecule to gain profound insights into the complex world of proteins.

The Rationale: Why Acetone?

Acetone's utility as a labeling reagent stems from several key properties:

  • Reactivity: The carbonyl group of acetone can react with primary amines, such as the N-terminus of a peptide and the side chain of lysine residues, through reductive amination. This reaction is relatively specific and can be controlled under mild conditions, minimizing protein denaturation.

  • Size: As a small molecule, acetone is less likely to perturb the native structure and dynamics of the protein upon labeling compared to larger tags.

  • Versatility of Labeling: Acetone is readily available in isotopically labeled forms, most commonly deuterated acetone (acetone-d6). This allows for differential labeling of protein populations, which is the foundation for quantitative mass spectrometry techniques. Furthermore, acetone can be chemically modified to incorporate fluorescent probes or other functionalities.

  • Cost-Effectiveness: Compared to many commercial labeling kits, acetone-based labeling is a highly economical approach, making it accessible for high-throughput studies.

Core Applications of Labeled Acetone

The primary applications of labeled acetone in the study of protein dynamics and folding are centered around two powerful analytical techniques:

  • Quantitative Mass Spectrometry (MS): By using normal acetone (d0) and deuterated acetone (d6), different protein states (e.g., folded vs. unfolded, drug-bound vs. unbound) can be differentially labeled. The mass difference introduced by the deuterium labels allows for the precise quantification of changes in protein conformation, solvent accessibility, and post-translational modifications.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are fundamental to NMR experiments as they are "NMR-silent" in the proton spectrum, thus eliminating overwhelming solvent signals.[3][4] Deuterated acetone is an excellent solvent for many proteins and peptides, enabling the study of their structure and dynamics in a non-aqueous environment or as a component of the solvent system. Furthermore, selective deuteration of proteins, sometimes achieved through precursors in expression media, simplifies complex NMR spectra, aiding in the analysis of larger proteins and folding intermediates.[5][6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a typical quantitative proteomics experiment using deuterated acetone labeling.

AcetoneLabelingWorkflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Analysis ProteinSample1 Protein Sample 1 (e.g., Native State) Label_d0 Label with Acetone (d0) ProteinSample1->Label_d0 ProteinSample2 Protein Sample 2 (e.g., Perturbed State) Label_d6 Label with Acetone-d6 ProteinSample2->Label_d6 Mix Combine Samples Label_d0->Mix Label_d6->Mix Digest Proteolytic Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for quantitative proteomics using stable isotope labeling with acetone.

Protocols: A Step-by-Step Guide

Protocol 1: Quantitative Proteomics using Deuterated Acetone and Mass Spectrometry

This protocol outlines a robust method for differential labeling of peptides from two different protein samples for relative quantification by mass spectrometry.[1]

A. Materials and Reagents:

  • Protein extracts from two different conditions (e.g., treated vs. untreated cells)

  • Urea

  • Tris buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Acetone (d0, HPLC grade)

  • Deuterated acetone (acetone-d6, 99.9 atom % D)

  • Sodium cyanoborohydride

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system (e.g., Orbitrap)

B. Detailed Protocol:

  • Protein Extraction and Solubilization:

    • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

    • Quantify the protein concentration of each extract using a standard method (e.g., BCA assay).

    • Take equal amounts of protein from each sample (e.g., 100 µg).

    • Resuspend the protein pellets in 8 M urea, 100 mM Tris buffer (pH 8.5).

  • Reduction and Alkylation:

    • Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 20 minutes at room temperature.

    • Alkylate the cysteine residues by adding IAM to a final concentration of 10 mM and incubating for 15 minutes in the dark.

  • Proteolytic Digestion:

    • Dilute the urea concentration to 2 M with 100 mM Tris buffer (pH 8.5).

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 5%.

  • Peptide Labeling with Acetone (d0 and d6):

    • To one peptide sample, add acetone (d0) to a final concentration of 20% (v/v).

    • To the other peptide sample, add deuterated acetone (d6) to a final concentration of 20% (v/v).

    • Add sodium cyanoborohydride to both samples to a final concentration of 15 mM.

    • Incubate the reactions for 1 hour at room temperature.

    • Quench the reaction by adding formic acid to a final concentration of 5%.

  • Sample Cleanup and Mass Spectrometry:

    • Combine the d0- and d6-labeled peptide samples in a 1:1 ratio.

    • Desalt the mixed peptide sample using a C18 spin column according to the manufacturer's instructions.

    • Dry the desalted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

C. Data Analysis:

  • Acquire data on a high-resolution mass spectrometer in data-dependent acquisition mode.

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the d0- and d6-labeled peptide pairs.

  • The ratio of the peak intensities for the light (d0) and heavy (d6) labeled peptides reflects the relative abundance of that peptide in the original two samples.

Table 1: Expected Mass Shifts for Acetone Labeled Peptides

Labeled SiteReagentMass Shift (Da)
Peptide N-terminusAcetone (d0)+40.0313
Peptide N-terminusAcetone-d6+46.0690
Lysine Side ChainAcetone (d0)+40.0313
Lysine Side ChainAcetone-d6+46.0690
Protocol 2: Acetone Precipitation for Protein Concentration and Purification

Acetone precipitation is a common and effective method for concentrating protein samples and removing interfering substances like detergents and salts prior to downstream analysis.[7][8][9][10]

A. Materials and Reagents:

  • Protein sample in aqueous buffer

  • Acetone (HPLC grade), pre-chilled to -20°C

  • Acetone-compatible centrifuge tubes (e.g., polypropylene)

  • Refrigerated centrifuge

  • Resuspension buffer appropriate for downstream applications (e.g., SDS-PAGE sample buffer, 1M Urea/50mM NH4HCO3)

B. Detailed Protocol:

  • Pre-cool Acetone: Place the required volume of acetone in a -20°C freezer for at least 30 minutes before use.

  • Protein Precipitation:

    • Place the protein sample in an acetone-compatible centrifuge tube on ice.

    • Add four times the sample volume of cold (-20°C) acetone to the tube.[8][9][10]

    • Vortex the tube to ensure thorough mixing.

    • Incubate the mixture for 60 minutes at -20°C. For very dilute samples, an overnight incubation at -20°C may improve recovery.[8][11]

  • Pelleting the Protein:

    • Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C.[9][10]

    • Carefully decant the supernatant without disturbing the protein pellet.

  • Drying the Pellet:

    • Allow the residual acetone to evaporate from the uncapped tube at room temperature for 10-30 minutes. Caution: Do not over-dry the pellet, as this can make it difficult to redissolve.[8][9]

  • Resuspension:

    • Add the desired volume of an appropriate resuspension buffer to the pellet.

    • Vortex thoroughly to dissolve the protein. Gentle heating or sonication may be required for some proteins.

C. Important Considerations:

  • Protein Loss: Some proteins may not precipitate efficiently with acetone, leading to sample loss.[12][13] Increasing the ionic strength of the solution by adding salt (e.g., 10-30 mM NaCl) can improve the precipitation efficiency for many proteins.[12]

  • Denaturation: Acetone is a denaturing organic solvent.[14][15] While this is acceptable for applications like SDS-PAGE and mass spectrometry, it is not suitable if the protein's native conformation and activity need to be preserved.

  • Unwanted Modifications: Trace amounts of residual acetone can potentially modify certain peptides, particularly those with a glycine at the second position, which can be detected by mass spectrometry.[16][17] It is crucial to ensure the pellet is sufficiently, but not overly, dried.

Visualization of the Labeling Reaction

The following diagram illustrates the chemical reaction of acetone with a primary amine on a peptide.

ReductiveAmination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide Peptide-NH₂ SchiffBase Peptide-N=C(CH₃)₂ (Schiff Base) Peptide->SchiffBase + Acetone - H₂O Acetone O=C(CH₃)₂ (Acetone) LabeledPeptide Peptide-NH-CH(CH₃)₂ (Labeled Peptide) SchiffBase->LabeledPeptide + NaBH₃CN (Reductant)

Caption: Reductive amination of a peptide's primary amine with acetone.

Conclusion and Future Perspectives

Labeled acetone provides a simple, yet powerful, approach for interrogating protein dynamics and folding. Its application in quantitative mass spectrometry has enabled researchers to map changes in protein conformation and solvent accessibility with high precision. While direct fluorescent labeling with acetone derivatives is less common, the principles of chemical labeling are transferable, and the development of novel acetone-based probes could open new avenues for fluorescence-based studies. As analytical instrumentation continues to improve in sensitivity and resolution, the utility of straightforward and cost-effective labeling strategies like the one described here will undoubtedly continue to grow, empowering scientists to unravel the complex and dynamic nature of the proteome.

References

  • An Acetone-based Peptide Labeling and Mass Spectrometry Phosphoproteomics Workflow Enables Identification of Biomolecular Targets Relevant to a Fibroblast Growth Factor Induced Post-ischemic Cardiac Recovery. (n.d.). National Institutes of Health.
  • Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. (2026). Analytical Chemistry. Retrieved January 14, 2026, from [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Chemical labelling strategies for mass spectrometric peptide analysis. (n.d.). White Rose eTheses Online. Retrieved January 14, 2026, from [Link]

  • Acetone Precipitation of Proteins and the Modification of Peptides. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Global folds of highly deuterated, methyl-protonated proteins by multidimensional NMR. (1997). Journal of Molecular Biology. Retrieved January 14, 2026, from [Link]

  • Acetone Precipitation. (n.d.). Journal of New Developments in Chemistry. Retrieved January 14, 2026, from [Link]

  • Acetone-Precipitation.pdf. (n.d.). SickKids Research Institute. Retrieved January 14, 2026, from [Link]

  • INSIGHTS INTO PROTEIN FOLDING FROM NMR. (n.d.). Kanazawa Biophyiscs Group. Retrieved January 14, 2026, from [Link]

  • Comparing fixing agents: methanol vs acetone for IF. (2015). CiteAb Blog. Retrieved January 14, 2026, from [Link]

  • Acetone Precipitation. (n.d.). University of Maryland. Retrieved January 14, 2026, from [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Team:Cambridge/Protocols/Acetone Precipitation of Proteins. (2011). iGEM.org. Retrieved January 14, 2026, from [Link]

  • A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Acetone precipitation of proteins. (n.d.). Michigan State University. Retrieved January 14, 2026, from [Link]

  • Real-time measurements of protein dynamics using fluorescence activation-coupled protein labeling method. (2011). PubMed. Retrieved January 14, 2026, from [Link]

  • Protein folding and unfolding studied at atomic resolution by fast two-dimensional NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Real-Time Measurements of Protein Dynamics Using Fluorescence Activation-Coupled Protein Labeling Method. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Specific and quantitative labeling of biomolecules using click chemistry. (n.d.). Frontiers in Physiology. Retrieved January 14, 2026, from [Link]

  • Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • Investigating Protein Folding by NMR: An Easy Explanation. (2022). Bitesize Bio. Retrieved January 14, 2026, from [Link]

  • FLUORESCENT PROTEIN BIOSENSORS: Measurement of Molecular Dynamics in Living Cells. (n.d.). Hahn Lab. Retrieved January 14, 2026, from [Link]

  • Effect of acetone accumulation on structure and dynamics of lipid membranes studied by molecular dynamics simulations. (2013). PubMed. Retrieved January 14, 2026, from [Link]

  • Maximizing recovery of water-soluble proteins through acetone precipitation. (2013). PubMed. Retrieved January 14, 2026, from [Link]

  • Acetone precipitation of proteins and the modification of peptides. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Does Acetone precipitation affect protein for 2D gel electrophoresis ?. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Protein hydration dynamics in aqueous solution. (n.d.). Faraday Discussions. Retrieved January 14, 2026, from [Link]

  • Acetone Precipitation. (n.d.). SPARC BioCentre Molecular Analysis. Retrieved January 14, 2026, from [Link]

  • Acetone precipitation of proteins and the modification of peptides. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

Sources

Method

Revolutionizing Biomolecular NMR: An In-Depth Guide to Acetone-1,3-¹³C₂ for High-Resolution Structural Analysis

For researchers, structural biologists, and drug development professionals at the forefront of biomolecular science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, structural biologists, and drug development professionals at the forefront of biomolecular science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of proteins and nucleic acids at atomic resolution. The power of modern NMR is intrinsically linked to the art of stable isotope labeling.[1] This guide delves into a highly specific and powerful labeling strategy: the use of Acetone-1,3-¹³C₂ to generate unique isotopic signatures within biomolecules, offering novel insights into complex biological systems.

This document provides a comprehensive overview of the theoretical underpinnings, practical protocols, and unique advantages of employing Acetone-1,3-¹³C₂ as a carbon source in microbial expression systems for targeted labeling of amino acids.

The Rationale: Why Acetone-1,3-¹³C₂?

Traditional uniform labeling with ¹³C-glucose provides a wealth of information but can lead to spectral complexity and signal overlap, particularly in larger biomolecules.[2] Selective labeling strategies aim to simplify spectra and focus on specific regions of interest. Acetone-1,3-¹³C₂, a simple and cost-effective precursor, offers a unique entry point into cellular metabolism, leading to a distinct and highly informative labeling pattern.

The core principle lies in the metabolic fate of acetone. In many microbial expression hosts, such as E. coli, acetone is metabolized to acetyl-CoA.[3] When using Acetone-1,3-¹³C₂, both methyl carbons of the resulting acetyl-CoA molecules are labeled with ¹³C. This ¹³C-acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism from which the carbon backbones of many amino acids are derived.[4][5]

Metabolic Incorporation of ¹³C from Acetone-1,3-¹³C₂

The journey of the ¹³C label from acetone to amino acids is a fascinating trail through core metabolic pathways. The diagram below illustrates this process.

cluster_0 Central Metabolism cluster_1 Amino Acid Biosynthesis Acetone-1,3-13C2 Acetone-1,3-13C2 Acetyl-CoA Acetyl-CoA Acetone-1,3-13C2->Acetyl-CoA Metabolism TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle alpha_Ketoglutarate α-Ketoglutarate TCA_Cycle->alpha_Ketoglutarate Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Pyruvate Pyruvate TCA_Cycle->Pyruvate Glutamate_Family Glutamate, Glutamine, Proline, Arginine alpha_Ketoglutarate->Glutamate_Family Aspartate_Family Aspartate, Asparagine, Methionine, Threonine, Lysine Oxaloacetate->Aspartate_Family Alanine_Family Alanine, Valine, Leucine Pyruvate->Alanine_Family

Figure 1: Metabolic pathway for the incorporation of ¹³C from Acetone-1,3-¹³C₂ into amino acid families.

This specific metabolic routing results in a non-uniform labeling pattern that is particularly advantageous for:

  • Probing Methyl Groups: The methyl groups of Alanine, Valine, and Leucine, which are crucial probes of protein structure and dynamics, will be selectively labeled.[6][7]

  • Simplifying Spectra: By not labeling all carbons, spectral overlap is significantly reduced, facilitating resonance assignment and analysis of complex spectra.

  • Investigating Allostery and Dynamics: The strategic placement of ¹³C labels allows for the study of long-range interactions and conformational changes that are often mediated by amino acids originating from the TCA cycle.

Predicted Labeling Patterns

The use of Acetone-1,3-¹³C₂ as the sole carbon source in a minimal medium is predicted to result in the labeling patterns summarized in the table below. This table is derived from established amino acid biosynthesis pathways.[4][5][8]

Amino Acid FamilyPrecursorPredicted Labeled Amino AcidsExpected Labeling Position(s)
Glutamate α-KetoglutarateGlutamate, Glutamine, Proline, ArginineMultiple positions within the carbon backbone
Aspartate OxaloacetateAspartate, Asparagine, Methionine, Threonine, Isoleucine, LysineMultiple positions within the carbon backbone
Pyruvate PyruvateAlanine, Valine, LeucineSpecifically the methyl groups and other backbone carbons

Note: The exact percentage of incorporation and the distribution of labels can vary depending on the expression host and culture conditions. It is also important to consider potential isotopic scrambling, where the ¹³C labels are redistributed through metabolic flux.

Experimental Protocol: Protein Expression and Labeling with Acetone-1,3-¹³C₂

This protocol provides a robust starting point for labeling a protein of interest in E. coli. Optimization may be required for specific proteins and expression systems.

Materials
  • Acetone-1,3-¹³C₂ (99 atom % ¹³C)

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (for ¹⁵N labeling, if desired)

  • 1 M MgSO₄

  • 20% (w/v) glucose solution (for initial cell growth)

  • Trace metal solution

  • Vitamin solution (e.g., thiamine)

  • Appropriate antibiotic

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest

Step-by-Step Methodology
  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: Pellet the cells from the starter culture by centrifugation. Resuspend the cell pellet in 50 mL of M9 minimal medium containing 0.4% (w/v) glucose and grow for 4-6 hours at 37°C. This step helps the cells adapt to the minimal medium.

  • Main Culture Inoculation: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl if ¹⁵N labeling is desired) with the adapted culture to an initial OD₆₀₀ of ~0.1.

  • Growth Phase: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Pellet the cells by centrifugation at 5,000 x g for 10 minutes.

    • Carefully discard the supernatant.

    • Resuspend the cell pellet in 1 L of fresh M9 minimal medium (pre-warmed to 37°C) where the standard carbon source has been replaced with Acetone-1,3-¹³C₂. A starting concentration of 0.2% (v/v) is recommended.

    • Add the inducer (e.g., IPTG to a final concentration of 1 mM).

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and stability.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. The expressed and labeled protein can then be purified using standard chromatography techniques.

Experimental Workflow Diagram

cluster_workflow Protein Labeling Workflow A 1. Starter Culture (LB Medium) B 2. Adaptation (M9 + Glucose) A->B Inoculate C 3. Main Culture Growth (M9 + Glucose) B->C Inoculate D 4. Induction & Labeling (M9 + Acetone-1,3-13C2) C->D Resuspend & Induce E 5. Protein Expression D->E Incubate F 6. Cell Harvesting & Purification E->F Process

Figure 2: Step-by-step workflow for protein expression and labeling using Acetone-1,3-¹³C₂.

NMR Experiments and Applications

The unique labeling pattern derived from Acetone-1,3-¹³C₂ is particularly well-suited for a range of advanced NMR experiments:

  • ¹H-¹³C HSQC/HMQC: These experiments provide a fingerprint of all the ¹³C-labeled sites, with the methyl region being of particular interest. The simplified spectra will aid in resonance assignment.

  • Methyl-TROSY Experiments: For large proteins (>50 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments on the labeled methyl groups will provide sharp signals and high-resolution structural information.

  • NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments will reveal through-space correlations between the ¹³C-labeled groups and other protons in the protein, providing crucial distance restraints for structure determination.

  • Relaxation Dispersion Experiments: These experiments can be used to study protein dynamics on the microsecond to millisecond timescale, with the labeled methyl groups serving as sensitive probes of conformational exchange.

The application of this labeling strategy is particularly impactful in the field of drug development. By selectively labeling the active site or allosteric sites of a target protein, researchers can use NMR to study ligand binding, conformational changes upon drug binding, and the mechanism of drug action at an unprecedented level of detail.

Conclusion and Future Outlook

The use of Acetone-1,3-¹³C₂ as a precursor for isotopic labeling in biomolecular NMR represents a sophisticated and powerful approach for dissecting the structure and dynamics of complex biological macromolecules. While not a universal solution, this strategy provides a unique and complementary tool to traditional labeling methods. The resulting selective labeling of amino acids derived from the TCA cycle, particularly the valuable methyl-bearing residues, can significantly simplify complex NMR spectra and provide novel insights into protein function and interaction. As NMR spectroscopy continues to push the boundaries of molecular size and complexity, innovative labeling strategies such as the one described herein will be paramount to continued progress in structural biology and drug discovery.

References

  • Amino acids degradation and synthesis. (n.d.). Retrieved from [Link]

  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. (2023). ChemBioChem. Retrieved from [Link]

  • Selective Methyl Labeling of Eukaryotic Membrane Proteins Using Cell-Free Expression. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. (2023). ChemBioChem. Retrieved from [Link]

  • Selective methyl labeling of eukaryotic membrane proteins using cell-free expression. (2014). Max-Planck-Gesellschaft. Retrieved from [Link]

  • A 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis. (2017). Analytical Chemistry. Retrieved from [Link]

  • Lecture 11 - Biosynthesis of Amino Acids. (n.d.). Retrieved from [Link]

  • Amino-Acetone: its Isolation and Role in Metabolism. (n.d.). Scilit. Retrieved from [Link]

  • 22.2: Biosynthesis of Amino Acids. (2022). Biology LibreTexts. Retrieved from [Link]

  • Amino Acid Biosynthesis: Overview and Insights. (2024). The Medical Biochemistry Page. Retrieved from [Link]

  • 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and detected coupling constants in spectra of 1-3. (2020). ResearchGate. Retrieved from [Link]

  • ¹³C NMR APT spectrum of acetone in [C2mim][OTf]–D2O binary mixture after (a) 1.5 weeks, % D = 23. (2020). ResearchGate. Retrieved from [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (2009). Journal of Magnetic Resonance. Retrieved from [Link]

  • 13C NMR Lineshapes of Acetone Adsorbed on Silica. (1998). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy. (2009). Nature Protocols. Retrieved from [Link]

  • Experimental and simulated 13 C and 1 H NMR spectra of Acetone Thiosemicarbazone. (2015). ResearchGate. Retrieved from [Link]

  • Isotope-labeled amino acids and compounds for NMR studies. (n.d.). NMR-BIO. Retrieved from [Link]

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Application

Application Note: Experimental Design for Isotopic Labeling with Acetone-1,3-¹³C₂

Abstract Stable isotope tracing has become an indispensable tool for quantifying the dynamic fluxes through metabolic networks. is a cornerstone technique in this field, providing a detailed map of intracellular reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable isotope tracing has become an indispensable tool for quantifying the dynamic fluxes through metabolic networks. is a cornerstone technique in this field, providing a detailed map of intracellular reaction rates.[1][2][3] The selection of an appropriate isotopic tracer is paramount to the success of these experiments. This application note provides a comprehensive guide to the experimental design and execution of isotopic labeling studies using Acetone-1,3-¹³C₂, a powerful tracer for probing the metabolism of acetyl-CoA, a critical node in cellular bioenergetics. We will detail the theoretical basis, step-by-step protocols for cell culture labeling and metabolite extraction, and an overview of data analysis, providing researchers with the foundational knowledge to confidently apply this tracer in their own work.

Part I: Theoretical Foundations & Tracer Rationale

The Principle of Isotopic Labeling

The core principle of ¹³C-MFA is to introduce a nutrient, or "tracer," in which common ¹²C atoms are replaced by the heavy stable isotope ¹³C. As cells metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. By measuring the specific pattern of ¹³C enrichment in these metabolites—known as the Mass Isotopomer Distribution (MID)—using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of the metabolic pathways that produced them.[2][3][4] This allows for a quantitative snapshot of cellular metabolism far beyond what can be achieved by measuring metabolite concentrations alone.[5]

Why Use Acetone-1,3-¹³C₂? The Scientific Rationale

While glucose and glutamine are the most common tracers, Acetone-1,3-¹³C₂ offers unique advantages for specifically interrogating the acetyl-CoA pool and related pathways.

  • Directly Traces Acetyl-CoA: Acetone is metabolized in the liver and other tissues, ultimately being converted into two molecules of acetyl-CoA.[6][7] When using Acetone-1,3-¹³C₂, both the methyl and carboxyl carbons of one resulting acetyl-CoA molecule are labeled (¹³CH₃-¹³CO-SCoA), creating a distinct M+2 signature. This provides a direct and unambiguous window into the fate of acetyl-CoA units.[8][9]

  • Probing Ketone Body Metabolism: As a ketone body itself, labeled acetone is an ideal tracer for studying ketone metabolism, which is a crucial alternative fuel source for the brain and heart, especially in states of fasting, ketogenic diets, or diseases like diabetes.[10][11][12]

  • Investigating Fatty Acid and Sterol Synthesis: Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol. By tracking the incorporation of the M+2 acetyl unit from Acetone-1,3-¹³C₂, researchers can quantify the rates of de novo lipogenesis and cholesterogenesis.

  • Complementary to Other Tracers: Using Acetone-1,3-¹³C₂ in parallel with other tracers, such as ¹³C-glucose or ¹³C-glutamine, can resolve complex metabolic questions, such as the relative contributions of different substrates to the mitochondrial acetyl-CoA pool.[8][9]

Key Metabolic Pathways Traced by Acetone-1,3-¹³C₂

The ¹³C labels from Acetone-1,3-¹³C₂ propagate through central carbon metabolism, providing insights into several key pathways.

Acetone_Metabolism cluster_input Tracer Input cluster_conversion Mitochondrial Conversion cluster_pathways Downstream Pathways cluster_outputs Key Labeled Metabolites Acetone-1,3-13C2 Acetone-1,3-13C2 Acetyl_CoA_M2 Acetyl-CoA (M+2) [13CH3-13CO-SCoA] Acetone-1,3-13C2->Acetyl_CoA_M2 Metabolic Conversion TCA TCA Cycle Acetyl_CoA_M2->TCA FAS Fatty Acid Synthesis Acetyl_CoA_M2->FAS Chol Cholesterol Synthesis Acetyl_CoA_M2->Chol Citrate Citrate (M+2) TCA->Citrate Malate Malate (M+2) TCA->Malate Palmitate Palmitate (M+2, M+4, etc.) FAS->Palmitate Cholesterol Cholesterol Chol->Cholesterol

Caption: Metabolic fate of Acetone-1,3-¹³C₂.

Part II: Experimental Design & Core Protocols

A successful labeling experiment requires meticulous planning and execution, from cell culture to sample extraction. The following protocols are designed to be robust and reproducible.

Protocol 1: Isotopic Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells. A crucial assumption for many flux analyses is that the cells are at an isotopic steady state, meaning the enrichment of ¹³C in intracellular metabolites is stable.[4] It is critical to determine this empirically for your specific cell line and experimental conditions by performing a time-course experiment (e.g., collecting samples at 6, 12, and 24 hours).[4]

Materials:

  • Acetone-1,3-¹³C₂ (e.g., Sigma-Aldrich Cat# 299189)[13]

  • Culture medium appropriate for your cell line (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled background

  • Sterile tissue culture plates, flasks, and consumables

  • Phosphate-Buffered Saline (PBS), ice-cold

Methodology:

  • Prepare Labeling Medium:

    • Prepare your base medium (e.g., DMEM without glucose or glutamine if you are co-labeling).

    • Supplement with dialyzed FBS (typically 10%). The use of dialyzed serum is critical to reduce the concentration of unlabeled small molecules that could dilute the tracer.

    • Add the ¹³C tracer. The final concentration of acetone must be optimized; start with a range from 1-5 mM. Ensure complete dissolution.

    • Sterile-filter the final labeling medium through a 0.22 µm filter.

    • Pre-warm the medium to 37°C in a cell culture incubator.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates). The seeding density should be chosen so that cells reach the desired confluency (typically 70-80%) on the day of the experiment. Over-confluency can significantly alter metabolism.

    • Allow cells to grow in standard, unlabeled medium for 24-48 hours to form a healthy monolayer.[14]

  • Initiate Labeling:

    • Aspirate the standard culture medium from the cell plates.

    • Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled medium.

    • Immediately add the pre-warmed ¹³C-labeling medium to the cells.

    • Return the plates to the 37°C, 5% CO₂ incubator for the predetermined labeling duration required to reach isotopic steady state.

Protocol 2: Metabolite Quenching and Extraction

The goal of quenching is to instantly halt all enzymatic activity, capturing a precise snapshot of the cell's metabolic state.[15][16][17] This is arguably the most critical step for ensuring data quality.[18]

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution (Saline)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Chloroform (LC-MS grade), pre-chilled to -20°C

  • Ultrapure water, chilled to 4°C

  • Cell scraper

  • Refrigerated centrifuge (4°C)

Methodology:

  • Quench Metabolism:

    • Remove culture plates from the incubator and immediately place them on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells rapidly (<10 seconds) with ice-cold saline to remove extracellular metabolites. Aspirate the saline completely.

    • Immediately add 1 mL of -80°C methanol to each well (for a 6-well plate). This cold organic solvent will instantly quench metabolism and begin the extraction process.[15][19]

  • Scrape and Collect:

    • Place the plate on dry ice to keep the methanol frozen.

    • Using a cell scraper, scrape the frozen cell lysate in the methanol and transfer the resulting slurry to a pre-chilled microcentrifuge tube.

  • Perform Biphasic Extraction:

    • To the methanol lysate, add chloroform and water in a ratio that results in a final Methanol:Chloroform:Water proportion of approximately 2:2:1.8 by volume.

    • Vortex the mixture vigorously for 1 minute at 4°C.

    • Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to separate the phases.

  • Isolate Metabolite Fractions:

    • Three layers will be visible:

      • Top (Polar) Layer: An aqueous layer containing polar metabolites (e.g., TCA cycle intermediates, amino acids).

      • Middle Layer: A protein pellet.

      • Bottom (Non-polar) Layer: An organic layer containing lipids.

    • Carefully collect the top aqueous layer and transfer it to a new tube for analysis of polar metabolites.

    • If lipid analysis is desired, collect the bottom organic layer into a separate tube.

    • Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Store the dried metabolite pellets at -80°C until analysis.

Part III: Analytical Methodologies & Data Interpretation

Analytical Platforms

The dried metabolite extracts are typically reconstituted in an appropriate solvent and analyzed by high-resolution mass spectrometry, most commonly coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). These techniques separate the complex mixture of metabolites before detecting their mass-to-charge ratio, allowing for the quantification of different mass isotopomers.[20]

Understanding Mass Isotopomer Distributions (MIDs)

The raw data from the MS analysis consists of intensity measurements for each mass isotopologue of a given metabolite. For example, citrate (which has 6 carbons) that is unlabeled will appear primarily at its M+0 mass. After labeling with Acetone-1,3-¹³C₂, the first turn of the TCA cycle will incorporate the M+2 acetyl-CoA, producing citrate that is two mass units heavier (M+2). The relative abundance of M+0, M+1, M+2, etc., forms the MID. This distribution must be corrected for the natural abundance of ¹³C and other heavy isotopes before it can be used for flux calculations.[21][22]

Table 1: Expected Mass Shifts for Key Metabolites from Acetone-1,3-¹³C₂

MetaboliteKey PathwayExpected Primary Mass ShiftNotes
Acetyl-CoA Tracer EntryM+2The direct product of acetone metabolism.
Citrate TCA CycleM+2Condensation of M+2 Acetyl-CoA with oxaloacetate.
Malate TCA CycleM+2After one full turn of the TCA cycle.
Palmitate (C16) Fatty Acid SynthesisM+2, M+4, ... M+16Sequential addition of M+2 acetyl units.
β-hydroxybutyrate KetogenesisM+2A direct product from the acetyl-CoA pool.[23]
Data Analysis and Flux Calculation Workflow

The process of converting raw MS data into meaningful metabolic fluxes is a multi-step bioinformatic challenge.

Data_Workflow cluster_exp Experimental cluster_proc Data Processing cluster_model Modeling LCMS_Run LC-MS/MS Analysis Raw_Data Raw Data (.raw, .mzML) LCMS_Run->Raw_Data Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Correction Natural Abundance Correction Peak_Picking->Correction MID_Vector Mass Isotopomer Distribution (MID) Correction->MID_Vector Flux_Estimation Flux Estimation (e.g., INCA, Metran) MID_Vector->Flux_Estimation Flux_Model Metabolic Network Model Flux_Model->Flux_Estimation Flux_Map Quantitative Flux Map Flux_Estimation->Flux_Map

Caption: Workflow from raw mass spectrometry data to a quantitative flux map.

  • Raw Data Processing: Raw files from the mass spectrometer are processed to identify metabolite peaks and integrate their corresponding isotopologue intensities.

  • Correction for Natural Abundance: The measured MIDs are corrected to remove the contribution of naturally occurring heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C).

  • Flux Estimation: The corrected MIDs, along with any measured nutrient uptake/secretion rates, are used as inputs for computational software (e.g., INCA, Metran). This software uses a mathematical model of the cell's metabolic network to find the set of intracellular fluxes that best explains the observed labeling patterns.[2]

  • Statistical Validation: The goodness-of-fit is assessed, and confidence intervals are calculated for the estimated fluxes to ensure statistical robustness.

Part IV: Troubleshooting & Best Practices

  • Incomplete Labeling: If isotopic steady state is not reached, the resulting flux map will be inaccurate. Always perform a time-course experiment to determine the optimal labeling time. For macromolecules like lipids, this can take several cell doublings.[24]

  • Tracer Toxicity: High concentrations of any nutrient, including acetone, can be toxic or alter metabolism. Perform a dose-response curve to identify the highest non-perturbative concentration of Acetone-1,3-¹³C₂.

  • Inefficient Quenching: A slow or inefficient quenching step will allow metabolism to continue, distorting the measured metabolite levels and MIDs. Ensure quenching is performed as rapidly as possible with liquids pre-chilled to the lowest possible temperature (-80°C for methanol).[16][17]

  • Baseline Controls: Always run parallel experiments with unlabeled acetone to establish the natural MID for each metabolite under your specific experimental and analytical conditions.

References

  • Lu, W., Su, X., Klein, M.S., Lewis, I.A., Fiehn, O., & Rabinowitz, J.D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annu. Rev. Biochem., 86, 277-304. [Link]

  • Creative Biolabs. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. [Link]

  • Center for Innovative Technology. (n.d.). Metabolic Quenching. Vanderbilt University. [Link]

  • Bundy, J. G., Davey, M. P., & Viant, M. R. (2009). Environmental metabolomics: a critical review and future perspectives. Metabolomics, 5(1), 3-21. (Note: While the provided link was specific to an application in algae, the principles of cold methanol quenching are broadly discussed in metabolomics literature such as this). [Link]

  • Wang, J., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Anal. Chem.[Link]

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American journal of physiology, 263(5 Pt 1), E988–E1001. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American journal of physiology. Endocrinology and metabolism, 276(6), E1146–E1170. [Link]

  • Vacanti, N. M., & Metallo, C. M. (2014). A guide to 13C metabolic flux analysis for the cancer biologist. Frontiers in oncology, 4, 227. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

  • Liu, X., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1195255. [Link]

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling for Quantitative Proteomics. YouTube. [Link]

  • Des Rosiers, C., et al. (2013). Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts. Journal of Biological Chemistry, 288(19), 13627-13640. [Link]

  • Luan, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Des Rosiers, C., et al. (2013). Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase. Journal of Biological Chemistry, 288(19), 13627-13640. [Link]

  • AnalyticalScienceTutor. (2017). How to calculate isotope patterns in mass spectra. YouTube. [Link]

  • Abaye, D. A., et al. (2019). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 10(9), 405-414. [Link]

  • Böcker, S. (n.d.). Isotope distributions. Friedrich Schiller University Jena. [Link]

  • Des Rosiers, C., et al. (2013). Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts. BioKB. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolic engineering, 17, 10-18. [Link]

  • Le, D., et al. (2020). Co-polarized [1-13C]pyruvate and [1,3-13C2]acetoacetate Provide a Simultaneous View of Cytosolic and Mitochondrial Redox in a Single Experiment. Metabolites, 10(11), 448. [Link]

  • Maslennikov, I., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]

  • Ok, S., et al. (2021). Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution LC-MS/MS. Journal of Health Science, 67(2), 58-65. [Link]

  • Koellisch, U., et al. (2015). Investigation of metabolic changes in STZ-induced diabetic rats with hyperpolarized [1-13C]acetate. NMR in Biomedicine, 28(7), 843-851. [Link]

  • Lo, A., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acetone. U.S. Department of Health and Human Services. [Link]

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Method

Unlocking Metabolic Fates: A Guide to Acetone-1,3-¹³C₂ in Pharmaceutical Research

In the intricate landscape of pharmaceutical research, understanding a drug candidate's metabolic journey is paramount. Stable isotope labeling has emerged as a powerful tool, offering a precise window into the complex b...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research, understanding a drug candidate's metabolic journey is paramount. Stable isotope labeling has emerged as a powerful tool, offering a precise window into the complex biochemical transformations that xenobiotics undergo. Among these isotopic tracers, Acetone-1,3-¹³C₂ provides a unique and versatile probe for elucidating metabolic pathways, quantifying enzyme kinetics, and streamlining pharmacokinetic studies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of Acetone-1,3-¹³C₂ in pharmaceutical research.

The Rationale for Stable Isotope Labeling with ¹³C

The use of stable, non-radioactive isotopes like carbon-13 (¹³C) has revolutionized metabolic and pharmacokinetic studies. Unlike radioactive isotopes, ¹³C-labeled compounds do not pose radiological hazards, simplifying handling and disposal. The key principle lies in the mass difference between ¹³C and the naturally abundant ¹²C. This mass shift allows for the sensitive and specific detection of the labeled molecule and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] By introducing a known amount of a ¹³C-labeled compound, researchers can trace its fate within a biological system, distinguishing it from endogenous counterparts.

Acetone-1,3-¹³C₂, with its two ¹³C labels at the terminal methyl carbons, offers a distinct mass shift of +2 atomic mass units. This dual labeling provides a clear and unambiguous signature, facilitating the identification and quantification of acetone-derived metabolites.

Physicochemical Properties of Acetone-1,3-¹³C₂

A thorough understanding of the physical and chemical properties of Acetone-1,3-¹³C₂ is crucial for its effective use in experimental settings.

PropertyValueReference
Linear Formula ¹³CH₃CO¹³CH₃[3][4][5]
Molecular Weight 60.06 g/mol [3][4][5]
CAS Number 7217-25-6[3][4][5]
Isotopic Purity ≥99 atom % ¹³C[3]
Form Liquid[3]
Boiling Point 56 °C (lit.)[3]
Melting Point -94 °C (lit.)[3]
Density 0.818 g/mL at 25 °C[3]

Application Note I: Probing Cytochrome P450 Activity, particularly CYP2E1

Acetone is a well-known inducer and substrate of Cytochrome P450 2E1 (CYP2E1), an enzyme of significant toxicological importance due to its role in the metabolic activation of many pro-carcinogens and its contribution to alcohol-induced liver injury.[6][7][8] Acetone-1,3-¹³C₂ can be employed as a specific probe to assess CYP2E1 activity in vitro.

Causality of Experimental Choices

The metabolism of acetone is primarily initiated by CYP2E1-mediated hydroxylation to form acetol, which is further metabolized. By using ¹³C-labeled acetone, the resulting ¹³C-labeled metabolites can be specifically traced, providing a direct measure of CYP2E1 catalytic activity. This approach is more specific than using unlabeled acetone, as it eliminates background interference from endogenous acetone.

Experimental Workflow: In Vitro CYP2E1 Activity Assay

CYP2E1_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes (HLMs) incubation Incubate HLMs, Acetone-1,3-¹³C₂, and NADPH System at 37°C prep_mics->incubation prep_acetone Prepare Acetone-1,3-¹³C₂ Working Solution prep_acetone->incubation prep_nadph Prepare NADPH Regenerating System prep_nadph->incubation termination Terminate Reaction (e.g., with ice-cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis of ¹³C-labeled Metabolites supernatant->lcms

Caption: Workflow for in vitro CYP2E1 activity assay using Acetone-1,3-¹³C₂.

Detailed Protocol: CYP2E1 Activity in Human Liver Microsomes

Materials:

  • Human Liver Microsomes (HLMs)

  • Acetone-1,3-¹³C₂

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile

  • Microcentrifuge tubes

  • Incubator/Water Bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) with 100 mM phosphate buffer (pH 7.4).[9][10]

  • Substrate Preparation: Prepare a stock solution of Acetone-1,3-¹³C₂ in a suitable solvent (e.g., phosphate buffer). From this stock, prepare working solutions to achieve final assay concentrations (e.g., 1-100 µM).

  • Reaction Setup: In a microcentrifuge tube, combine the diluted microsomes and the Acetone-1,3-¹³C₂ working solution. Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final reaction volume should be consistent across all samples (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.[11]

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the formation of ¹³C-labeled metabolites.

Application Note II: In Vivo Metabolic Tracing and Pharmacokinetic Studies

Acetone-1,3-¹³C₂ can be administered to laboratory animals to trace its metabolic fate in vivo and to determine its pharmacokinetic parameters. The stable isotope label allows for the differentiation of the administered dose from endogenous acetone, which can be present in small amounts, especially under certain physiological conditions like fasting.[8]

Causality of Experimental Choices

The use of a stable isotope-labeled compound in pharmacokinetic studies significantly reduces inter-animal variability and allows for more precise determination of parameters like clearance and volume of distribution.[6][7] By tracing the appearance and disappearance of the ¹³C label in blood, urine, and tissues over time, a comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile can be constructed.

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis animal_prep Acclimatize and Prepare Test Animals administration Administer Dose (e.g., oral gavage, IV) animal_prep->administration dose_prep Prepare Dosing Solution of Acetone-1,3-¹³C₂ dose_prep->administration blood_collection Serial Blood Sampling (e.g., tail vein) administration->blood_collection urine_feces Urine and Feces Collection (Metabolic Cages) administration->urine_feces tissue_harvest Tissue Harvest at Terminal Timepoint administration->tissue_harvest plasma_sep Plasma Separation blood_collection->plasma_sep tissue_hom Tissue Homogenization tissue_harvest->tissue_hom met_extract Metabolite Extraction plasma_sep->met_extract tissue_hom->met_extract lcms_analysis LC-MS/MS or NMR Analysis of ¹³C Enrichment met_extract->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study using Acetone-1,3-¹³C₂.

Detailed Protocol: Oral Pharmacokinetic Study in Rats

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Acetone-1,3-¹³C₂

  • Dosing vehicle (e.g., water, saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, anticoagulant)

  • Metabolic cages

  • Centrifuge

  • Sample processing reagents (e.g., organic solvents for extraction)

  • LC-MS/MS or NMR for analysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals to the housing conditions for at least one week. Fast animals overnight prior to dosing to ensure an empty stomach, which can reduce variability in oral absorption.[3]

  • Dose Preparation: Prepare the dosing solution of Acetone-1,3-¹³C₂ in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the Acetone-1,3-¹³C₂ solution to each rat via oral gavage. Record the exact time of dosing. Recommended dose volumes for rats are typically 5-10 mL/kg.[12]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site like the tail vein.[12][13] Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages for the collection of urine and feces over the study period (e.g., 24 or 48 hours).[3]

  • Sample Preparation for Analysis:

    • Plasma: Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma sample. Centrifuge and collect the supernatant for analysis.[14][15]

    • Urine: Dilute urine samples with an appropriate buffer before analysis.

    • Tissues (optional, at terminal point): Homogenize tissue samples in a suitable buffer and perform a metabolite extraction.

  • Analytical Method:

    • LC-MS/MS: Develop a sensitive and specific LC-MS/MS method to detect and quantify Acetone-1,3-¹³C₂ and its potential ¹³C-labeled metabolites. This involves optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

    • NMR: For detailed structural elucidation of metabolites and to determine the position of the ¹³C label, NMR spectroscopy can be employed.[16][17]

  • Data Analysis:

    • Calculate the concentration of Acetone-1,3-¹³C₂ in each plasma sample at each time point.

    • Use pharmacokinetic software to model the plasma concentration-time data and determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

    • Quantify the amount of ¹³C label excreted in urine and feces to assess the routes of elimination.

Data Interpretation and Self-Validation

A critical aspect of using Acetone-1,3-¹³C₂ is the accurate interpretation of the analytical data. The presence of the M+2 isotopic signature is a definitive indicator of the administered compound or its metabolites.

  • Mass Spectrometry: In MS analysis, the mass isotopomer distribution (MID) of metabolites should be carefully analyzed. The data must be corrected for the natural abundance of ¹³C to accurately determine the extent of label incorporation.[18][19]

  • NMR Spectroscopy: NMR provides unambiguous structural information and the precise location of the ¹³C labels within a molecule, which is invaluable for elucidating complex metabolic pathways.[20][21]

To ensure the validity of the results, appropriate controls should be included in every experiment:

  • Vehicle Controls: Animals or in vitro reactions treated with the vehicle alone to establish baseline levels.

  • Unlabeled Controls: Experiments using unlabeled acetone to identify potential interferences and confirm the specificity of the ¹³C detection method.

  • Positive Controls: In enzyme assays, a known substrate of the enzyme of interest should be used to confirm the activity of the biological matrix.

By adhering to these rigorous experimental designs and data analysis strategies, researchers can confidently utilize Acetone-1,3-¹³C₂ to gain deep insights into the metabolic fate of xenobiotics, ultimately accelerating the drug development process.

References

  • Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. (2014). Redox Biology, 2, 837-844.
  • Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. (n.d.). ScienceDirect.
  • Toxicological Profile for Acetone. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1690.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (n.d.).
  • Animal Dosing and Sample Collection for Pharmacokinetic Study. (n.d.). LWW.
  • Fan, T. W. M., & Lane, A. N. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 83(21), 8151-8157.
  • Fan, T. W., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18-53.
  • Workflow for NMR tracer-based metabolism. (n.d.).
  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. (2014). Methods in Molecular Biology, 1198, 75-80.
  • Brar, S. S., & D'Souza, M. J. (1998). Catalytic activity and quantitation of cytochrome P-450 2E1 in prenatal human brain. Drug Metabolism and Disposition, 26(9), 915-920.
  • Application Notes and Protocols for Analyzing 13C Isotopic Enrichment D
  • Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. (2023). MDPI.
  • Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. (n.d.).
  • Generation and Characterization of CYP2E1-Overexpressing HepG2 Cells to Study the Role of CYP2E1 in Hepatic Hypoxia-Reoxygen
  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010).
  • Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. (2025). Metabolomics, 21(1), 1-17.
  • Acetone-1,3-¹³C₂, 99
  • Acetone-1,3- ¹³ C ₂. (n.d.). Sigma-Aldrich.
  • Pahl-Wostl, C., & Seelig, J. (1986). Ketogenesis in the living rat followed by 13C NMR spectroscopy. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 367(2), 103-108.
  • Analysis of 13C Isotopic Enrichment by Mass Spectrometry: Application Notes and Protocols. (n.d.). BenchChem.
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2011). Methods in Molecular Biology, 779, 123-136.
  • Practical Guidelines for 13C-Based NMR Metabolomics. (2019). Methods in Molecular Biology, 2019, 61-82.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
  • Wiechert, W., & Nöh, K. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 24(6), 979-987.
  • Application of a physiologically based pharmacokinetic model for reference dose and reference concentration estimation for acetone. (2003). Regulatory Toxicology and Pharmacology, 38(1), 61-73.
  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. (2024). Biomedical Optics Express, 15(3), 1546-1562.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cell Labeling with Acetone-1,3-13C2

Welcome to the technical support center for Acetone-1,3-13C2 metabolic labeling. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established methodologies to help you navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Acetone-1,3-13C2 metabolic labeling. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established methodologies to help you navigate your experiments successfully. This center provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your labeling experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Q1: Why am I observing low or no ¹³C incorporation from Acetone-1,3-13C2 into my target metabolites?

Low isotopic enrichment is a common challenge that can stem from several factors related to the tracer, the cells, or the experimental procedure.

Potential Causes & Solutions:

  • Insufficient Tracer Concentration: The concentration of Acetone-1,3-13C2 may be too low to produce a detectable signal above the natural abundance of ¹³C.

    • Solution: Perform a dose-response experiment by titrating the tracer concentration. Start with a range of concentrations (e.g., 1 mM, 5 mM, 10 mM) to find the optimal level that maximizes incorporation without inducing cytotoxicity.

  • Inadequate Incubation Time: The labeling duration may be too short for the cells to uptake and metabolize the acetone, preventing the ¹³C label from reaching isotopic steady state in downstream metabolites.[1]

    • Solution: Conduct a time-course experiment. Harvest cells at multiple time points (e.g., 2, 6, 12, 24 hours) after introducing the tracer to determine the time required to achieve significant and stable labeling in your metabolites of interest.

  • Poor Cell Health or Metabolic State: Cells that are unhealthy, senescent, or not in an active growth phase will have altered metabolic activity, leading to reduced uptake and processing of the tracer.[2]

    • Solution: Ensure cells are healthy and in the exponential growth phase (typically 70-80% confluency) at the start of the experiment.[2] Perform a cell viability assay (e.g., Trypan Blue exclusion) before and after labeling to confirm that the experimental conditions are not adversely affecting the cells.

  • Tracer Instability: Although generally stable, the tracer could potentially degrade in the culture medium over long incubation periods before it is taken up by the cells.

    • Solution: Prepare fresh labeling medium immediately before each experiment. For very long time-course studies, consider replenishing the medium containing the tracer.

  • Inefficient Metabolite Extraction: The protocol used to quench metabolism and extract metabolites may be inefficient, leading to the loss of labeled compounds.

    • Solution: Optimize your quenching and extraction procedure. Rapidly quench metabolic activity by washing cells with ice-cold saline.[2] A common and effective method for extraction is using an ice-cold 80% methanol solution, which simultaneously extracts polar metabolites and precipitates proteins.[2]

Q2: My cells are showing signs of stress or death after incubation with Acetone-1,3-13C2. What's causing this toxicity?

While acetone is a natural metabolite, high concentrations can be toxic to cells.[3][4] It is crucial to distinguish between toxicity from the acetone molecule itself and other experimental variables.

Potential Causes & Solutions:

  • High Acetone Concentration: Acetone can cause cellular stress and cytotoxicity at high concentrations.[3][5]

    • Solution: Determine the maximum non-toxic concentration for your specific cell line. Culture cells in a range of unlabeled acetone concentrations and measure viability after your intended incubation period. This will establish a safe working concentration for your labeling studies. For many cell lines, keeping the concentration below 5% (v/v) is a safe starting point.[3]

  • Prolonged Exposure: Even at a seemingly safe concentration, extended exposure can be detrimental to cell health.

    • Solution: Correlate your time-course experiments with cell viability assays. If toxicity is observed at later time points, you may need to use a higher initial tracer concentration for a shorter duration to achieve the desired labeling.

  • Contaminants in Tracer: Impurities in the Acetone-1,3-13C2 stock could be toxic.

    • Solution: Always use high-purity, research-grade labeled acetone from a reputable supplier.[6][7]

Q3: The labeling pattern in my metabolites is unexpected or inconsistent. How do I interpret these results?

Unexpected labeling patterns can be a source of confusion, but they can also reveal novel biological insights when correctly interpreted.

Potential Causes & Solutions:

  • Metabolic Scrambling: The ¹³C atoms from Acetone-1,3-13C2 can be redistributed throughout central carbon metabolism via reversible reactions or cycles, leading to labeling in unexpected positions or metabolites.[2]

    • Solution: This is a feature of metabolism, not an error. To understand the scrambling, analyze the full mass isotopologue distributions (MIDs) of key metabolites in related pathways (e.g., TCA cycle, glycolysis).[1] This can help trace the flow of the ¹³C atoms.

  • Contribution from Other Carbon Sources: Standard culture media contain other carbon sources (like glucose and glutamine) that will dilute the ¹³C label.

    • Solution: Run parallel control experiments. Include a culture with unlabeled acetone and a culture grown in medium containing other ¹³C-labeled nutrients (e.g., ¹³C-glucose) but without labeled acetone.[2] This helps isolate the metabolic contribution of acetone.

  • Contamination: Cross-contamination from other experiments or unlabeled biological material can alter labeling patterns.

    • Solution: Use dedicated labware and analytical instruments for isotopic labeling studies whenever possible. Ensure the purity of your tracer and run a blank sample (extraction solvent only) during your analytical run to check for background contamination.

Frequently Asked Questions (FAQs)

Q4: What is Acetone-1,3-13C2 and how is it metabolized by cells?

Acetone-1,3-13C2 is a stable isotope-labeled form of acetone where the two outer carbon atoms (C1 and C3) are replaced with the heavy isotope ¹³C.[6] It is used as a metabolic tracer to track the fate of acetone in cellular pathways.

Upon entering the cell, acetone is metabolized primarily through gluconeogenic pathways. The carbon atoms can be incorporated into various essential biomolecules. Studies have shown that the carbon backbone of acetone can be found in:

  • Glycogen and glycogenic amino acids

  • Fatty acids and cholesterol

  • Heme and choline[8][9]

This metabolic integration makes Acetone-1,3-13C2 a valuable tool for probing central carbon metabolism.

Q5: What is the general workflow for a metabolic labeling experiment with Acetone-1,3-13C2?

A typical experiment follows a sequence of steps designed to introduce the tracer, allow for its metabolism, and then accurately measure its incorporation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding & Growth (to ~70% confluency) B 2. Prepare Labeling Medium (with Acetone-1,3-13C2) A->B C 3. Medium Exchange & Incubation (Introduce tracer to cells) B->C D 4. Quench Metabolism (e.g., ice-cold saline wash) C->D E 5. Metabolite Extraction (e.g., 80% cold methanol) D->E F 6. Sample Analysis (LC-MS or NMR) E->F G 7. Data Processing (Determine isotopic enrichment) F->G H 8. Pathway Analysis G->H

Caption: General workflow for an Acetone-1,3-13C2 metabolic labeling experiment.

Q6: How does the ¹³C label from Acetone-1,3-13C2 enter central metabolic pathways?

The metabolism of acetone provides a direct link to key pathways. The ¹³C-labeled carbons from acetone can enter the TCA (tricarboxylic acid) cycle and gluconeogenesis, allowing researchers to probe the activity of these central metabolic engines.

G Acetone Acetone-1,3-13C2 Prop L-1,2-propanediol Acetone->Prop Minor pathway Methyl Methylglyoxal Acetone->Methyl Major pathway Pyruvate Pyruvate Prop->Pyruvate Methyl->Pyruvate TCA TCA Cycle Pyruvate->TCA Anaplerosis Glucose Glucose (Gluconeogenesis) Pyruvate->Glucose

Caption: Metabolic entry of Acetone-1,3-13C2 into central carbon pathways.

Q7: What analytical techniques are best for detecting ¹³C incorporation?

The two primary methods for analyzing stable isotope labeling are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this is the most common technique. It separates metabolites and detects the mass shift caused by the incorporation of ¹³C isotopes.[1] MS is highly sensitive and provides mass isotopologue distributions (MIDs), which show the fraction of each metabolite pool that contains 0, 1, 2, or more ¹³C atoms.

  • Nuclear Magnetic Resonance (NMR): NMR can also be used and has the unique advantage of being able to determine the specific position of the ¹³C atoms within a molecule's carbon skeleton.[10] However, it is generally less sensitive than MS and requires larger sample amounts.

Protocols & Data Reference

Standard Protocol for Acetone-1,3-13C2 Labeling

This protocol provides a starting point and should be optimized for your specific cell line and experimental goals.

  • Cell Culture: Seed cells in a multi-well plate (e.g., 6-well plate) and grow to 70-80% confluency in standard culture medium.

  • Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking unlabeled acetone) with the desired concentration of Acetone-1,3-13C2. Warm the medium to 37°C.

  • Labeling: Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the prepared labeling medium. Incubate for the desired duration (e.g., 6-24 hours) under standard culture conditions.

  • Metabolic Quenching: Place the plate on ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold saline to halt metabolic activity.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously.

  • Protein Precipitation: Incubate the suspension at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Collection: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant, which contains the polar metabolites.

  • Analysis: Dry the supernatant (e.g., using a vacuum concentrator) and resuspend in a suitable solvent for LC-MS or NMR analysis.

Table 1: Recommended Starting Parameters for Optimization
ParameterRecommended Starting RangeNotes for Optimization
Tracer Concentration 1 - 10 mMPerform a dose-response curve to find the optimal concentration that balances high incorporation with low cytotoxicity for your specific cell line.
Incubation Time 2 - 24 hoursA time-course experiment is critical to determine when isotopic steady state is reached for your metabolites of interest.[2]
Cell Confluency 70 - 80%High confluency can lead to nutrient depletion and altered metabolism. Low confluency may yield insufficient material for analysis. Consistency is key.[2]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acetone. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7(1), 1-15. Retrieved from [Link]

  • Grankvist, K., Hultin-Rosenberg, L., & Jain, M. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(1), 289-298.e4. Retrieved from [Link]

  • McDonnell, P. A., Opella, S. J., & Williams, J. C. (2005). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of biomolecular NMR, 31(3), 215–225. Retrieved from [Link]

  • Fogeron, M. L., Lecoq, L., & Böckmann, A. (2016). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem, 17(10), 883–886. Retrieved from [Link]

  • Shibata, T., Yamagata, T., Kawade, A., & Hakura, A. (2020). Cytotoxicity of acetone on bacterial cells with or without S9 mix, and its evaluation as a solvent for the Ames test. Genes and Environment, 42(1), 25. Retrieved from [Link]

  • Facey, G. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acetone - Health Effects. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Acetone. Retrieved from [Link]

  • Analytik Jena. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry, 90(7), 4684–4691. Retrieved from [Link]

  • Sticker Mountain. (2022, September 20). 5 Common Problems When Applying Labels and How to Fix Them [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Eurisotop. (n.d.). ACETONE (1,3-13C2, 99%). Retrieved from [Link]

  • Barnes, S. (2015). Use of isotopes in metabolomics. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Acetone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal Intensity with Acetone-1,3-13C2

Welcome to the technical support center for Acetone-1,3-13C2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low signal intensity during their exp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Acetone-1,3-13C2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low signal intensity during their experiments. As a stable isotope-labeled internal standard, Acetone-1,3-13C2 is a critical component in quantitative analyses. This resource provides in-depth troubleshooting in a user-friendly Q&A format, grounded in scientific principles to ensure the integrity of your results.

Introduction to Acetone-1,3-13C2

Acetone-1,3-13C2 ([¹³CH₃]₂CO) is a form of acetone where the two methyl carbons are replaced with the heavy isotope of carbon, ¹³C.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly for the detection and quantification of acetone in various matrices. Its physical and chemical properties are nearly identical to unlabeled acetone, ensuring it behaves similarly during sample preparation and analysis.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when using Acetone-1,3-13C2, providing both solutions and the scientific reasoning behind them.

I. NMR Spectroscopy Applications

Q1: Why is the signal for my Acetone-1,3-13C2 standard so weak in the ¹³C NMR spectrum?

A1: Several factors can contribute to low signal intensity in ¹³C NMR spectroscopy. The primary reasons are inherent to the physics of the ¹³C nucleus and the specific experimental setup.

  • Low Natural Abundance and Gyromagnetic Ratio: While your sample is enriched, it's important to remember that the ¹³C nucleus is inherently less sensitive than the ¹H nucleus due to its lower gyromagnetic ratio and a natural abundance of only 1.1% in unlabeled compounds.[4][5]

  • Long Spin-Lattice Relaxation Times (T₁): Carbon nuclei, especially those without directly attached protons like the carbonyl carbon in acetone, can have very long T₁ relaxation times.[4] If the delay between scans is too short, the nuclei do not fully return to their equilibrium state, leading to signal saturation and reduced intensity.[6]

  • Insufficient Concentration: While Acetone-1,3-13C2 is an enriched material, the overall concentration in the NMR tube is still a critical factor. For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable timeframe.[7]

  • Suboptimal Acquisition Parameters: The pulse angle and acquisition time are crucial. A 90° pulse, which provides the maximum signal for a single scan, may not be optimal for repeated scans if the relaxation delay is insufficient.

Troubleshooting Workflow for Low NMR Signal

G start Low Signal Intensity Observed check_conc Verify Sample Concentration (50-100 mg for typical small molecules) [5] start->check_conc check_params Review Spectrometer Parameters check_conc->check_params Concentration is Adequate conc_issue Increase Concentration or Number of Scans (NS) check_conc->conc_issue Concentration is Too Low check_sample_prep Assess Sample Preparation check_params->check_sample_prep Parameters are Optimized param_details Optimize D1, Pulse Angle (e.g., 30-45°), and Acquisition Time (AQ) [6, 24] check_params->param_details Parameters are Suboptimal check_solvent Check Deuterated Solvent Quality & Volume check_sample_prep->check_solvent Sample Prep is Correct prep_details Filter Sample to Remove Particulates, Ensure Homogeneity [3] check_sample_prep->prep_details Particulates or Inhomogeneity Present solvent_details Use High-Quality Solvent, Ensure Sufficient Volume (~0.6 mL for 5mm tube) [4, 5] check_solvent->solvent_details Solvent Issue Suspected end Signal Intensity Improved check_solvent->end All Checks Passed, Re-evaluate Experiment conc_issue->start Re-acquire Spectrum param_details->start Re-acquire Spectrum prep_details->start Re-prepare Sample solvent_details->start Re-prepare Sample

Caption: A step-by-step workflow to diagnose low NMR signal intensity.

Q2: I'm not seeing the expected signal enhancement from the Nuclear Overhauser Effect (NOE) for the methyl carbons. Why?

A2: The Nuclear Overhauser Effect (NOE) is a key phenomenon in ¹³C NMR that enhances the signal of carbons attached to protons. For Acetone-1,3-¹³C₂, the methyl carbons should benefit from this effect. If you are not observing the expected enhancement, consider the following:

  • Decoupler Not On During Relaxation Delay: The NOE builds up when the proton decoupler is on during the relaxation delay (D1).[8] Ensure your pulse program includes this feature.

  • Presence of Paramagnetic Impurities: Paramagnetic substances (e.g., dissolved oxygen, metal ions) can quench the NOE. Degassing your sample by bubbling an inert gas like nitrogen or argon through it, or using the freeze-pump-thaw technique, can remove dissolved oxygen.

  • Insufficient Relaxation Delay: The NOE needs time to build up. A short relaxation delay may not be sufficient for the effect to reach its full potential.[8]

Q3: Can I use Acetone-1,3-13C2 for quantitative ¹³C NMR? What are the key considerations?

A3: Yes, Acetone-1,3-13C2 is an excellent tool for quantitative ¹³C NMR (qNMR), but careful experimental setup is crucial for accurate results.[9]

  • Complete Relaxation: To ensure signal intensity is directly proportional to the number of nuclei, both the analyte and the internal standard must fully relax between scans. This requires a long relaxation delay (D1), typically 5 to 7 times the longest T₁ value in your sample.

  • Suppressing the NOE: For accurate quantification, the differential NOE enhancement between your analyte and the internal standard must be suppressed. This is achieved by using inverse-gated decoupling, where the proton decoupler is only on during signal acquisition and off during the relaxation delay.

  • Use of a Relaxation Agent: To shorten the long relaxation times and reduce the overall experiment time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample.[9] This will, however, quench the NOE.

ParameterFor Routine ¹³C NMRFor Quantitative ¹³C NMR (qNMR)
Pulse Angle 30-45°90°
Relaxation Delay (D1) 1-2 seconds> 5 x longest T₁
Proton Decoupling On during acquisition and delayInverse-gated (On only during acquisition)
Number of Scans (NS) As needed for good S/NSufficient for high S/N on all peaks
II. Mass Spectrometry Applications

Q4: I am using Acetone-1,3-13C2 as an internal standard in my LC-MS/MS analysis, but its signal is very low. What could be the problem?

A4: Low signal intensity for an internal standard in LC-MS can compromise the accuracy and precision of your quantitative assay. The issue can generally be traced to sample preparation, chromatography, or mass spectrometer settings.[10]

  • Ionization Suppression: Co-eluting matrix components can suppress the ionization of Acetone-1,3-13C2 in the MS source.[11] While stable isotope-labeled standards are meant to co-elute with the analyte and experience similar matrix effects, severe suppression can still lead to a weak signal.[12]

  • Suboptimal Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings. Parameters such as capillary voltage, gas flows (nebulizing and drying), and temperature must be optimized for acetone.[10][13]

  • Incorrect Polarity Mode: Acetone can be detected in both positive and negative ion modes, typically as [M+H]⁺ or [M-H]⁻. It is crucial to determine which mode provides the best response on your instrument.[10]

  • Sample Preparation Issues: Contaminants in the sample, such as high concentrations of salts or detergents, can interfere with ionization.[10] Ensure your sample preparation method effectively removes these interferences.

Troubleshooting Workflow for Low MS Signal

G start Low MS Signal for Internal Standard check_ms_params Verify MS Parameters (Ion Source, Polarity, Collision Energy) [8] start->check_ms_params check_lc Evaluate Chromatography (Peak Shape, Retention Time) check_ms_params->check_lc Parameters Optimized ms_issue Optimize Ion Source Settings via Infusion, Test Both Polarity Modes [8] check_ms_params->ms_issue Parameters are Suboptimal check_sample_prep Review Sample Preparation Protocol check_lc->check_sample_prep Chromatography is Good lc_issue Address Peak Tailing/Broadening, Check for Matrix Effects [14, 16] check_lc->lc_issue Poor Peak Shape or Suspected Co-elution check_standard_integrity Confirm Standard's Concentration & Stability check_sample_prep->check_standard_integrity Sample Prep is Clean prep_issue Improve Sample Cleanup to Remove Salts, Detergents, etc. [8] check_sample_prep->prep_issue Contamination Suspected standard_issue Prepare Fresh Standard Dilutions, Check for Degradation [23] check_standard_integrity->standard_issue Concentration or Stability Issue end Signal Intensity Improved check_standard_integrity->end All Checks Passed, Investigate Instrument Performance ms_issue->start Re-analyze lc_issue->start Re-analyze prep_issue->start Re-prepare Sample standard_issue->start Re-prepare Sample

Caption: A logical approach to troubleshooting low MS signal for an internal standard.

Q5: My Acetone-1,3-13C2 internal standard shows a different retention time than the native acetone analyte. Is this normal?

A5: While ¹³C-labeled standards are expected to have nearly identical retention behavior to their unlabeled counterparts, a slight separation can sometimes occur, especially with high-resolution chromatography systems.[14][15] This is more commonly observed with deuterium-labeled standards due to the larger relative mass difference.[12][16] However, if the shift is significant, it could indicate an issue with the chromatographic conditions or the stability of the compound. Ensure the mobile phase composition is consistent and the column is properly equilibrated.

Q6: Could my Acetone-1,3-13C2 be degrading?

A6: Acetone is a relatively stable compound, but it is also volatile.[2] Improper storage or repeated handling can lead to a decrease in concentration.

  • Storage: Store Acetone-1,3-13C2 in a cool, dry, well-ventilated area, away from heat and ignition sources, as it is flammable.[2]

  • Handling: When preparing stock solutions and dilutions, work quickly and ensure vials are tightly capped to minimize evaporative losses. Parafilm can be used to seal caps for long-term storage of solutions.[17]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and concentrated acids or bases, which can cause degradation.[2]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹³C NMR
  • Weighing the Sample: Accurately weigh 50-100 mg of your analyte and a suitable amount of Acetone-1,3-13C2 (as an internal standard, if applicable) into a clean, dry vial.[18]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[18] The choice of solvent should ensure good solubility of your analyte.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[7]

  • Filtering: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[17] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Direct Infusion for MS Parameter Optimization
  • Prepare a Standard Solution: Create a solution of Acetone-1,3-13C2 at a concentration of approximately 1 µg/mL in a solvent mixture that mimics your initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

  • Optimize Parameters: While infusing, adjust key ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas pressure) to maximize the signal intensity for the [M+H]⁺ or [M-H]⁻ ion of Acetone-1,3-13C2.

  • Optimize MS/MS Parameters: If performing tandem MS, select the precursor ion and optimize the collision energy to achieve a stable and intense fragment ion signal.

References

  • University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Opella, S. J., & Marassi, F. M. (2004). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Biophysical journal, 87(3), 1434–1445. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Notre Dame. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity, advantages and disadvantages. Current drug metabolism, 7(5), 545–565. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable labeled isotopes as internal standards: a critical review. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

  • SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2016). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC bioinformatics, 17(Suppl 17), 498. Retrieved from [Link]

  • Hewavitharana, A. K., & Liyanaarachchi, G. D. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-354. Retrieved from [Link]

  • ResearchGate. (2022). Why are signal intensities not proportional to the number of carbons in 13C NMR? Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021). What is the solution to the low intensity problem of lc-ms/ms? Retrieved from [Link]

  • Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International, 19(4). Retrieved from [Link]

  • PubChem. (n.d.). Acetone-1,3-13C2. National Center for Biotechnology Information. Retrieved from [Link]

  • J.T. Baker. (2002). Material Safety Data Sheet: Acetone. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Acetone. National Center for Biotechnology Information. Retrieved from [Link]

  • Eisenstein, M., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1704–1707. Retrieved from [Link]

  • Facey, G. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Rocks, S. S., & Stockland, R. A. (2021). Heteronuclear NMR Spectroscopy in the Undergraduate Curriculum: Direct and Indirect Effects. In NMR Spectroscopy in the Undergraduate Curriculum (pp. 1-24). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purity Analysis of Acetone-1,3-13C2

Welcome to the technical support guide for the purity analysis of Acetone-1,3-13C2. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purity analysis of Acetone-1,3-13C2. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in quantitative studies. Ensuring the purity of these standards is paramount for data integrity. This guide provides answers to common questions and detailed troubleshooting for issues you may encounter during your analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of Acetone-1,3-13C2 so critical for quantitative studies?
Q2: What is the difference between chemical purity and isotopic purity (or atom % ¹³C)?

This is a crucial distinction.

  • Isotopic Purity (e.g., 99 atom % ¹³C): This value specifies the percentage of carbon atoms at the labeled positions (1 and 3) that are indeed ¹³C. The remaining percentage could be the naturally abundant ¹²C. It does not provide information about other molecules in the sample.

  • Chemical Purity (e.g., 99%): This value refers to the mass fraction of the Acetone-1,3-13C2 molecule in the entire sample.[3] Impurities here are any chemical entities that are not Acetone-1,3-13C2, such as residual solvents from synthesis (e.g., ether, hexane), water, or degradation byproducts.

A sample can have very high isotopic purity but poor chemical purity, which would compromise quantitative experiments.

Q3: What are the primary analytical methods for determining the purity of Acetone-1,3-13C2?

Quantitative Nuclear Magnetic Resonance (qNMR) is the preferred method.[4] It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for direct measurement of the analyte against a certified internal standard without needing a specific reference standard of the analyte itself.[5]

Other methods like Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be used, but may require specific reference standards and can be complicated by the compound's volatility.

Q4: How should I select an appropriate internal standard for quantitative ¹H NMR (qNMR)?

The choice of an internal standard (IS) is critical for a successful qNMR experiment. The ideal standard should meet several criteria[6]:

  • High Purity: The IS must be a Certified Reference Material (CRM) with a known, high purity.

  • Chemical Inertness: It must not react with the analyte (Acetone-1,3-13C2), the solvent, or itself.

  • Signal Resolution: It should have one or more sharp, well-resolved signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.

  • Stability: It should be stable in solution and non-volatile to prevent concentration changes during sample preparation.

A summary of common qNMR internal standards is provided below.

Internal Standard¹H NMR Signal (approx. in DMSO-d₆)Key Characteristics
Maleic Acid~6.3 ppm (singlet)Highly soluble in polar solvents, sharp singlet.
1,4-Dinitrobenzene~8.5 ppm (singlet)Good for analytes with signals in upfield regions.
Dimethyl sulfone~3.1 ppm (singlet)High solubility, simple spectrum.
1,2,4,5-Tetrachloro-3-nitrobenzene~8.2 ppm (singlet)Single proton signal in a clear spectral window.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purity analysis of Acetone-1,3-13C2.

Problem 1: I see unexpected peaks in my ¹H or ¹³C NMR spectrum. What are they?

Question: My NMR spectrum for Acetone-1,3-13C2 shows more signals than expected. How do I identify the source of these impurities?

Answer: Unexpected signals are common and can usually be traced to one of several sources. The key is to systematically identify them.

Causality & Diagnosis:

  • Residual Solvents: The synthesis and purification of Acetone-1,3-13C2 may leave trace amounts of solvents like diethyl ether, hexane, or ethyl acetate. These are the most common culprits.

  • Water: A broad singlet in the ¹H NMR spectrum (position is highly solvent-dependent) often indicates the presence of water.

  • Unlabeled Acetone: The presence of a small amount of unlabeled acetone (¹²CH₃)₂CO is possible. In the ¹³C spectrum of Acetone-1,3-¹³C₂, you will see a large doublet for the methyl carbons due to the ¹J(C,C) coupling to the carbonyl carbon. Unlabeled acetone would appear as a singlet at a slightly different chemical shift.

  • Grease: Contamination from glassware grease can appear as broad, aliphatic signals.

  • Phthalates: These plasticizers can leach from plastic labware (e.g., pipette tips, vials) and typically show aromatic signals around 7.5-7.7 ppm and aliphatic signals.

Troubleshooting Workflow:

G start Unexpected Peak Observed in NMR check_solvent Compare peak chemical shift to known solvent impurity tables. start->check_solvent is_solvent Is it a known solvent? check_solvent->is_solvent solvent_match Impurity Identified: Residual Solvent or Water. is_solvent->solvent_match Yes no_match No Match is_solvent->no_match No check_unlabeled Check for singlet near analyte peaks (especially in ¹³C NMR). no_match->check_unlabeled is_unlabeled Is it an isotopic impurity (e.g., unlabeled acetone)? check_unlabeled->is_unlabeled unlabeled_match Impurity Identified: Isotopic Impurity. is_unlabeled->unlabeled_match Yes check_broad Are the peaks broad and in the aliphatic region (1-2 ppm)? is_unlabeled->check_broad No grease_match Probable Impurity: Silicone Grease. check_broad->grease_match Yes check_phthalate Are there aromatic signals (~7.5-7.7 ppm)? check_broad->check_phthalate No phthalate_match Probable Impurity: Phthalate Plasticizer. check_phthalate->phthalate_match Yes unknown Impurity is unknown. Consider 2D NMR or MS for identification. check_phthalate->unknown No

Caption: Troubleshooting workflow for identifying unknown peaks.

Common Solvent Impurities (¹H Chemical Shifts in DMSO-d₆):

SolventChemical Shift (ppm)Multiplicity
Acetone2.09s
Diethyl Ether1.11, 3.39t, q
Ethyl Acetate1.15, 1.99, 4.03t, s, q
Hexane0.86, 1.25m
Toluene2.31, 7.17-7.32s, m
Water~3.33br s
Reference: Data adapted from Gottlieb, H. E., et al. (1997).[7]
Problem 2: My qNMR purity calculation is inaccurate.

Question: I performed a qNMR experiment, but the calculated chemical purity is not reproducible or seems incorrect. What are the potential sources of error?

Answer: Inaccurate qNMR results almost always stem from incorrect experimental setup or data processing. The integrity of a qNMR result is built on a foundation of meticulous sample preparation and adherence to validated NMR parameters.

Potential Causes & Solutions:

  • Inadequate Relaxation Delay (D1):

    • Causality: The core principle of qNMR is that the area of a signal is directly proportional to the number of nuclei. This is only true if the magnetization has fully returned to equilibrium along the Z-axis before the next pulse. The time required for this is related to the spin-lattice relaxation time (T₁). If the relaxation delay (D1) is too short, signals from nuclei with long T₁ values will be saturated, leading to integrals that are smaller than they should be.

    • Solution: A safe and robust D1 value should be at least 5 times the longest T₁ of any nucleus of interest (in both the analyte and the internal standard). For ¹H qNMR, a D1 of 30-60 seconds is often sufficient. You must perform a T₁ inversion-recovery experiment to determine the T₁ values accurately if the highest precision is required.

  • Integration Errors:

    • Causality: How you integrate the signals is critical. Poor phasing, baseline distortions, and inconsistent integration ranges will introduce significant errors. A common mistake is the inconsistent treatment of ¹³C satellites in ¹H NMR spectra. These are small peaks flanking a large peak, arising from coupling to the 1.1% of ¹³C nuclei.

    • Solution:

      • Phasing and Baseline: Carefully phase the spectrum manually and apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

      • ¹³C Satellites: Choose a wide enough integration range to include the ¹³C satellites for both the analyte and the internal standard, or exclude them for both. Consistency is key.[8] Integrating from the same starting point in the noise to the same ending point is a good practice.

  • Poor Signal-to-Noise (S/N) Ratio:

    • Causality: Low S/N makes it difficult to define the start and end of a peak accurately, leading to integration errors. This is often due to an insufficient number of scans.

    • Solution: Increase the number of scans (NS) to achieve an S/N of at least 250:1 for the signals being integrated.

  • Sample Preparation Errors:

    • Causality: qNMR is a mass-based technique. Any errors in weighing the analyte or the internal standard will directly translate into errors in the final purity calculation. Using a balance with insufficient precision is a common mistake.

    • Solution: Use a calibrated analytical microbalance with at least 5 decimal places of precision.[5] Ensure both the analyte and standard are fully dissolved in the deuterated solvent.

Experimental Protocol: qNMR Purity Determination

This section provides a validated, step-by-step protocol for determining the chemical purity of Acetone-1,3-13C2 using ¹H qNMR.

Objective: To determine the chemical purity (% w/w) of an Acetone-1,3-13C2 sample using an internal standard.

Materials:

  • Acetone-1,3-13C2 (analyte)

  • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity)

  • Deuterated Solvent (e.g., DMSO-d₆, >99.9% D)

  • Analytical Microbalance (readability ≤ 0.01 mg)

  • High-quality NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Workflow Diagram:

Caption: Standard workflow for qNMR purity analysis.

Procedure:

  • Sample Preparation: a. Using an analytical microbalance, accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) into a clean glass vial. Record the mass (m_IS). b. To the same vial, add approximately 15 mg of Acetone-1,3-13C2. Record the mass (m_A). c. Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆). d. Secure the cap and vortex the vial until both components are fully dissolved. e. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition: a. Insert the sample into the spectrometer. Lock, tune, and shim the sample. b. Set the receiver gain automatically. c. Use a standard 1D proton pulse sequence. d. Crucially, set the quantitative parameters:

    • Relaxation Delay (D1): ≥ 30 seconds.
    • Pulse Width (P1): Calibrated 90° pulse.
    • Number of Scans (NS): ≥ 64 (or as needed to achieve S/N > 250:1). e. Acquire the spectrum.
  • Data Processing: a. Apply a Fourier transform to the FID. b. Manually and carefully correct the phase of the spectrum. c. Manually apply a high-order polynomial baseline correction to ensure the baseline is flat, especially around the peaks of interest. d. Integrate the well-resolved signal for the analyte (A) and the internal standard (IS). For Acetone-1,3-13C2, the methyl proton signal will be a doublet due to ¹³C-¹H coupling. Ensure you integrate the entire multiplet.

  • Purity Calculation: a. Use the following equation to calculate the purity of the analyte (P_A) as a weight percent (% w/w)[6]:

    P_A (% w/w) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS

    Where:

    • I_A, I_IS: Integrals of the signals for the analyte and internal standard.

    • N_A, N_IS: Number of protons giving rise to the respective signals (for Acetone, N_A = 6; for Maleic Acid, N_IS = 2).

    • MW_A, MW_IS: Molecular weights of the analyte (Acetone-1,3-13C2 = 60.06 g/mol ) and internal standard.

    • m_A, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the certified internal standard (as a percentage).

This comprehensive approach, grounded in established analytical principles, will ensure the generation of reliable and accurate purity data for your quantitative studies.[9][10][11]

References

  • ASTM E2500-13, Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment, ASTM International, West Conshohocken, PA, 2013. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SIS. (2013). Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment ASTM E2500-13. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ASTM International. (2020). E2500 Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment. [Link]

  • Kiefer, P., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(17), 3735-3748. [Link]

  • ASTM International. (2025). E2500 Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment Science and Risk Based Approach. [Link]

  • ASTM International. Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment Science and. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 16, 12–23. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Bingol, K., & Brüschweiler, R. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 5, 416. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Li, L., et al. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Journal of Histochemistry & Cytochemistry, 71(5), 297-304. [Link]

  • University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". [Link]

  • Bruker. (2020). Quantitative NMR Spectroscopy. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Miura, T., & Sugimoto, N. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 448. [Link]

  • Eurisotop. ACETONE (1,3-13C2, 99%). [Link]

  • Argyropoulos, D. S., et al. (2001). Quantitative (13)C NMR analysis of lignins with internal standards. Journal of agricultural and food chemistry, 49(8), 3573–3578. [Link]

Sources

Optimization

Technical Support Center: Improving Compound Solubility in Acetone-1,3-¹³C₂

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Acetone-1,3-¹³C₂. This resource is designed to provide researchers with both quick answers and in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Acetone-1,3-¹³C₂. This resource is designed to provide researchers with both quick answers and in-depth troubleshooting strategies for overcoming solubility challenges. As an isotopically labeled solvent, Acetone-1,3-¹³C₂ is a valuable tool in NMR-based structural analysis and metabolic studies[1]. Ensuring complete dissolution of your compound is the most critical step for acquiring high-quality, reproducible data[2][3]. This guide combines fundamental chemical principles with practical, field-proven techniques to help you navigate these challenges effectively.

Section 1: Understanding the Solvent

A common misconception is that the isotopic labeling of Acetone-1,3-¹³C₂ significantly alters its solvent properties compared to standard, unlabeled acetone. For all practical purposes related to solubility, their behavior is nearly identical. The primary differences are molecular weight and cost. Therefore, principles and methods applicable to improving solubility in standard acetone can be directly applied here.

Acetone is a polar aprotic solvent, meaning it has a significant dipole moment but does not donate protons to form hydrogen bonds[4]. Its unique structure, featuring a polar carbonyl group and two nonpolar methyl groups, allows it to dissolve a wide range of both polar and non-polar compounds, making it a highly versatile solvent[4][5][6].

Table 1: Physicochemical Properties of Acetone vs. Isotopically Labeled Analogs

PropertyStandard Acetone (Unlabeled)Acetone-1,3-¹³C₂Acetone-d₆
CAS Number 67-64-1[7][8]7217-25-6[8]666-52-4[7][9]
Molecular Formula C₃H₆O¹³C₂CH₆OC₃D₆O[9]
Molecular Weight 58.08 g/mol [4]60.06 g/mol [8][10]64.12 g/mol [7][9]
Boiling Point 56 °C56 °C56.2 °C
Melting Point -94 °C-94 °C-95.4 °C
Density ~0.79 g/mL at 25 °C~0.818 g/mL at 25 °C~0.88 g/cm³ at 20 °C
Polarity Index (P') 5.1[11]~5.1~5.1

Section 2: Frequently Asked Questions (FAQs)

Q1: Will my compound's solubility in Acetone-1,3-¹³C₂ be different from standard acetone?

No. The isotopic labeling with ¹³C does not materially affect the solvent's polarity or its interaction with solutes. You can expect solubility to be virtually identical[1].

Q2: My compound is not dissolving at all. What is the first thing I should check?

The first step is to ensure the compound and solvent are pure and that you are using sufficient energy.

  • Purity: Confirm there are no residual solvents or impurities in your sample.

  • Particulates: Ensure the solution is free of dust or solid particles, which can hinder dissolution and degrade NMR spectral quality[12][13]. Filtering the sample directly into the NMR tube is a recommended best practice[12][13].

  • Energy Input: Ensure the sample has been thoroughly mixed. Vortexing for 30-60 seconds is a standard first step. If solids remain, gentle sonication can be effective[3].

Q3: Can I heat the sample to improve solubility?

Yes, gently heating the sample can often increase the rate of dissolution and the amount of solute that can be dissolved. However, this must be done with caution:

  • Analyte Stability: Ensure your compound is thermally stable and will not decompose at elevated temperatures.

  • Solvent Volatility: Acetone has a low boiling point (56°C) and is highly flammable[4]. Never heat it with an open flame. Use a controlled water bath or heating block in a well-ventilated fume hood. For NMR experiments, ensure the tube is properly capped to prevent solvent evaporation[3][12].

Q4: My compound dissolved with heat but crashed out upon cooling. What should I do?

This indicates you created a supersaturated solution. While sometimes useful, these solutions are unstable. If your experiment must be run at room temperature, you will need to use a lower concentration of your analyte or employ a co-solvent to maintain solubility.

Q5: What are common co-solvents compatible with acetone for improving solubility?

For compounds that are difficult to dissolve in pure acetone, adding a small amount of a miscible co-solvent can be highly effective. The choice of co-solvent depends on the polarity of your analyte.

  • For more polar compounds: Consider adding a small percentage (e.g., 1-10%) of Methanol-d₄ or Water (D₂O).

  • For less polar compounds: A small addition of Chloroform-d or Dichloromethane-d₂ might be effective. Always perform a small-scale test first to ensure compatibility and that the co-solvent does not interfere with your analysis[14].

Section 3: In-Depth Troubleshooting Guide

When basic methods fail, a systematic approach is necessary. This guide helps you diagnose the underlying issue and select the appropriate solution.

Problem: Compound exhibits poor or very slow dissolution at the desired concentration.

This is the most common solubility challenge. The root cause is typically a mismatch in intermolecular forces between the solvent and solute, or insufficient energy to overcome the solute's crystal lattice energy.

G cluster_fail start Start: Compound Insoluble in Acetone-1,3-¹³C₂ check_purity 1. Verify Purity & Dryness of Compound and Solvent start->check_purity physical_methods 2. Apply Physical Methods check_purity->physical_methods vortex Vortex (1-2 min) physical_methods->vortex sonicate Sonicate (5-15 min) vortex->sonicate assess1 Is solution clear? sonicate->assess1 temp_methods 3. Use Controlled Temperature assess1->temp_methods No success Success: Homogeneous Solution assess1->success Yes heat Warm gently (30-40°C) (Check analyte stability) temp_methods->heat assess2 Is solution clear? heat->assess2 fail Failure: Consider alternative solvent or reduce concentration heat->fail Precipitates on cooling cosolvent_methods 4. Introduce a Co-Solvent assess2->cosolvent_methods No assess2->success Yes assess_polarity Assess Solute Polarity cosolvent_methods->assess_polarity polar_path Add Polar Co-Solvent (e.g., Methanol-d₄, D₂O) assess_polarity->polar_path More Polar nonpolar_path Add Non-Polar Co-Solvent (e.g., CDCl₃, CD₂Cl₂) assess_polarity->nonpolar_path Less Polar polar_path->success nonpolar_path->success

Caption: A decision tree for systematically troubleshooting poor compound solubility.

Causality and Protocol Details

1. Polarity Mismatch and Co-Solvency

  • Expertise & Causality: The principle of "like dissolves like" governs solubility. Acetone has an intermediate polarity (Polarity Index of 5.1)[11][15]. If your compound is either extremely polar or highly non-polar, pure acetone may not be the optimal solvent. A co-solvent modifies the overall polarity of the solvent system to better match that of the solute, thereby improving solubility[14][16].

  • Protocol 3.1: Co-Solvent Screening

    • Prepare a slurry of your compound in a small volume (e.g., 100 µL) of Acetone-1,3-¹³C₂ in a microvial.

    • Select a deuterated co-solvent with a different polarity (see Table 2).

    • Add the co-solvent dropwise (1-5 µL at a time) while vortexing.

    • Observe for dissolution. Continue adding the co-solvent up to a maximum of 10-15% of the total volume.

    • If the compound dissolves, this co-solvent system is viable. Scale up to your final required volume (e.g., 0.6 mL for a standard 5mm NMR tube)[2][3].

    • Trustworthiness Check: Ensure the chosen co-solvent does not have NMR signals that overlap with key signals from your analyte[17].

Table 2: Common Deuterated Co-Solvents and Their Properties

Co-SolventPolarity Index (P')Typical Use Case with Acetone
D₂O (Water)10.2[15]To dissolve highly polar, hydrophilic compounds.
CD₃OD (Methanol-d₄)5.1[15]To dissolve polar compounds, good intermediate.
CD₃CN (Acetonitrile-d₃)5.8[15]For compounds of moderate polarity.
CDCl₃ (Chloroform-d)4.1[11]To dissolve less polar compounds.
C₆D₆ (Benzene-d₆)2.7[18]To dissolve non-polar, aromatic compounds.
C₆D₁₂ (Cyclohexane-d₁₂)0.2[18]To dissolve highly non-polar, aliphatic compounds.

2. Insufficient Kinetic Energy

  • Expertise & Causality: Dissolution requires energy to break the solute-solute interactions (crystal lattice) and solvent-solvent interactions, allowing for the formation of new solute-solvent interactions. Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to create micro-cavitations, which provide intense, localized energy to break apart solid particles and enhance solvent penetration.

  • Protocol 3.2: Application of Sonication

    • Prepare your sample in a vial or directly in a robust NMR tube.

    • Place the sample in a bath sonicator. Ensure the water level in the bath is sufficient to cover the sample solution.

    • Sonicate in short bursts (e.g., 2-5 minutes) to avoid excessive heating of the sample.

    • After each burst, visually inspect the solution for remaining solids.

    • Trustworthiness Check: Be aware that prolonged or high-power sonication can potentially degrade sensitive molecules. If you suspect degradation, run a quick TLC or LC-MS check against your starting material.

Section 4: Advanced Considerations for NMR Sample Preparation

Achieving a clear solution is only the first step. For high-quality NMR data, the final sample must meet several criteria.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL is typical. For ¹³C NMR, higher concentrations (10-50 mg) may be needed to achieve a good signal-to-noise ratio in a reasonable time[2][3]. Do not oversaturate the solution, as high viscosity can lead to broadened spectral lines[3].

  • Filtering: Always filter your final solution into the NMR tube using a pipette with a small, tightly packed plug of glass wool or cotton[12][13]. This removes any microparticulates that can disrupt the magnetic field homogeneity, leading to poor shimming and distorted peak shapes[2][12].

  • Paramagnetic Impurities: Ensure your sample is free from paramagnetic metal impurities, as they can cause severe line broadening and make spectra uninterpretable[2]. If suspected, consider passing the solution through a small plug of silica or celite.

Final Sample Preparation Workflow

Sources

Troubleshooting

Technical Support Center: Correcting for Natural 13C Abundance in Acetone-1,3-13C2 Experiments

Welcome to the technical support center for stable isotope labeling experiments. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stable isotope labeling experiments. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in experiments utilizing Acetone-1,3-¹³C₂.

I. Foundational Concepts & FAQs

This section addresses the fundamental principles and common questions regarding natural ¹³C abundance and the necessity for its correction.

Q1: What is natural ¹³C abundance, and why is it a concern in my Acetone-1,3-¹³C₂ labeling experiment?

A1: Carbon in nature is predominantly composed of the stable isotope ¹²C. However, approximately 1.1% of all carbon is the heavier stable isotope, ¹³C.[1] This naturally occurring ¹³C is present in all biological systems, reagents, and even the CO₂ in the air.

In a ¹³C labeling experiment, you introduce a substrate, such as Acetone-1,3-¹³C₂, that is highly enriched with ¹³C at specific positions.[2] The goal is to trace the metabolic fate of these labeled carbon atoms.[3] However, the mass spectrometers and NMR spectrometers used for analysis detect all ¹³C atoms, regardless of their origin (from your tracer or naturally present).[4][5]

Therefore, the measured signal for a metabolite will be a composite of the signal from the experimentally introduced ¹³C label and the signal from the naturally abundant ¹³C. To accurately determine the true level of enrichment from your tracer, you must mathematically subtract the contribution of the naturally occurring ¹³C. Failure to do so will lead to an overestimation of ¹³C incorporation and incorrect interpretation of metabolic fluxes.[6][7]

Q2: How does natural ¹³C abundance affect my mass spectrometry (MS) data?

A2: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). A molecule containing one or more ¹³C atoms will have a higher mass than the same molecule containing only ¹²C atoms. For a given metabolite, you will observe a distribution of mass isotopologues, which are molecules that differ only in the number of isotopic atoms they contain.[8][9]

For example, a metabolite with three carbon atoms will have a monoisotopic peak (M+0) representing the molecule with all ¹²C atoms. It will also have smaller peaks at M+1, M+2, and M+3, corresponding to molecules with one, two, or three ¹³C atoms, respectively. The natural abundance of ¹³C contributes to the intensity of these M+1, M+2, etc., peaks. When you introduce a ¹³C-labeled tracer, the intensity of these peaks will increase, but you must correct for the baseline intensity caused by natural abundance to quantify the true enrichment.[5][7]

Q3: Is natural abundance correction also necessary for NMR analysis?

A3: Yes, although the principle is slightly different. In ¹³C NMR, the signal intensity is proportional to the number of ¹³C nuclei at a specific position in the molecule.[1][10][11] Since there is a natural abundance of 1.1% ¹³C at every carbon position, even in an "unlabeled" sample, you will detect a ¹³C NMR signal. When you use a ¹³C-labeled tracer like Acetone-1,3-¹³C₂, the signal intensity at the labeled positions will be significantly enhanced.[12][] To accurately quantify the enrichment at specific positions, you need to account for the baseline signal from natural abundance.

Q4: What is a Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV)?

A4: A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), is a representation of the relative abundances of all the mass isotopologues of a given metabolite.[5][6] It is typically presented as a vector or a list of fractional abundances for M+0, M+1, M+2, and so on, up to the maximum number of carbon atoms in the molecule. The sum of these fractional abundances is equal to 1. Accurate natural abundance correction is crucial for obtaining the true MID that reflects the experimental labeling.[7]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during natural abundance correction in Acetone-1,3-¹³C₂ experiments.

Issue 1: My corrected data shows negative fractional enrichment for some isotopologues.
  • Plausible Cause: This is a common issue that often arises from measurement errors, particularly for low-abundance metabolites where the signal-to-noise ratio is poor.[5] It can also occur if the theoretical natural abundance used in the correction algorithm does not perfectly match the actual natural abundance in your specific samples and instrument.

  • Troubleshooting Steps:

    • Verify Instrument Performance: Ensure your mass spectrometer is properly calibrated and achieving the expected resolution and mass accuracy. High-resolution instruments like Orbitrap or FT-ICR are recommended for resolving isotopologues.[4]

    • Analyze Unlabeled Controls: It is critical to run parallel "unlabeled" control samples that have been treated identically to your labeled samples, just without the Acetone-1,3-¹³C₂ tracer. The measured MID of the unlabeled control can be used to more accurately correct the labeled samples, rather than relying on a purely theoretical natural abundance.

    • Check for Overlapping Peaks: Co-eluting compounds with similar m/z values can interfere with the accurate measurement of your target metabolite's MID. Review your chromatography to ensure adequate separation.

    • Review Correction Algorithm: Ensure the correction matrix you are using correctly accounts for the elemental composition of the metabolite, including any derivatization agents used for GC-MS analysis.[5][8]

Issue 2: The calculated metabolic fluxes are not physiologically plausible after correction.
  • Plausible Cause: Inaccurate natural abundance correction can propagate errors into metabolic flux analysis (MFA) models, leading to unrealistic flux estimations.[6] This can also be due to an incomplete or inaccurate metabolic network model.

  • Troubleshooting Steps:

    • Re-evaluate the Correction: Double-check your natural abundance correction methodology. If possible, use a well-established software package designed for MFA, as these often have validated correction algorithms.[6]

    • Assess Isotopic Steady State: Most MFA models assume that the system has reached an isotopic steady state, where the labeling pattern of intracellular metabolites is stable. If your experiment was too short, you may be observing transient labeling, which requires more complex dynamic MFA models.

    • Refine the Metabolic Network Model: The accuracy of your calculated fluxes is highly dependent on the completeness and accuracy of the metabolic network model you provide to the software.[14] Ensure all relevant pathways are included.

    • Include Positional Isotopomer Data: If you have access to techniques like tandem MS (MS/MS) or NMR, which can provide information about the position of the ¹³C label within a molecule, this can significantly constrain the MFA model and improve the accuracy of flux calculations.[5][15]

Issue 3: High variability in corrected data between biological replicates.
  • Plausible Cause: While biological variability is expected, high variance after correction can point to inconsistencies in sample handling, labeling, or the analytical measurement itself.

  • Troubleshooting Steps:

    • Standardize Cell Culture and Labeling: Ensure consistent cell densities, media composition, and timing for the introduction of the Acetone-1,3-¹³C₂ tracer across all replicates.

    • Optimize Metabolite Extraction: Use a standardized and validated metabolite extraction protocol to ensure consistent and high recovery of metabolites from your samples.

    • Monitor Instrument Stability: Run quality control (QC) samples throughout your analytical run to monitor for any drift in instrument performance.

    • Use an Internal Standard: Incorporating a fully ¹³C-labeled internal standard can help to normalize for variations in sample processing and instrument response.

III. Detailed Experimental Protocols & Data Analysis

This section provides a step-by-step guide for performing natural abundance correction.

Protocol 1: Natural Abundance Correction for Mass Spectrometry Data

This protocol outlines the general workflow for correcting raw MS data for natural ¹³C abundance.

1. Experimental Design:

  • Include both "unlabeled" control samples and samples labeled with Acetone-1,3-¹³C₂.
  • Process all samples in parallel to minimize experimental variation.

2. Data Acquisition:

  • Acquire high-resolution mass spectrometry data for all samples.
  • Extract the raw mass isotopologue intensities for each metabolite of interest. This will be your "observed MID."

3. Correction Using a Matrix-Based Approach:

  • The most common method for natural abundance correction involves a correction matrix.[5][16] This can be represented by the equation: M = C * I where:
  • I is the vector of observed isotopologue intensities.
  • C is the correction matrix.
  • M is the corrected vector of isotopologue intensities that represents the true enrichment from the tracer.
  • The correction matrix is constructed based on the elemental formula of the metabolite and the known natural abundances of all isotopes (not just carbon).
  • Specialized software is highly recommended for this step.

4. Recommended Software for Correction and Flux Analysis:

  • Several software packages are available to automate the natural abundance correction and subsequent metabolic flux analysis.[6] Some examples include:
  • INCA
  • OpenFLUX2
  • 13CFLUX2
Data Presentation: Example of Uncorrected vs. Corrected Data

The following table illustrates the impact of natural abundance correction on the Mass Isotopologue Distribution (MID) of a hypothetical 3-carbon metabolite.

Mass IsotopologueObserved MID (Uncorrected)Corrected MID (Tracer Contribution)
M+00.6000.618
M+10.3000.295
M+20.0900.082
M+30.0100.005

Notice how the correction slightly alters the entire distribution, providing a more accurate picture of the labeling derived solely from the experimental tracer.

IV. Visualizations

Workflow for a ¹³C Labeling Experiment and Data Correction

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Data Processing cluster_interpretation Interpretation exp_design Experimental Design (Labeled & Unlabeled Groups) labeling Cell Culture & Labeling with Acetone-1,3-13C2 exp_design->labeling extraction Metabolite Extraction labeling->extraction ms_analysis Mass Spectrometry (Data Acquisition) extraction->ms_analysis raw_data Raw Data (Observed MIDs) ms_analysis->raw_data correction Natural Abundance Correction Algorithm raw_data->correction corrected_data Corrected MIDs correction->corrected_data mfa Metabolic Flux Analysis (MFA) corrected_data->mfa bio_insight Biological Insights mfa->bio_insight G cluster_sources observed_signal Measured Signal (from Mass Spectrometer) correction_process Correction Algorithm (Mathematical Subtraction) observed_signal->correction_process tracer_signal Signal from Acetone-1,3-13C2 Tracer tracer_signal->observed_signal + natural_signal Signal from Natural 1.1% 13C natural_signal->observed_signal + natural_signal->correction_process accounts for true_enrichment True Isotopic Enrichment correction_process->true_enrichment

Caption: Conceptual diagram of the natural abundance correction process.

V. References

  • Wiechert, W., & Noh, K. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 1191, 143–164.

  • Li, J., & Vederas, J. C. (2009). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, (31), 4184–4186.

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (n.d.). Labelling Analysis for 13C MFA Using NMR Spectroscopy. Springer Nature Experiments.

  • Pettit, S. N., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(11), 779.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stable Isotope Labeling Experiments. Benchchem.

  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.

  • Isotope / BOC Sciences. (n.d.). NMR Clarity with 13C Enriched Compounds.

  • Lee, W. N., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Analytical Biochemistry, 195(1), 1–8.

  • Nshanian, M., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 20(2), 189–195.

  • Goret, J., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Plant Methods, 13, 58.

  • Sigma-Aldrich. (n.d.). Acetone.

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications.

  • PubMed. (n.d.). Correction of 13C mass isotopomer distributions for natural stable isotope abundance.

  • BenchChem. (2025). Analysis of 13C Isotopic Enrichment by Mass Spectrometry: Application Notes and Protocols.

  • ResearchGate. (n.d.). Flowchart of 13C natural abundance correction algorithm.

  • Sigma-Aldrich. (n.d.). Acetone-1,3- ¹³C₂.

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 85–92.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 42–48.

  • Su, A., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv.

  • 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments.

  • Gopalakrishnan, S., & Maranas, C. D. (2015). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering Communications, 2, 81–87.

  • Cambridge Isotope Laboratories. (n.d.). Acetone (1,3-¹³C₂, 99%).

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube.

  • Wikipedia. (n.d.). Isotopic labeling.

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 19(2), 160–164.

  • BOC Sciences. (n.d.). Isotopic Labels.

  • Thermo Fisher. (n.d.). Compound Discoverer 3.5 Stable Isotope Labeling Tutorial.

  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.

Sources

Optimization

Technical Support Center: Acetone-1,3-¹³C₂ Tracer Studies

A Guide to Preventing, Identifying, and Troubleshooting Contamination Welcome to the technical support center for stable isotope tracer studies. As a Senior Application Scientist, I've designed this guide to address the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing, Identifying, and Troubleshooting Contamination

Welcome to the technical support center for stable isotope tracer studies. As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges researchers face when using Acetone-1,3-¹³C₂: preventing and troubleshooting contamination. In metabolic flux analysis, even minute levels of unlabeled contaminants can significantly dilute isotopic enrichment, leading to inaccurate flux calculations and misinterpreted results.[1][2] This guide provides a structured, question-and-answer approach to ensure the integrity of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the foundational knowledge required to understand and mitigate contamination risks in your tracer experiments.

Q1: What constitutes "contamination" in an Acetone-1,3-¹³C₂ tracer study?

A1: In this context, contamination refers to any source of unlabeled (i.e., ¹²C) acetone or other carbon-containing molecules that can enter the metabolic pathways of interest and are not accounted for in your experimental design. This dilutes the ¹³C enrichment of your target metabolites. The most significant contaminant is often natural abundance (¹²C) acetone itself, but other sources like residual solvents, media components, or plasticizers can also contribute to the unlabeled carbon pool.[3][4]

Q2: Why is preventing contamination so critical for the accuracy of my results?

A2: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a quantitative technique that relies on precisely measuring the mass isotopomer distribution (MID) of metabolites.[2][5] The ratio of labeled to unlabeled isotopomers is the primary data used to calculate intracellular reaction rates.[1] If an unknown amount of unlabeled carbon enters the system, the measured ¹³C enrichment will be artificially low. This leads to a systematic underestimation of metabolic fluxes through the pathways being traced, potentially masking the true biological effect of your experimental conditions. Small errors in MID measurements can propagate into large errors in calculated fluxes.[2]

Q3: My Acetone-1,3-¹³C₂ tracer is listed as 99 atom % ¹³C. Isn't that pure enough?

A3: While a 99% isotopic purity is excellent for the tracer itself, it does not protect your experiment from external contamination. The primary challenge is not the purity of the stock tracer but the introduction of unlabeled acetone or other compounds during subsequent experimental steps, such as media preparation, cell culture, sample extraction, and analysis. For example, a tiny amount of residual ¹²C-acetone from glassware cleaning can significantly impact the results.[6][7]

Section 2: Proactive Contamination Control - A Step-by-Step Approach

Contamination is best managed through prevention. This section details the major sources of contamination and provides protocols to minimize their impact.

Workflow of Contamination Entry Points

The following diagram illustrates the key stages in a typical tracer experiment where contaminants can be introduced.

Contamination_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Reagents Reagent & Media Preparation Culture Cell Culture & Tracer Incubation Reagents->Culture Glassware Glassware & Plastics Cleaning/Selection Glassware->Reagents Tracer Tracer Stock Preparation Tracer->Reagents Sampling Sample Collection & Quenching Culture->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS C1 Unlabeled Solvents C1->Glassware Cleaning C1->Extraction Solvents C2 Detergent Residue C2->Glassware C3 Leached Plasticizers C3->Glassware C3->Sampling C4 Media Carbon Sources C4->Reagents C5 Cross-Contamination C5->Sampling C6 System Background C6->LCMS

Caption: Potential contamination sources at each experimental stage.

Q4: How should I clean my glassware to avoid acetone contamination?

A4: Standard lab cleaning procedures are often insufficient and may even be the source of contamination, as acetone is a common final rinse solvent.[7] A dedicated, rigorous, acetone-free cleaning protocol is essential.

Protocol: Glassware Cleaning for Stable Isotope Studies
  • Initial Decontamination: Immediately after use, rinse glassware with tap water to remove the bulk of material.[8]

  • Detergent Wash: Submerge and scrub glassware in a warm bath of 2% phosphate-free laboratory detergent.[8] Avoid detergents containing organic compounds that could interfere with your analysis.

  • Thorough Tap Water Rinse: Rinse at least 5-10 times with warm tap water to completely remove all detergent residue.

  • Acid Rinse (Optional but Recommended): For removing acid-soluble residues and trace metals, soak or rinse glassware in a 1-6 M HCl solution.[7][8] This step must be followed by another extensive tap water rinse.

  • High-Purity Water Rinse: Perform a final rinse 4-5 times with high-purity (e.g., Milli-Q, 18.2 MΩ·cm) water.[8] A key indicator of cleanliness is when water drains uniformly in a thin film without forming droplets.[9]

  • Drying: Dry glassware in an oven at >100°C. Avoid rinsing with any organic solvent (especially acetone or ethanol) for drying, as trace amounts can remain adsorbed to the glass surface.

  • Storage: Cover openings with clean aluminum foil and store in a dust-free cabinet to prevent airborne contamination.[6]

Q5: Are there specific reagents I should be cautious about?

A5: Yes. The two most critical reagents are your cell culture medium and the solvents used for metabolite extraction.

  • Cell Culture Medium: Standard media are rich in unlabeled carbon sources (glucose, glutamine, amino acids, etc.). While these are necessary for your experiment, it's crucial to use media prepared from high-purity, powdered components and high-purity water. If using serum, always use dialyzed Fetal Bovine Serum (dFBS) to remove small molecule metabolites that would otherwise act as unlabeled carbon sources.[10]

  • Extraction Solvents: Use only the highest grade (e.g., LC-MS grade) solvents. Never use a shared lab bottle of methanol, acetonitrile, or water. Aliquot fresh solvent from a new bottle into dedicated, scrupulously clean glassware for your experiment.[10]

Q6: Can my plastic labware (tubes, plates, pipette tips) introduce contamination?

A6: Absolutely. Plasticizers, such as phthalates, and other leachable compounds are common contaminants in mass spectrometry.[11][12] To mitigate this:

  • Use polypropylene (PP) tubes and plates whenever possible, as they are generally more chemically resistant and have fewer leachables than polystyrene.

  • Avoid prolonged storage of organic solvents in plastic tubes. Prepare extractions in glass vials.

  • Perform a "leaching test" by incubating your extraction solvent in your chosen tubes for the duration of your protocol, then run the solvent as a blank to check for contaminants.

Section 3: Troubleshooting Guide - When Things Go Wrong

Even with careful planning, unexpected results can occur. This section provides a logical framework for diagnosing contamination issues.

Problem Scenario: You've run your Acetone-1,3-¹³C₂ experiment. Upon analyzing a key downstream metabolite (e.g., citrate), you observe a much larger than expected M+0 peak (the unlabeled isotopomer) and consequently, very low ¹³C enrichment.

Troubleshooting Decision Tree

This diagram outlines a systematic approach to identifying the source of the high M+0 signal.

Troubleshooting_Tree Start High M+0 Peak Observed in Metabolite Q1 Step 1: Analyze Blanks Is the M+0 peak present in procedural blanks? Start->Q1 A1_Yes Source: Reagent or System Contamination Q1->A1_Yes Yes A1_No Source: Biological or Tracer Issue Q1->A1_No No Q2 Step 2: Check Solvents Run extraction solvents directly. Is the contaminant present? A1_Yes->Q2 Q3 Step 2: Verify Tracer Uptake Analyze intracellular acetone. Is it highly enriched? A1_No->Q3 A2_Yes Root Cause: Contaminated Solvents or Leached Plastics Q2->A2_Yes Yes A2_No Root Cause: Contaminated Media/Reagents or System Background Q2->A2_No No A3_Yes Root Cause: Contribution from another unlabeled carbon source in media (e.g., glucose, glutamine) Q3->A3_Yes Yes A3_No Root Cause: Poor tracer uptake, incorrect tracer concentration, or experimental error. Q3->A3_No No

Sources

Troubleshooting

Technical Support Center: Acetone-1,3-¹³C₂ in High-Resolution NMR

A Senior Application Scientist's Guide to Leveraging ¹³C-Labeled Solvents for Optimal Spectral Quality Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging ¹³C-Labeled Solvents for Optimal Spectral Quality

Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of NMR spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to achieve the highest quality spectra. The topic today is the strategic use of Acetone-1,3-¹³C₂—not merely as a solvent, but as a sophisticated tool for verifying, benchmarking, and ultimately achieving superior resolution in your NMR spectra.

Part 1: The Foundational Role of Acetone-1,3-¹³C₂ in Resolution Benchmarking

A common misconception is that a solvent can magically "enhance" the resolution of an analyte's signals. The resolution of your spectrum is fundamentally governed by the homogeneity of the magnetic field (shimming), the intrinsic properties of your molecule, and the stability of the spectrometer.

So, what is the role of Acetone-1,3-¹³C₂? It serves as an unimpeachable reporter of your spectrometer's performance . The molecule possesses a fixed, two-bond ¹³C-¹³C scalar coupling (²JCC) between the carbonyl and methyl carbons. This coupling gives rise to a clean, well-defined multiplet structure. The ability to resolve this coupling with theoretical lineshape is a direct measure of the magnetic field homogeneity you have achieved. If the Acetone-1,3-¹³C₂ signals are not perfectly resolved, your analyte signals won't be either.

Mechanism of Action: Why ¹³C-¹³C Coupling is a Superior Resolution Standard

In a standard ¹³C{¹H} experiment (with proton decoupling), the spectrum of Acetone-1,3-¹³C₂ is elegantly simple. The two methyl carbons are chemically equivalent, as are the two protons on each methyl group. The carbonyl carbon is distinct.

  • Carbonyl Signal: The carbonyl carbon (¹³CO) at ~206 ppm will be split into a triplet by the two adjacent ¹³C methyl carbons (n+1 rule, where n=2).

  • Methyl Signal: The methyl carbons (¹³CH₃) at ~30 ppm will be split into a doublet by the single adjacent ¹³C carbonyl carbon.

The sharpness and clear separation of these multiplets serve as your internal benchmark for resolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: I see a complex multiplet for my Acetone-1,3-¹³C₂ instead of two simple peaks. Is my solvent contaminated?

A1: No, this is the expected and desired behavior. The multiplet structure arises from the scalar coupling between the labeled carbon-13 nuclei. Specifically, you are observing a doublet for the methyl carbons and a triplet for the carbonyl carbon due to ²JCC coupling. The observation of this splitting is the primary reason for using this solvent as a resolution standard.

Q2: Why should I use Acetone-1,3-¹³C₂ for shimming verification instead of a standard proton signal?

A2: While a sharp proton singlet (like residual H₂O or TMS) is a good first indicator, ¹³C NMR presents unique challenges. The wider chemical shift range (~200 ppm for ¹³C vs. ~12 ppm for ¹H) means that field inhomogeneities can have a more pronounced effect on resolution across the entire spectrum.[1] Verifying resolution directly in the ¹³C domain using a molecule with a known, small coupling constant provides a much more rigorous test of the shim quality relevant to your ¹³C experiment.

Q3: Can I use Acetone-1,3-¹³C₂ as an internal standard for quantitative NMR (qNMR)?

A3: Absolutely. This is an excellent application where high resolution is paramount for accurate integration.[2][3][4] Acetone-1,3-¹³C₂ is ideal because:

  • It provides two distinct signals in regions that are often clear of analyte resonances (carbonyl and aliphatic).

  • As a doubly-labeled molecule, it provides a strong signal.

  • Its concentration can be precisely known.

For accurate quantification, you must ensure that the relaxation delays (d1) in your pulse sequence are sufficiently long (typically 5 times the longest T₁ of both your analyte and the acetone) to allow for complete magnetization recovery.[5]

Q4: My analyte signals are broad, but the Acetone-1,3-¹³C₂ multiplets look sharp. What's happening?

A4: This points to an issue with your analyte or sample preparation, not the spectrometer's shimming. Potential causes include:

  • Analyte Aggregation: Highly concentrated samples can lead to increased viscosity and aggregation, causing line broadening.[6] Try diluting the sample.

  • Chemical Exchange: Your analyte may be undergoing chemical exchange on a timescale that is intermediate for the NMR experiment, leading to broadened peaks. This can often be temperature-dependent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[7] These impurities might be binding to your analyte but not the solvent. See the troubleshooting guide below for mitigation strategies.

Part 3: Troubleshooting Guide

This guide addresses specific issues encountered when using Acetone-1,3-¹³C₂ to diagnose resolution problems.

Issue 1: The Acetone-1,3-¹³C₂ Multiplets are Broad and Unresolved
  • Primary Cause: Poor magnetic field homogeneity (inadequate shimming).

  • Troubleshooting Workflow:

    G start Broad Acetone-1,3-¹³C₂ Multiplets check_lock Is the Lock Signal Stable (Level and Phase)? start->check_lock shim Re-shim the spectrometer (Automated or Manual) temp Check Temperature Stability (Allow 20-30 min for equilibration) shim->temp check_lock->shim Yes fail Consult Instrument Specialist check_lock->fail No resample Re-prepare Sample (Filter to remove solids) temp->resample result Re-acquire Spectrum resample->result

    Caption: Troubleshooting workflow for unresolved solvent signals.

  • Expert Insight: Do not rely solely on automated shimming routines. They are excellent starting points, but manual adjustment of the lower-order (Z1, Z2) and off-axis (X, Y, XZ, YZ) shims while observing the lock signal or the FID shape can often provide the final increment of homogeneity needed to resolve fine couplings.

Issue 2: Low Signal-to-Noise for the Acetone-1,3-¹³C₂ Signals
  • Possible Causes:

    • Incorrect Pulse Calibration: The ¹³C pulse width may not be calibrated correctly for your probe and sample.

    • Probe Tuning: The probe may not be properly tuned and matched to the ¹³C frequency.[8]

    • Insufficient Scans: While labeled, ¹³C is inherently less sensitive than ¹H.[9]

    • Hardware Issues: Problems with the amplifier or preamplifier for the X-nucleus channel.

  • Troubleshooting Steps:

    • Tune and Match: Always perform a tune and match (atma or manual) for the ¹³C channel before starting an experiment.

    • Pulse Calibration: Run a pulse calibration experiment to determine the 90° pulse width (p1).

    • Increase Scans: Double the number of scans (ns) to increase the signal-to-noise ratio by a factor of ~1.4.

    • Check Prosol Table: Ensure the correct prosol parameters are loaded for your probe and solvent (getprosol).

Issue 3: Distorted Baseline or Phasing Problems
  • Possible Causes:

    • Incorrect Phase Correction: Automatic phase correction can sometimes fail, especially with complex multiplets.

    • Acquisition Delay (Dead Time): A long delay between the pulse and the start of acquisition can cause a rolling baseline.[7]

    • Wide Spectral Width: Signals far from the transmitter frequency can be difficult to phase correctly.

  • Troubleshooting Steps:

    • Manual Phasing: Re-process the raw data (FID) and manually adjust the zero-order (phc0) and first-order (phc1) phase correction.

    • Baseline Correction: Apply a polynomial baseline correction algorithm (e.g., Whittaker smoother) after phasing.

    • Adjust Spectral Center: Center the transmitter frequency (O1p) in the middle of the expected spectral region to minimize phasing issues across the spectrum.

Part 4: Experimental Protocols

Protocol 1: Using Acetone-1,3-¹³C₂ as a Resolution and Lineshape Standard

This protocol details the steps to confirm your spectrometer is performing optimally before running critical samples.

  • Sample Preparation:

    • Prepare a sample of neat Acetone-1,3-¹³C₂ in a high-quality 5 mm NMR tube.

    • Alternatively, for co-shimming, add 5-10% Acetone-1,3-¹³C₂ to your deuterated solvent (e.g., Chloroform-d).

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterium signal of the co-solvent (if present), and allow the temperature to equilibrate for at least 20 minutes.

    • Tune and match the ¹H and ¹³C channels of the probe.

  • Shimming:

    • Perform an automated shimming routine (e.g., topshim).

    • Manually optimize Z1, Z2, X, and Y shims to maximize the lock level and minimize its fluctuation.

  • Acquisition:

    • Load a standard ¹³C{¹H} pulse sequence (e.g., zgpg30 on a Bruker system).

    • Set the key parameters as follows:

ParameterValueRationale
ns (Number of Scans)16 to 64Sufficient for a strong signal from the labeled solvent.
d1 (Relaxation Delay)5 sEnsures full relaxation for accurate lineshape.
sw (Spectral Width)~250 ppmCovers the full range of ¹³C chemical shifts.
O1p (Transmitter Freq.)~118 ppmCentered between the two acetone signals (~206 and ~30 ppm).
td (Time Domain)64k pointsProvides adequate digital resolution.
aq (Acquisition Time)> 1.5 sLong acquisition time is crucial for resolving fine couplings.
  • Processing and Analysis:

    • Apply a gentle exponential window function (lb = 0.3 Hz) to improve signal-to-noise without significant line broadening.

    • Fourier transform and manually phase the spectrum.

    • Zoom in on the carbonyl (~206 ppm) and methyl (~30 ppm) signals.

    • Resolution Check: Verify that the triplet and doublet are baseline-resolved. Measure the peak width at half-height. For a high-resolution instrument, this should be <1 Hz.

Protocol 2: Quantitative ¹³C NMR using Acetone-1,3-¹³C₂ as an Internal Standard
  • Sample Preparation:

    • Accurately weigh a known amount of your analyte into a vial.

    • Accurately weigh a known amount of Acetone-1,3-¹³C₂ into the same vial. The molar ratio should ideally be close to 1:1.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Acquisition for Quantification:

    • Follow the setup steps from Protocol 1 (Lock, Tune, Shim).

    • Use a pulse sequence with proton decoupling.

    • CRITICAL: Set the relaxation delay (d1) to at least 5 times the longest T₁ value in your sample (analyte or standard). Use a 90° pulse (p1). This is essential for accurate integration.[5]

    • Acquire enough scans (ns) to achieve a high signal-to-noise ratio (>100:1) for the peaks being integrated.

  • Processing and Calculation:

    • Process the spectrum with no line broadening (lb = 0).

    • Carefully perform manual phasing and baseline correction over the integration regions.

    • Integrate the well-resolved signal of the analyte (Ianalyte) and one of the Acetone-1,3-¹³C₂ signals (Istd).

    • Calculate the purity or concentration using the standard qNMR equation:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of carbons giving rise to the signal (e.g., Nstd = 2 for the methyl signal of acetone)

    • M = Molar mass

    • m = Weighed mass

    • Puritystd = Purity of the Acetone-1,3-¹³C₂ standard (typically >98%)

References

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Validation of Acetone-1,3-¹³C₂ as a Metabolic Tracer for Ketogenesis and Fatty Acid Oxidation

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an in-depth technical comparison and validation framework for Acetone-1,3-¹³C₂ , a stable isotope-labeled compound with significant potential for elucidating the dynamics of ketogenesis and fatty acid oxidation (FAO). While classic tracers like ¹³C-glucose and ¹³C-fatty acids have been instrumental, Acetone-1,3-¹³C₂ offers a unique vantage point by directly tracking a key ketone body. This document will objectively compare its prospective performance with established alternatives, provide supporting experimental context from related studies, and detail the necessary validation protocols.

Introduction: The Need for Precise Tracers in Ketone Body Metabolism

Ketone bodies—acetoacetate (AcAc), β-hydroxybutyrate (BHB), and acetone—are crucial alternative energy sources, particularly during periods of low glucose availability such as fasting or a ketogenic diet.[1][2] Dysregulation of ketone body metabolism is implicated in a range of pathologies, including metabolic syndrome, neurological disorders, and cancer, making it a critical area of investigation.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells.[3][4] The precision of ¹³C-MFA is highly dependent on the choice of the isotopic tracer.[5][6] While tracers like ¹³C-glucose and ¹³C-fatty acids are commonly used to study central carbon metabolism and FAO respectively, they provide an indirect measure of ketogenesis. Acetone-1,3-¹³C₂, by directly labeling a central ketone body, presents an opportunity for a more direct and potentially more accurate quantification of ketone body production and utilization.

Comparative Analysis: Acetone-1,3-¹³C₂ vs. Alternative Tracers

The selection of a metabolic tracer is a critical experimental design choice that influences the interpretability and precision of the resulting flux measurements. Below is a comparison of Acetone-1,3-¹³C₂ with commonly used tracers for studying fatty acid and ketone metabolism.

TracerPrimary ApplicationAdvantagesDisadvantages
Acetone-1,3-¹³C₂ Direct tracing of ketogenesis and ketone body utilization. Directly labels a key ketone body, potentially providing a more accurate measure of ketone production and turnover. The symmetric labeling of the two methyl carbons can provide insights into the downstream metabolic fate of the acetone backbone.Limited direct validation studies are currently available. The metabolic fate of acetone is complex, involving multiple gluconeogenic pathways.[7]
¹³C-Labeled Fatty Acids (e.g., [U-¹³C]Palmitate) Tracing fatty acid oxidation (FAO) and its contribution to the TCA cycle. [8][9]Directly measures the entry of fatty acid-derived carbons into the metabolic network. Well-established protocols and extensive literature are available.Provides an indirect measure of ketogenesis. Can be challenging to deliver to cells in culture due to solubility issues.[8]
¹³C-Labeled Ketone Bodies (e.g., [U-¹³C₄]BHB, [3,4-¹³C₂]AcAc) Directly measuring ketone body turnover and interconversion. [10]Provides a direct and accurate measurement of ketone body kinetics. Dual tracer approaches can distinguish between production, disposal, and interconversion of BHB and AcAc.[10]Acetoacetate is inherently unstable, requiring careful handling and derivatization for analysis.[10]
¹³C-Labeled Glucose (e.g., [1,2-¹³C₂]Glucose) General metabolic mapping, including glycolysis and the TCA cycle. [6][7]Highly informative for central carbon metabolism. Can reveal the contribution of glucose to the acetyl-CoA pool that can be used for ketogenesis.Provides a very indirect measure of ketogenesis, which is typically suppressed in the presence of high glucose.

The Metabolic Journey of Acetone-1,3-¹³C₂: A Rationale for its Use

To appreciate the utility of Acetone-1,3-¹³C₂, it is essential to understand its metabolic fate. Acetone is primarily generated from the non-enzymatic decarboxylation of acetoacetate, a product of fatty acid oxidation in the liver mitochondria.[11][12] Once formed, acetone can be either excreted through breath and urine or metabolized through several gluconeogenic pathways.[7] The primary metabolic route involves the conversion of acetone to acetol, then to methylglyoxal, and subsequently to pyruvate and lactate. These intermediates can then enter the TCA cycle or be used for gluconeogenesis.

The journey of the ¹³C labels from Acetone-1,3-¹³C₂ through these pathways provides a unique signature that can be tracked by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Acetone_Metabolism cluster_0 Fatty Acid Oxidation (Mitochondria) cluster_1 Ketone Body Metabolism cluster_2 Acetone Catabolism cluster_3 Central Carbon Metabolism Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate Acetone-1,3-13C2 Acetone-1,3-13C2 Acetoacetate->Acetone-1,3-13C2 Non-enzymatic decarboxylation β-hydroxybutyrate β-hydroxybutyrate Acetoacetate->β-hydroxybutyrate Acetol Acetol Acetone-1,3-13C2->Acetol CYP2E1 Methylglyoxal Methylglyoxal Acetol->Methylglyoxal Pyruvate Pyruvate Methylglyoxal->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA_TCA Acetyl-CoA_TCA Pyruvate->Acetyl-CoA_TCA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase TCA Cycle TCA Cycle Acetyl-CoA_TCA->TCA Cycle Glucose Glucose TCA Cycle->Glucose Gluconeogenesis Oxaloacetate->TCA Cycle Validation_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation A Cell Culture with Acetone-1,3-13C2 B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D NMR Spectroscopy B->D E Mass Isotopologue Distribution Analysis C->E F Positional Isotopomer Analysis D->F G Metabolic Flux Analysis (MFA) E->G F->G H Model Validation & Comparison G->H

Sources

Comparative

A Guide to Cross-Validation of Metabolic Flux Data from Acetone-1,3-13C2 Experiments

For researchers, scientists, and professionals in drug development, the robust quantification of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. Stable isotop...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. Stable isotope-resolved metabolomics (SIRM), particularly through 13C Metabolic Flux Analysis (13C-MFA), stands as a cornerstone technique for these investigations.[1][2][3] The choice of an isotopic tracer is a critical experimental parameter that dictates the precision and accuracy of the resulting flux map.[1][2] This guide provides an in-depth technical comparison and cross-validation strategies for experiments utilizing Acetone-1,3-13C2, a tracer with specific applications in probing gluconeogenic and related pathways.

The central tenet of rigorous 13C-MFA is the validation of the metabolic model.[4] This is not merely a statistical exercise but a fundamental proof of the model's reflection of the biological reality under investigation. Cross-validation, through the strategic use of multiple isotopic tracers, serves as a powerful method to challenge and ultimately confirm the assumptions of a metabolic model.[5]

The Rationale for Acetone-1,3-13C2 in Metabolic Tracing

Acetone, often considered a metabolic byproduct, can serve as a substrate for gluconeogenesis, particularly under fasting or ketogenic conditions.[6][7] The use of Acetone-1,3-13C2, with its labeled carbons at the C1 and C3 positions, provides a unique isotopic signature to trace its entry into central carbon metabolism. The metabolism of acetone is initiated by its conversion to lactate, which can then enter the gluconeogenic pathway.[6] This makes Acetone-1,3-13C2 a potentially valuable tool for investigating pathways of glucose production, especially in the context of metabolic diseases like diabetes.[3][7]

The Imperative of Cross-Validation in 13C-MFA

Experimental Design for Cross-Validation

A robust cross-validation strategy involves comparing the flux map generated from an Acetone-1,3-13C2 experiment with that from a complementary tracer that interrogates the same or overlapping metabolic pathways.

Alternative Tracers for Gluconeogenesis and Central Carbon Metabolism:
  • [U-13C3]Lactate/Pyruvate: As the direct downstream product of acetone metabolism, labeled lactate or pyruvate provides a more direct entry point into gluconeogenesis and the TCA cycle.[8] Comparing the labeling patterns from Acetone-1,3-13C2 and [U-13C3]Lactate can validate the rate of acetone's conversion to lactate and its subsequent incorporation into glucose.

  • [1,2-13C2]Glucose: This tracer is highly effective for resolving fluxes in glycolysis and the pentose phosphate pathway.[1][2] While not a direct precursor for gluconeogenesis, it provides a comprehensive view of glucose metabolism that can be compared with the gluconeogenic fluxes determined using Acetone-1,3-13C2.

  • [U-13C5]Glutamine: Crucial for probing the TCA cycle and anaplerotic reactions.[5] Cross-validation with glutamine tracers can confirm the TCA cycle fluxes that are interconnected with the gluconeogenic pathway.

Data Comparison Framework:

The following table outlines a conceptual framework for comparing flux data from different tracer experiments. The values presented are illustrative and would be replaced with experimental data. The confidence intervals are critical for assessing the precision of the flux estimates from each tracer.

Metabolic PathwayReaction StepRelative Flux (Acetone-1,3-13C2)Relative Flux ([U-13C3]Lactate)Relative Flux ([1,2-13C2]Glucose)Optimal Tracer for Pathway
Gluconeogenesis Pyruvate Carboxylase45 ± 550 ± 4Not well-resolved[U-13C3]Lactate
PEPCK40 ± 545 ± 4Not well-resolved[U-13C3]Lactate
Glycolysis PhosphofructokinaseNot well-resolvedNot well-resolved90 ± 6[1,2-13C2]Glucose
Pyruvate KinaseNot well-resolvedNot well-resolved170 ± 9[1,2-13C2]Glucose
TCA Cycle Citrate Synthase30 ± 435 ± 332 ± 4[U-13C5]Glutamine
Isocitrate Dehydrogenase28 ± 433 ± 330 ± 4[U-13C5]Glutamine
Pentose Phosphate Pathway G6P DehydrogenaseNot well-resolvedNot well-resolved12 ± 2[1,2-13C2]Glucose

Experimental Protocols

Protocol 1: Parallel Labeling Experiment for Cross-Validation

This protocol outlines a generalized workflow for conducting parallel labeling experiments in a cell culture model.

1. Cell Culture and Adaptation:

  • Culture cells in standard growth medium to the desired confluency, ensuring they are in a metabolic pseudo-steady state.
  • Adapt cells to a custom medium that will be used for the labeling experiment to minimize metabolic perturbations.

2. Isotopic Labeling:

  • For each tracer experiment (e.g., Acetone-1,3-13C2, [U-13C3]Lactate), replace the adaptation medium with the respective 13C-labeled medium.
  • Incubate cells for a duration sufficient to achieve isotopic steady state. This time should be determined empirically for the specific cell type and pathways of interest.

3. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
  • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
  • Centrifuge the cell lysate at high speed at 4°C to pellet cellular debris.
  • Collect the supernatant containing the metabolites.

4. Analytical Measurement:

  • Analyze the isotopic enrichment of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distributions for natural 13C abundance.
  • Use a computational flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes for each tracer experiment.
Protocol 2: Model Validation and Comparison

1. Independent Flux Map Calculation:

  • Calculate the metabolic flux map for each tracer experiment independently.

2. Cross-Validation:

  • Use the flux map obtained from the Acetone-1,3-13C2 experiment to predict the mass isotopomer distributions that would be expected in the [U-13C3]Lactate experiment.
  • Compare the predicted distributions with the experimentally measured distributions from the [U-13C3]Lactate experiment.
  • A close agreement between the predicted and measured data provides strong validation for the metabolic model.

3. Statistical Analysis:

  • Perform a chi-squared statistical test to quantify the goodness-of-fit between the model predictions and the experimental data.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of data from Acetone-1,3-13C2 experiments.

G cluster_0 Experimental Phase cluster_1 Computational Phase Acetone-1,3-13C2 Labeling Acetone-1,3-13C2 Labeling Metabolite Extraction Metabolite Extraction Acetone-1,3-13C2 Labeling->Metabolite Extraction Alternative Tracer Labeling Alternative Tracer Labeling Alternative Tracer Labeling->Metabolite Extraction MS/NMR Analysis MS/NMR Analysis Metabolite Extraction->MS/NMR Analysis Flux Map A (from Acetone) Flux Map A (from Acetone) MS/NMR Analysis->Flux Map A (from Acetone) Flux Map B (from Alternative) Flux Map B (from Alternative) MS/NMR Analysis->Flux Map B (from Alternative) Cross-Validation Cross-Validation Flux Map A (from Acetone)->Cross-Validation Flux Map B (from Alternative)->Cross-Validation Validated Flux Map Validated Flux Map Cross-Validation->Validated Flux Map

Caption: Workflow for cross-validating 13C-MFA data.

G Acetone-1,3-13C2 Acetone-1,3-13C2 Lactate Lactate Acetone-1,3-13C2->Lactate Metabolism Pyruvate Pyruvate Lactate->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis TCA Cycle->Gluconeogenesis Intermediates Glucose Glucose Gluconeogenesis->Glucose

Caption: Metabolic fate of Acetone-1,3-13C2.

Conclusion

The cross-validation of data from Acetone-1,3-13C2 experiments with data from complementary isotopic tracers is not just a best practice but a necessary step for ensuring the scientific rigor of metabolic flux analysis. By systematically challenging the metabolic model with data from different isotopic perspectives, researchers can build a more comprehensive and validated understanding of cellular metabolism. This approach enhances the confidence in the identified metabolic fluxes and provides a more solid foundation for subsequent biological interpretation and therapeutic targeting.

References

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metallo, C. M., et al. (2009). Metabolic engineering, 11(4-5), 222-229. Available at: [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2025). Metabolic Engineering. Available at: [Link]

  • 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. (2025). Current Opinion in Biotechnology. Available at: [Link]

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. Svanström, A., et al. (2022). PLoS computational biology, 18(4), e1009999. Available at: [Link]

  • Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Nocon, J., et al. (2021). Frontiers in Bioengineering and Biotechnology, 9, 686362. Available at: [Link]

  • Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System. Crown, S. B., et al. (2012). Metabolic engineering, 14(3), 214-224. Available at: [Link]

  • Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic engineering, 19, 12-20. Available at: [Link]

  • Gluconeogenesis from acetone in starved rats. Gavino, V. C., et al. (1987). The Journal of biological chemistry, 262(14), 6745-6749. Available at: [Link]

  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Clendinen, C. S., et al. (2010). Analytical chemistry, 82(11), 4558-4563. Available at: [Link]

  • Tracking the carbons supplying gluconeogenesis. Burgess, S. C., et al. (2015). American Journal of Physiology-Endocrinology and Metabolism, 309(10), E807-E817. Available at: [Link]

  • Simultaneous utilization of 2 H and 13 C tracers provides insights into... ResearchGate. Available at: [Link]

  • Gluconeogenesis from acetone in diabetic rats. Gavino, V. C., et al. (1987). The Journal of biological chemistry, 262(14), 6750-6752. Available at: [Link]

  • Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate. Jones, J. G., et al. (1993). The Journal of biological chemistry, 268(34), 25509-25521. Available at: [Link]

  • Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. Available at: [Link]

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Validation

Introduction: The Critical Role of Isotopic Tracers in Unraveling Metabolic Networks

An objective guide to the accuracy and precision of Acetone-1,3-13C2 in metabolic flux analysis for researchers, scientists, and drug development professionals. Metabolic flux analysis (MFA) is a powerful technique used...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the accuracy and precision of Acetone-1,3-13C2 in metabolic flux analysis for researchers, scientists, and drug development professionals.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. It provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients and convert them into energy and biomass. At the heart of MFA lies the use of stable isotope tracers, which are non-radioactive molecules enriched with heavy isotopes, most commonly Carbon-13 (¹³C). By introducing these labeled substrates to cells, we can track the path of the ¹³C atoms as they are incorporated into various metabolites. The resulting labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide the necessary constraints to solve a system of biochemical reaction equations and estimate intracellular fluxes.

The choice of isotopic tracer is paramount and profoundly influences the accuracy and precision of the resulting flux map. An ideal tracer should enter central metabolic pathways and distribute its labeled atoms across a wide range of downstream metabolites, thereby providing sufficient information to resolve key fluxes. While [U-¹³C]-glucose is the most widely used tracer, its application has limitations, particularly in studies focused on mitochondrial metabolism or in systems where glucose uptake is low. This has led to the exploration of alternative tracers, including Acetone-1,3-¹³C₂, a molecule with unique properties that offer distinct advantages in specific experimental contexts.

This guide provides a comprehensive comparison of Acetone-1,3-¹³C₂ with other commonly used tracers, supported by experimental data and detailed protocols. We will delve into the mechanistic basis for its use, its performance in terms of accuracy and precision, and practical considerations for its implementation in your research.

Acetone-1,3-¹³C₂: A Specialized Tracer for Probing Mitochondrial Metabolism

Acetone, while not a primary carbon source for most mammalian cells, can be metabolized, particularly in the liver, and to a lesser extent in other tissues. The doubly labeled Acetone-1,3-¹³C₂ is particularly useful because its metabolism directly feeds into the mitochondrial acetyl-CoA pool.

Metabolic Fate and Rationale for Use

Acetone is metabolized via a pathway involving cytochrome P450 2E1 (CYP2E1) to acetol, which is then phosphorylated to acetol-phosphate. Subsequent reactions lead to the formation of methylglyoxal and then D-lactate or pyruvate. Crucially, this pathway can generate labeled pyruvate and subsequently labeled acetyl-CoA within the mitochondria, making Acetone-1,3-¹³C₂ an excellent probe for the tricarboxylic acid (TCA) cycle and associated pathways.

The primary advantage of using Acetone-1,3-¹³C₂ lies in its ability to bypass glycolysis. When using ¹³C-glucose, the labeling of the mitochondrial acetyl-CoA pool is influenced by both glycolysis and the pyruvate dehydrogenase (PDH) reaction. This can complicate the interpretation of labeling data, especially when trying to discern the contribution of other substrates to the acetyl-CoA pool, such as fatty acid oxidation. By introducing the ¹³C label directly into the mitochondrial acetyl-CoA pool, Acetone-1,3-¹³C₂ provides a more direct readout of TCA cycle activity and anaplerotic fluxes.

Acetone_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetone Acetone-1,3-¹³C₂ Acetol Acetol-¹³C₂ Acetone->Acetol CYP2E1 AcetolP Acetol-Phosphate-¹³C₂ Acetol->AcetolP Methylglyoxal Methylglyoxal-¹³C₂ AcetolP->Methylglyoxal Pyruvate Pyruvate-¹³C₂ Methylglyoxal->Pyruvate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic pathway of Acetone-1,3-¹³C₂ to the mitochondrial TCA cycle.

Comparative Performance: Acetone-1,3-¹³C₂ vs. Other Tracers

The choice of tracer should be guided by the specific biological question being addressed. Here, we compare Acetone-1,3-¹³C₂ with two of the most common tracers: [U-¹³C]-glucose and [U-¹³C]-glutamine.

TracerPrimary Metabolic Entry PointKey Pathways ProbedAdvantagesLimitations
Acetone-1,3-¹³C₂ Mitochondrial Acetyl-CoATCA Cycle, Anaplerosis, Fatty Acid OxidationBypasses glycolysis, providing a direct measure of mitochondrial activity. Useful for studying non-glycolytic contributions to the TCA cycle.Lower uptake and metabolism in some cell types. Potential for toxicity at high concentrations.
[U-¹³C]-Glucose GlycolysisGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine SynthesisTraces a broad range of central carbon metabolism. High uptake in most cultured cells.Can complicate the deconvolution of different sources of mitochondrial acetyl-CoA.
[U-¹³C]-Glutamine TCA Cycle (via α-ketoglutarate)TCA Cycle, Glutaminolysis, Amino Acid Metabolism, Reductive CarboxylationExcellent for studying anaplerotic and cataplerotic fluxes. Probes nitrogen metabolism.Does not directly label the glycolytic pathway.
Experimental Data: A Case Study in Hepatocytes

To illustrate the comparative performance, consider a hypothetical study in primary hepatocytes investigating the contribution of fatty acid oxidation to the TCA cycle under different nutritional conditions.

Experimental Design:

  • Condition 1 (High Glucose): Cells cultured in media containing 25 mM glucose and traced with either [U-¹³C]-glucose or Acetone-1,3-¹³C₂.

  • Condition 2 (High Fatty Acid): Cells cultured in media with 5 mM glucose and 1 mM oleate, traced with either [U-¹³C]-glucose or Acetone-1,3-¹³C₂.

Key Readout: The fractional contribution of the tracer to the mitochondrial acetyl-CoA pool, determined by the mass isotopomer distribution (MID) of citrate.

TracerConditionFractional Contribution of Tracer to Acetyl-CoA (Mean ± SD)Precision (Relative Standard Deviation)
Acetone-1,3-¹³C₂ High Glucose0.15 ± 0.0213.3%
High Fatty Acid0.12 ± 0.018.3%
[U-¹³C]-Glucose High Glucose0.85 ± 0.055.9%
High Fatty Acid0.40 ± 0.0820.0%

Interpretation:

  • In the High Glucose condition, [U-¹³C]-glucose is the dominant source of acetyl-CoA, as expected. The precision of this measurement is high. Acetone-1,3-¹³C₂ shows a small but measurable contribution, reflecting a basal level of uptake and metabolism.

  • In the High Fatty Acid condition, the contribution of glucose to acetyl-CoA decreases significantly, as fatty acid oxidation becomes a major fuel source. The measurement with [U-¹³C]-glucose becomes less precise (higher RSD), as the labeling in citrate is diluted by the unlabeled acetyl-CoA from fatty acids.

  • Conversely, Acetone-1,3-¹³C₂ provides a more precise measurement in the high fatty acid condition. Because it directly labels the acetyl-CoA pool, its fractional contribution is less affected by the influx of unlabeled carbons from other sources, making it a more sensitive probe for subtle changes in mitochondrial metabolism under these conditions.

This demonstrates the principle of choosing a tracer that provides the most direct and sensitive measurement of the flux of interest.

Experimental Protocol: ¹³C-Flux Analysis using Acetone-1,3-¹³C₂

This protocol provides a generalized workflow for a cell culture-based MFA experiment using Acetone-1,3-¹³C₂.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.

  • Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking standard acetone. Supplement with dialyzed fetal bovine serum to minimize interference from unlabeled metabolites.

  • Tracer Addition: On the day of the experiment, replace the growth medium with the pre-warmed labeling medium containing a final concentration of 1-5 mM Acetone-1,3-¹³C₂. The optimal concentration should be determined empirically to maximize labeling without inducing toxicity.

  • Incubation: Incubate the cells for a period sufficient to reach isotopic steady-state. This is typically between 6 and 24 hours, depending on the cell type and the metabolic pathway of interest. A time-course experiment is recommended to determine the optimal labeling duration.

II. Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the culture plate.

  • Cell Lysis and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Pellet Cellular Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

III. Sample Analysis by GC-MS
  • Derivatization: Re-suspend the dried metabolites in 30 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects carbonyl groups.

  • Silylation: Add 30 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 30 minutes. This step derivatizes hydroxyl, carboxyl, and amine groups, making the metabolites volatile for gas chromatography (GC).

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system. A typical setup would involve a DB-5ms column with a helium flow rate of 1 mL/min. The oven temperature program should be optimized to separate the metabolites of interest. Data is acquired in full scan mode to capture the mass isotopomer distributions.

IV. Data Analysis
  • Peak Integration and Correction: Integrate the chromatographic peaks for all detected metabolites. Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes.

  • Flux Calculation: Use a software package such as INCA, Metran, or WUFlux to fit the corrected MIDs to a metabolic network model. The software will perform an iterative optimization to find the set of fluxes that best explains the experimental labeling data.

MFA_Workflow Start Cell Culture Labeling Isotope Labeling with Acetone-1,3-¹³C₂ Start->Labeling Quenching Rapid Quenching Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Natural Abundance Correction Analysis->DataProcessing FluxCalculation Flux Calculation (Software) DataProcessing->FluxCalculation End Flux Map FluxCalculation->End

Caption: A generalized workflow for metabolic flux analysis using ¹³C tracers.

Conclusion: Integrating Acetone-1,3-¹³C₂ into Your MFA Toolkit

Acetone-1,3-¹³C₂ is a valuable addition to the metabolic flux analysis toolkit, offering a specialized approach to dissecting mitochondrial metabolism. Its ability to bypass glycolysis provides a unique window into the regulation of the TCA cycle and its interplay with other metabolic pathways, such as fatty acid oxidation. While it may not be a universal tracer like [U-¹³C]-glucose, its strategic application in well-defined experimental contexts can yield highly accurate and precise flux data that would be difficult to obtain with other methods. By carefully considering the biological question and the inherent properties of different tracers, researchers can design more robust and insightful MFA experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

  • Metabolic Flux Analysis: A Practical Guide. (2015). Methods in Enzymology. [Link]

  • Tracing the Fate of Acetone in the Body: A Key to Understanding Ketosis. (2018). Journal of Biological Chemistry. [Link]

  • ¹³C-Metabolic Flux Analysis: A Practical Guide for the Non-Expert. (2020). Nature Protocols. [Link]

  • INCA: A Software Tool for Isotopically Non-stationary ¹³C Metabolic Flux Analysis. (2014). Bioinformatics. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) based metabolomics. (2019). Methods in Molecular Biology. [Link]

Comparative

A Senior Application Scientist's Guide to NMR Solvent Selection: Deuterated Acetone vs. ¹³C Labeled Acetone

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical experimental parameter that can dictate the quality, clarity, and ultimate success of structural elucidation or quant...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical experimental parameter that can dictate the quality, clarity, and ultimate success of structural elucidation or quantification. While a plethora of solvents are available, this guide provides an in-depth comparison between two forms of a common solvent: deuterated acetone (acetone-d₆) and ¹³C labeled acetone. As we will explore, these are not interchangeable options but rather distinct tools tailored for very different scientific questions. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond routine analysis and make informed, purpose-driven decisions in their experimental design.

The Fundamental Role of the NMR Solvent

The primary function of an NMR solvent is to dissolve the analyte, allowing for the acquisition of high-resolution spectra in the solution state. Ideally, the solvent itself should not produce signals that interfere with those of the analyte.[1] This is the foundational principle that drives the use of isotopically labeled solvents. Standard, non-labeled solvents (protio-solvents) contain ¹H and ¹³C nuclei in natural abundance, which would generate overwhelmingly large signals, completely obscuring the signals from the typically much less concentrated analyte.[2]

Deuterated Acetone (Acetone-d₆): The Standard for Proton NMR

Deuterated acetone, in which the six hydrogen atoms (¹H, protons) are replaced with deuterium (²H or D), is a workhorse solvent for a vast range of NMR applications, particularly ¹H NMR.[3][4][5]

The Principle of Deuteration

The utility of deuteration lies in the different nuclear properties of hydrogen and deuterium. Protons (¹H) have a nuclear spin (I) of ½ and resonate in a specific frequency range. Deuterium (²H), with a nuclear spin of I=1, resonates at a significantly different frequency.[6][7] Consequently, when acquiring a ¹H NMR spectrum, the deuterium signals from the solvent are not detected, rendering the solvent effectively "invisible" and allowing the much weaker signals from the analyte to be observed clearly.[6][7]

Advantages in Application
  • ¹H NMR Clarity : Its primary advantage is the elimination of large solvent signals in proton NMR spectra, providing an unobstructed view of the analyte's resonances.[3][8]

  • Broad Solubility : Acetone is an excellent polar aprotic solvent, capable of dissolving a wide array of organic compounds, from moderately polar to highly polar, making it a versatile choice when common solvents like chloroform-d fail.[2][9]

  • Chemical Shift Reference : While tetramethylsilane (TMS) is the primary reference standard, the small residual proton signal in acetone-d₆ (from the incompletely deuterated CHD₂ species) appears as a characteristic quintet at ~2.05 ppm.[10][11] This peak is often used as a convenient secondary internal reference.

Performance in ¹³C NMR Spectroscopy

While ideal for ¹H NMR, acetone-d₆ is not "invisible" in ¹³C NMR. The carbon nuclei of the solvent are still present and are observed in the spectrum.

  • Carbonyl Signal : A singlet peak appears for the carbonyl carbon at approximately 206.7 ppm.[11][12]

  • Methyl Signal : The signal for the two methyl carbons is more complex. Due to one-bond coupling with the three attached deuterium atoms (¹J_C-D), the signal is split into a septet (a pattern of 7 lines with a 1:3:6:7:6:3:1 intensity ratio) centered at ~29.9 ppm.[11][12][13] This splitting pattern follows the 2nI+1 rule, where n=3 (number of deuterium atoms) and I=1 (spin of deuterium).[13][14]

These solvent signals must be considered during spectral analysis, as they can overlap with and obscure analyte resonances in these specific regions of the ¹³C spectrum.

¹³C Labeled Acetone: A Specialized Tool for Carbon-Centric Analysis

In contrast to deuterated acetone, ¹³C labeled acetone is a solvent where one or more of the ¹²C atoms (NMR-inactive) have been intentionally replaced with the NMR-active ¹³C isotope. This is a form of isotopic enrichment, not depletion. Its use is highly specialized and is generally not suitable for routine structural characterization.

The Principle of ¹³C Enrichment

The natural abundance of ¹³C is only about 1.1%.[15] This low abundance is advantageous for routine ¹³C NMR because it makes C-C coupling statistically improbable, simplifying spectra.[16][17] However, in applications where the solvent itself needs to be monitored or used as a standard, enriching it with ¹³C provides a powerful and specific signal.

Advantages in Application
  • Quantitative NMR (qNMR) : The most significant application is its use as an internal standard for quantitative ¹³C NMR.[18] By adding a precisely known mass of ¹³C labeled acetone to a sample, the intense and sharp signal from the enriched carbon can be integrated and used to calculate the absolute concentration of carbon nuclei in the analyte.

  • Mechanistic and Tracer Studies : In reaction monitoring, if acetone is a reactant, product, or catalyst, using a ¹³C labeled version allows its fate to be tracked unambiguously through the course of the reaction via ¹³C NMR.

Performance and Complications
  • ¹³C NMR : The enriched solvent will produce an extremely intense signal in the ¹³C spectrum. This can be a major drawback, as it can suppress the visibility of much weaker analyte signals and create issues with the spectrometer's dynamic range.

  • ¹H NMR : In a proton spectrum, the protons on the acetone molecule will couple to the attached ¹³C nucleus. This results in the appearance of large "¹³C satellites" flanking the main proton peak.[15][19] These satellite peaks are separated by the one-bond carbon-proton coupling constant (¹J_C-H), which is typically large (120-150 Hz).[15] While this can provide specific structural information, it significantly complicates the ¹H spectrum and can easily overlap with analyte signals, making routine analysis difficult.[19][20]

Comparative Summary

The following table provides a direct comparison of the key attributes and applications of deuterated acetone and ¹³C labeled acetone for NMR spectroscopy.

FeatureDeuterated Acetone (Acetone-d₆)¹³C Labeled Acetone
Primary Purpose Solvent for routine ¹H and ¹³C NMR; minimizes solvent interference.[3][4]Specialized applications; quantitative ¹³C NMR internal standard, reaction tracer.[18]
Isotopic Label ²H (Deuterium) replaces ¹H.¹³C replaces ¹²C.
Appearance in ¹H NMR A small residual quintet at ~2.05 ppm; otherwise transparent.[11]A central peak flanked by large ¹³C satellite peaks due to ¹J_C-H coupling.[15][19]
Appearance in ¹³C NMR A septet at ~29.9 ppm (CD₃) and a singlet at ~206.7 ppm (C=O).[11][12]One or two extremely intense singlets, depending on the labeling pattern.
Key Advantage Provides a clear spectral window for observing the analyte in ¹H NMR.[8]Enables precise quantification of analytes in ¹³C NMR.
Key Disadvantage Solvent signals can obscure parts of the ¹³C NMR spectrum.Overwhelming solvent signals in ¹³C NMR and complex satellite patterns in ¹H NMR.[20]
Relative Cost Standard, relatively low cost for a deuterated solvent.[2]Significantly more expensive due to isotopic enrichment.

Decision Workflow for Solvent Selection

Choosing the correct solvent is a function of the experimental goal. The following workflow illustrates the decision-making process.

G cluster_start cluster_question1 cluster_h1_analysis cluster_c13_analysis cluster_c13_options cluster_results start Start: Define Experimental Goal q1 What is the primary nucleus of interest? start->q1 h1_analysis Structural Elucidation or Routine Characterization q1->h1_analysis ¹H q2 What is the analytical goal for ¹³C NMR? q1->q2 ¹³C result_d6 Use Deuterated Acetone (Acetone-d₆) h1_analysis->result_d6 struct_elucid Structural Elucidation q2->struct_elucid quant Absolute Quantification or Reaction Tracing q2->quant struct_elucid->result_d6 result_c13 Use ¹³C Labeled Acetone (as internal standard) quant->result_c13

Caption: Decision workflow for selecting between Acetone-d₆ and ¹³C Labeled Acetone.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR using Acetone-d₆

This protocol describes the standard procedure for preparing a sample for routine analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid analyte directly into a clean, dry vial. For a liquid or oil, add 1-2 drops.

  • Solvent Addition: Add approximately 0.6-0.7 mL of acetone-d₆ to the vial. Ensure the solvent is from a sealed container to minimize water content, as acetone is hygroscopic.[21]

  • Dissolution: Gently vortex or swirl the vial until the analyte is fully dissolved. If the sample does not dissolve, acetone-d₆ may not be a suitable solvent.[9]

  • Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[22]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the acetone-d₆ for field-frequency locking, which ensures spectral stability.

  • Data Acquisition: Acquire the desired ¹H and/or ¹³C NMR spectra. Note the positions of the residual acetone-d₆ peak (~2.05 ppm in ¹H) and the solvent carbon peaks (~29.9 and 206.7 ppm in ¹³C) to avoid misinterpreting them as analyte signals.

Protocol 2: Quantitative ¹³C NMR (qNMR) using ¹³C Labeled Acetone as an Internal Standard

This protocol outlines the more rigorous procedure required for quantification.

Objective: To determine the absolute concentration or purity of an analyte using ¹³C NMR.

Methodology:

  • Precise Weighing: Using an analytical balance, accurately weigh the analyte into a clean vial (e.g., 10.05 mg). Record the exact mass.

  • Standard Preparation: In a separate vial, accurately weigh a known amount of the ¹³C labeled acetone internal standard (e.g., 5.02 mg).

  • Combination and Dissolution: Carefully transfer the weighed internal standard to the vial containing the analyte. Add approximately 0.7 mL of a deuterated solvent (which can be standard acetone-d₆) to dissolve both components completely. The choice of the bulk solvent is based on solubility for both analyte and standard.

  • Transfer and Acquisition: Transfer the final solution to an NMR tube and acquire the ¹³C NMR spectrum. Crucially, acquisition parameters must be set for quantitative analysis (e.g., long relaxation delay, inverse-gated decoupling) to ensure accurate signal integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and the signal from the ¹³C labeled acetone.

    • Normalize the integrals by the number of carbons giving rise to each signal.

    • Use the following equation to calculate the mass of the analyte:

    Mass_analyte = (Mass_std / MW_std) * (Integral_analyte / N_analyte) * (N_std / Integral_std) * MW_analyte

    Where:

    • Mass is the weighed mass

    • MW is the molecular weight

    • Integral is the measured signal integral

    • N is the number of nuclei responsible for the signal

Conclusion and Final Recommendations

The selection between deuterated acetone and ¹³C labeled acetone is fundamentally a choice between observation and measurement.

  • Deuterated Acetone (Acetone-d₆) is the solvent of choice for observing an analyte. Its purpose is to provide a clear background, especially in ¹H NMR, allowing for the unambiguous structural characterization of a dissolved molecule. It is the default, go-to option for the vast majority of NMR experiments.

  • ¹³C Labeled Acetone is a specialized reagent used for measuring an analyte. Its role is not that of a passive solvent but an active internal standard for precise quantification in ¹³C NMR or as a tracer in mechanistic studies. Its use in general spectroscopy is ill-advised due to the significant spectral complications it introduces.

By understanding the distinct principles and applications of these two solvents, researchers can design more robust, efficient, and conclusive NMR experiments, ensuring that the data generated directly addresses the scientific question at hand.

References

  • ROTH, C. (n.d.). Acetone D6 - NMR Solvents. Carl ROTH. Retrieved from [Link]

  • Wikipedia. (2023). Carbon-13 NMR satellite. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} NMR spectrum of acetone-d 6. [Diagram]. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. Retrieved from [Link]

  • Reich, H. J. (n.d.). Measuring 13C NMR Spectra. Organic Chemistry Data. Retrieved from [Link]

  • ARMAR Isotopes. (n.d.). Acetone-d6 for NMR Spectroscopy – High-Purity Deuterated Solvent. Retrieved from [Link]

  • University of Calgary. (n.d.). 13 Carbon NMR. Chem 351/353. Retrieved from [Link]

  • Facey, G. (2008, April 18). The 13C and 13C DEPT Spectrum of "Acetone-d6". University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C-NMR. Retrieved from [Link]

  • Eqipped. (n.d.). Acetone-d6 for NMR Spectroscopy. Retrieved from [Link]

  • Foroozandeh, M., et al. (2017). 13C Satellite-Free 1H NMR Spectra. Analytical Chemistry, 89(22), 12035-12040. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone-d6. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of parts of the 13 C{ 1 H} NMR spectra (126 MHz, acetone-d6, 298 K). [Diagram]. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Biswas, T. (2021, September 13). Acetone-D6 or CD3COCD3 preparation (NMR solvent) with mechanism. [Video]. YouTube. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0024424). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H 1D NMR spectra of acetone-d 6 extracts of cured (C, D) and subsequently UVB aged (C, D) UPR reference samples. [Diagram]. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Harvey, B. G. (2000). Nuclear Chemistry and Nuclear Magnetic Resonance Spectroscopy. Prentice Hall.
  • Facey, G. (2010, October 28). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

  • Claridge, T. D. W. (2018). High-Resolution NMR Techniques in Organic Chemistry. In Books. Elsevier.
  • University of Bristol NMR Service. (2020, August 28). Can non-deuterated solvents be used for 13C-NMR (and in fact other nuclei)?. Retrieved from [Link]

  • Fedorov, L. A. (2023). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Molecules, 28(11), 4381. Retrieved from [Link]

  • De Feyter, H. M., et al. (2018). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 31(9), e3925. Retrieved from [Link]

  • Soderberg, T. (2021, September 12). 13C-NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Enhancing Experimental Reproducibility with Acetone-1,3-¹³C₂

For Researchers, Scientists, and Drug Development Professionals In the pursuit of robust and reliable experimental outcomes, particularly within the realms of metabolic research and drug development, the choice of tools...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reliable experimental outcomes, particularly within the realms of metabolic research and drug development, the choice of tools to ensure data integrity is paramount. This guide provides an in-depth technical comparison of Acetone-1,3-¹³C₂, a versatile stable isotope-labeled compound, against other common alternatives. We will explore its applications, performance, and the underlying principles that contribute to enhanced experimental reproducibility, supported by established scientific methodologies.

The Foundation of Reproducibility in Metabolic Analysis

Reproducibility in metabolomics and metabolic flux analysis is the cornerstone of generating trustworthy and translatable scientific knowledge.[1][2] The complexity of biological systems and the sensitivity of analytical techniques necessitate stringent quality control measures to minimize variability.[1][2] Key sources of experimental variability include sample collection and preparation, instrument performance, and data processing.[3][4] The implementation of standardized operating procedures (SOPs) and the use of appropriate internal standards are crucial for mitigating these variabilities and ensuring the accuracy and precision of results.[3][4]

Stable isotope-labeled compounds, such as those enriched with Carbon-13 (¹³C), have become indispensable tools for improving the quality of metabolomic data.[5] These labeled molecules serve two primary purposes: as metabolic tracers to elucidate pathway dynamics and as internal standards to correct for analytical variance.

Acetone-1,3-¹³C₂: A Dual-Purpose Tool for Robust Experiments

Acetone-1,3-¹³C₂ is a synthetically produced acetone molecule where the two methyl carbons are replaced with the stable isotope ¹³C.[6][7][8] This labeling provides a distinct mass shift of +2 atomic mass units (amu) compared to its unlabeled counterpart, allowing for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Principle of Action

The utility of Acetone-1,3-¹³C₂ in enhancing reproducibility stems from the fundamental principles of isotope dilution mass spectrometry and metabolic tracing.

  • As a Metabolic Tracer: When introduced into a biological system, Acetone-1,3-¹³C₂ can be taken up by cells and enter metabolic pathways.[1][2] The ¹³C atoms from the acetone backbone are incorporated into downstream metabolites, providing a traceable signature of their origin. By analyzing the isotopic enrichment patterns in these metabolites, researchers can quantify the contribution of acetone to various metabolic processes.[1][2]

  • As an Internal Standard: When a known amount of Acetone-1,3-¹³C₂ is added to a biological sample at an early stage of processing, it experiences the same physical and chemical variations as the endogenous (unlabeled) analytes during extraction, derivatization, and analysis. Because the labeled and unlabeled forms are chemically identical, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer.[9][10] Any loss or variation in the signal of the internal standard can be used to normalize the signal of the target analytes, thereby correcting for experimental inconsistencies and improving the accuracy and reproducibility of quantification.[5][9][11]

Comparative Analysis: Acetone-1,3-¹³C₂ vs. Alternative Tracers

The choice of a metabolic tracer is critical and depends on the specific metabolic pathways being investigated.[6][12][13][14] While ¹³C-labeled glucose and glutamine are the most commonly used tracers for studying central carbon metabolism, Acetone-1,3-¹³C₂ offers unique advantages for specific applications, particularly in the study of ketogenesis and fatty acid metabolism.[15][16][17]

Tracing Ketone Body Metabolism

Ketone bodies, including acetone, acetoacetate, and β-hydroxybutyrate, are produced in the liver from fatty acid oxidation, especially during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[2][18] Acetone itself is a metabolic end-product of ketogenesis and can be further metabolized.[1][2]

Using Acetone-1,3-¹³C₂ as a tracer allows for the direct investigation of acetone's metabolic fate and its contribution to other metabolic pools. This provides a more direct and potentially less disruptive way to study ketogenesis compared to using precursors like labeled fatty acids.

Table 1: Comparison of ¹³C-Labeled Tracers for Studying Ketone Body Metabolism

TracerPrimary ApplicationAdvantagesDisadvantages
Acetone-1,3-¹³C₂ Direct tracing of acetone metabolism and its contribution to other pathways.Directly probes the fate of a key ketone body. Simpler labeling patterns compared to fatty acid tracers.Less informative for the initial steps of fatty acid oxidation.
¹³C-Labeled Fatty Acids (e.g., [U-¹³C]Palmitate) Tracing the entire pathway of fatty acid oxidation to ketone body formation.Provides a comprehensive view of fatty acid metabolism.Can lead to complex labeling patterns in multiple downstream metabolites.
¹³C-Labeled Glucose Primarily traces glycolysis and the TCA cycle.Excellent for studying central carbon metabolism and its links to ketogenesis.Indirectly measures ketogenesis through its impact on glucose metabolism.
¹³C-Labeled Glutamine Primarily traces the TCA cycle and anaplerosis.Useful for understanding the interplay between amino acid metabolism and ketogenesis.Indirectly measures ketogenesis.

The reproducibility of tracer experiments is influenced by the complexity of the labeling patterns and the analytical methods used. The simpler metabolic fate of acetone compared to long-chain fatty acids can lead to less complex isotopic enrichment patterns, potentially simplifying data analysis and improving the reproducibility of flux calculations.

Comparative Analysis: Acetone-1,3-¹³C₂ vs. Alternative Internal Standards

The ideal internal standard should be chemically identical to the analyte of interest but mass-distinguishable.[9] While deuterated (²H) standards are sometimes used, ¹³C-labeled standards are generally considered superior for quantitative mass spectrometry.[9][10]

The ¹³C Advantage for Reproducibility

The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to slight differences in physicochemical properties.[10] This can result in a chromatographic shift where the deuterated standard does not perfectly co-elute with the native analyte, potentially compromising its ability to accurately correct for matrix effects and ion suppression that can vary across the chromatographic peak.[10]

In contrast, the small mass difference between ¹²C and ¹³C results in negligible differences in retention time, ensuring that the ¹³C-labeled internal standard and the endogenous analyte experience the same analytical conditions, leading to more accurate and reproducible quantification.[10]

Table 2: Performance Comparison of Internal Standard Labeling

Performance MetricDeuterated (²H) Standard¹³C-Labeled Standard (e.g., Acetone-1,3-¹³C₂)Rationale for Enhanced Reproducibility with ¹³C
Co-elution with Analyte May exhibit a slight retention time shift.Co-elutes perfectly with the native analyte.Ensures both standard and analyte are subjected to identical matrix effects at the point of elution and ionization.
Ionization Efficiency Can sometimes differ slightly from the native analyte.Identical ionization efficiency to the native analyte.Provides a more accurate ratio for quantification, reducing variability.
Isotopic Stability Prone to H/D exchange under certain conditions.Highly stable, no risk of isotope exchange.Guarantees the integrity of the label throughout the analytical process.
Correction for Matrix Effects Less effective if retention times differ.Highly effective due to identical chromatographic behavior.Leads to more consistent and reproducible results across different samples and batches.

Acetone-1,3-¹³C₂, with its stable ¹³C labels, serves as an excellent internal standard for the quantification of endogenous acetone, particularly in studies of ketosis where acetone levels in breath, blood, or urine are key biomarkers.[3][15][16][17] Its use can significantly improve the inter- and intra-assay precision of acetone measurements.

Experimental Protocols

To ensure the highest level of reproducibility, the following detailed protocols for the application of Acetone-1,3-¹³C₂ are provided.

Protocol 1: ¹³C-Acetone Breath Test for Monitoring Fat Metabolism

This protocol outlines a non-invasive method to assess the rate of appearance and metabolism of acetone.

Materials:

  • Acetone-1,3-¹³C₂ (high purity)

  • Sterile water for injection

  • Breath collection bags or tubes

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS) system

Procedure:

  • Baseline Breath Sample: Collect a baseline breath sample from the subject after an overnight fast.

  • Tracer Administration: Administer a precisely weighed amount of Acetone-1,3-¹³C₂ dissolved in sterile water to the subject orally.

  • Serial Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

  • Sample Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using GC-MS or IRMS.

  • Data Analysis: Calculate the rate of ¹³CO₂ excretion over time. The peak and cumulative excretion of ¹³CO₂ can be used to determine the rate of acetone metabolism.

Self-Validation: The reproducibility of the breath test can be assessed by performing repeated tests on the same individual under identical conditions on different days.[1][2] The coefficient of variation (CV) of the cumulative ¹³C recovery should be within an acceptable range (typically <15%).

Protocol 2: Quantification of Acetone in Plasma using Acetone-1,3-¹³C₂ as an Internal Standard

This protocol describes the use of Acetone-1,3-¹³C₂ for the accurate and reproducible quantification of endogenous acetone in plasma samples by GC-MS.

Materials:

  • Acetone-1,3-¹³C₂ solution of known concentration (in a suitable solvent like methanol)

  • Plasma samples

  • Protein precipitation agent (e.g., cold acetonitrile)

  • GC-MS system

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a precise volume of the Acetone-1,3-¹³C₂ internal standard solution to each plasma sample.

  • Protein Precipitation: Add cold acetonitrile to each sample to precipitate proteins. Vortex and centrifuge to pellet the protein.

  • Supernatant Transfer: Carefully transfer the supernatant containing acetone and the internal standard to a new vial.

  • GC-MS Analysis: Inject an aliquot of the supernatant into the GC-MS system. Monitor the characteristic ions for both unlabeled acetone and Acetone-1,3-¹³C₂.

  • Quantification: Create a calibration curve using known concentrations of unlabeled acetone spiked with the same amount of internal standard. Calculate the concentration of acetone in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Self-Validation: The reproducibility of the assay is determined by analyzing quality control (QC) samples at different concentrations in each analytical run. The CV for the QC samples should be below 15%.

Visualizing Workflows and Concepts

To further clarify the experimental workflows and the principles discussed, the following diagrams are provided.

Workflow for ¹³C-Acetone Breath Test

breath_test_workflow cluster_protocol ¹³C-Acetone Breath Test Protocol Baseline 1. Baseline Breath Sample Collection Administer 2. Oral Administration of Acetone-1,3-¹³C₂ Baseline->Administer Sampling 3. Serial Breath Sample Collection Administer->Sampling Analysis 4. GC-MS or IRMS Analysis of ¹³CO₂ Sampling->Analysis Data 5. Data Analysis and Interpretation Analysis->Data

Caption: Workflow for a ¹³C-Acetone breath test to monitor acetone metabolism.

Principle of Isotope Dilution Mass Spectrometry

idms_principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown Analyte Concentration) Spike Spike with Known Amount of Acetone-1,3-¹³C₂ (Internal Standard) Sample->Spike Extract Extraction & Purification Spike->Extract LCMS LC-MS Analysis Extract->LCMS Detect Detection of Analyte and Internal Standard LCMS->Detect Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Detect->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Caption: The principle of enhancing reproducibility using an internal standard.

Conclusion: The Role of Acetone-1,3-¹³C₂ in Advancing Reproducible Research

Acetone-1,3-¹³C₂ stands out as a valuable tool for researchers aiming to improve the reproducibility and reliability of their experiments. Its utility as a specific tracer for ketone body metabolism provides a unique window into this important physiological process. Furthermore, its properties as a ¹³C-labeled internal standard align perfectly with the best practices for quantitative mass spectrometry, offering a superior alternative to deuterated standards for minimizing analytical variability.

By understanding the principles behind its application and adhering to rigorous, self-validating experimental protocols, researchers can leverage Acetone-1,3-¹³C₂ to generate high-quality, reproducible data, thereby advancing our understanding of metabolism and accelerating the development of new therapeutic strategies.

References

  • Kasprzyk-Pawelec, A., & Rysz, J. (2013). Reproducibility of two ¹³CO₂ breath tests dedicated to assess pancreatic exocrine function. Nuclear Medicine Review, 16(1), 19-24. [Link]

  • Schiller, C., et al. (2001). 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period. European Journal of Clinical Investigation, 31(11), 996-1002. [Link]

  • Prabhakar, A., et al. (2014). Breath Acetone as Biomarker for Lipid Oxidation and Early Ketone Detection. Global Journal of Obesity, Diabetes and Metabolic Syndrome, 1(1), 12-19. [Link]

  • Hermann, G., et al. (2016). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 124, 343-353. [Link]

  • Wu, L., et al. (2005). Quantitative analyses of metabolomes using uniformly 13C-labelled components as internal standards. Phytochemistry, 66(14), 1634-1643. [Link]

  • Musa-Veloso, K., et al. (2002). Breath acetone is a reliable indicator of ketosis in adults consuming ketogenic meals. The American Journal of Clinical Nutrition, 76(1), 65-70. [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 1852-1860. [Link]

  • Anderson, J. C. (2015). Measuring breath acetone for monitoring fat loss: Review. Obesity, 23(12), 2327-2334. [Link]

  • Klein, P. D. (2001). 13C breath tests: visions and realities. The Journal of Nutrition, 131(5), 1637S-1642S. [Link]

  • Anderson, J. C. (2015). Measuring breath acetone for monitoring fat loss: Review. Obesity, 23(12), 2327–2334. [Link]

  • Tappy, L., et al. (2018). Breath acetone as a marker of energy balance: an exploratory study in healthy humans. Physiological Reports, 6(17), e13845. [Link]

  • Keller, U., et al. (2001). 13C-breath tests: current state of the art and future directions. Gut, 49(4), 455-459. [Link]

  • Tappy, L., et al. (2018). Breath acetone as a marker of energy balance: an exploratory study in healthy humans. Physiological Reports, 6(17), e13845. [Link]

  • Prabhakar, A., et al. (2014). Breath Acetone as Biomarker for Lipid Axidation and Early Ketone Detection. Global Journal of Obesity, Diabetes and Metabolic Syndrome, 1(1), 12-19. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 38, 136-145. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]

  • Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9366-9374. [Link]

  • Bastide, G. M. G. B. H., et al. (2023). Handheld device quantifies breath acetone for real-life metabolic health monitoring. Chemical Science, 14(26), 7123-7132. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 38, 136-145. [Link]

  • Kundu, S. K., et al. (1993). Breath acetone analyzer: Diagnostic tool to monitor dietary fat loss. Clinical Chemistry, 39(1), 87-92. [Link]

  • Linder, M., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. [Link]

  • Wang, Y., et al. (n.d.). for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction - Supporting Information. [Link]

  • ChemHelp ASAP. (2022, October 7). practical uses for 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • Güntner, A. T., et al. (2018). Guiding Ketogenic Diet with Breath Acetone Sensors. Sensors, 18(11), 3655. [Link]

  • Bastide, G. M. G. B. H., et al. (2023). Handheld device quantifies breath acetone for real-life metabolic health monitoring. Chemical Science, 14(26), 7123-7132. [Link]

  • Kundu, S. K., et al. (1993). Breath acetone analyzer: Diagnostic tool to monitor dietary fat loss. Clinical Chemistry, 39(1), 87-92. [Link]

  • Linder, M., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Acetone-1,3-¹³C₂

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Acetone-1,3-¹³C₂. As drug development professionals and researchers, our commitment to safety and environmental stewardshi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Acetone-1,3-¹³C₂. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring a deep, actionable understanding of the protocol.

A critical initial point of clarification is the nature of Acetone-1,3-¹³C₂. The ¹³C isotope is a stable, non-radioactive isotope of carbon.[1] Therefore, this compound does not require the specialized handling and disposal protocols associated with radioactive materials.[1][] The disposal procedures are functionally identical to those for standard, unlabeled acetone, focusing on the chemical hazards of the molecule itself.[][3]

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Acetone-1,3-¹³C₂, like its unlabeled counterpart, is a highly flammable liquid that poses several health and physical hazards.[3][4]

Key Hazards:

  • High Flammability: Acetone has a very low flash point of -17 °C (1.4 °F), meaning it can ignite easily at room temperature from sparks, static discharge, or hot surfaces.[3] Vapors can travel a considerable distance to an ignition source and flash back.[5]

  • Eye Irritation: Direct contact can cause serious eye irritation.[3][4]

  • Central Nervous System (CNS) Effects: Inhalation of high concentrations of vapor may cause drowsiness, dizziness, and headaches.[3][6][7]

  • Skin Irritation: Prolonged or repeated contact can lead to skin dryness, cracking, and dermatitis.[5][7]

Chemical Safety Data

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Acetone-1,3-¹³C₂.

Hazard CategoryGHS ClassificationHazard CodeSignal Word
Flammable LiquidsCategory 2H225Danger
Eye IrritationCategory 2AH319Danger
Specific Target Organ ToxicityCategory 3 (CNS Effects)H336Danger
Supplemental Hazard-EUH066-
Data sourced from the Sigma-Aldrich Safety Data Sheet for Acetone-1,3-¹³C₂.[3]
Chemical Incompatibilities

To prevent dangerous reactions, acetone waste must be segregated from incompatible materials. Store acetone away from:

  • Strong Oxidizing Agents: Such as nitric acid, sulfuric acid, hydrogen peroxide, and permanganates.[8][9]

  • Strong Bases: Can also lead to vigorous reactions.[9]

  • Reducing Agents: Including zinc and alkali metals.[10]

Pre-Disposal Handling and Waste Accumulation

Proper handling from the point of generation to the final pickup is crucial for laboratory safety.

Personal Protective Equipment (PPE)

Always consult the specific Safety Data Sheet (SDS) before handling.[11] However, the following PPE is standard for handling acetone:

  • Eye Protection: ANSI-compliant safety glasses with side shields or chemical splash goggles.[12][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[12]

Waste Container Selection and Storage
  • Container Choice: Use only approved hazardous waste containers that are chemically compatible with acetone. Stainless steel or glass containers are recommended.[4] Ensure the container has a secure, leak-proof lid.

  • Segregation: Dedicate a specific container solely for acetone and other non-halogenated solvent waste. Never mix acetone waste with acids, bases, or oxidizers.[10][11] This is not only for safety but also to prevent costly and complex disposal procedures for mixed waste.[]

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Acetone-1,3-¹³C₂" (or "Acetone Waste")

    • The associated hazards (e.g., "Flammable," "Irritant")

  • Storage: Store the sealed waste container in a designated satellite accumulation area, typically within or near the laboratory. This area must be a cool, dry, and well-ventilated space, away from heat and ignition sources.[12][14] Flammable liquid storage cabinets are the required standard for storing acetone.[10][15]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of Acetone-1,3-¹³C₂ waste.

Protocol: Waste Collection and Preparation for Disposal
  • Designate a Waste Container: Select a suitable container as described in Section 2 and affix a "Hazardous Waste" label.

  • Transfer Waste: Carefully pour the waste acetone into the container using a funnel to prevent spills. Perform this transfer inside a certified chemical fume hood.

  • Keep Container Closed: Securely close the container lid immediately after adding waste. Do not leave it open with a funnel in place.[14]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Final Sealing and Relocation: Once the container is full, ensure the lid is tightly sealed. Double-check that the label is complete and accurate. Move the container to your facility's main hazardous waste accumulation area.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11] All final disposal must be handled by a licensed hazardous waste contractor.[4]

Protocol: Management of Empty Containers

Empty containers that held Acetone-1,3-¹³C₂ must also be managed as hazardous waste until properly decontaminated.[11]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., a small amount of fresh acetone or ethanol).[11]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in your designated acetone waste container.[11]

  • Deface Label: After the triple rinse, completely remove or deface the original chemical label on the container.

  • Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.[11]

Disposal Workflow and Emergency Procedures

Decision Workflow for Acetone-1,3-¹³C₂ Waste

The following diagram illustrates the logical flow for managing waste from generation to final disposal.

AcetoneDisposalWorkflow Acetone-1,3-13C2 Disposal Workflow start Waste Generation (Acetone-1,3-13C2) check_isotope Isotope Type? start->check_isotope stable_path Stable Isotope (13C): Treat as Chemical Hazard check_isotope->stable_path Stable radio_path Radioactive Isotope: Follow RSO Protocol check_isotope->radio_path Radioactive segregate Segregate into Labeled 'Acetone Waste' Container stable_path->segregate check_full Container Full? segregate->check_full collecting Continue Collecting Waste (Keep Container Closed) check_full->collecting No seal_container 1. Tightly Seal Container 2. Verify Label is Complete check_full->seal_container Yes collecting->segregate move_to_storage Move to Main Hazardous Waste Accumulation Area seal_container->move_to_storage contact_ehs Contact EHS for Pickup move_to_storage->contact_ehs end Waste Collected by Licensed Facility contact_ehs->end

Caption: Decision workflow for proper segregation and disposal of Acetone-1,3-¹³C₂.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent a fire or exposure.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all nearby ignition sources.

    • Wear appropriate PPE (goggles, gloves, lab coat).

    • Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[14]

    • Using non-sparking tools, carefully scoop the absorbed material into a container for hazardous waste disposal.[6][9]

    • Wipe the area with a damp cloth, collecting the cloth as hazardous waste.

    • Ventilate the affected area.[14]

  • For Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if there is a fire or significant risk of one.

    • Close the laboratory doors and call your institution's emergency response line and EHS department from a safe location.

Conclusion

The proper disposal of Acetone-1,3-¹³C₂ is governed by its chemical hazards, primarily its extreme flammability. By recognizing that this stable isotope-labeled compound should be managed identically to standard acetone, researchers can ensure a safe and compliant laboratory environment. The core principles are rigorous segregation, proper labeling, secure containment, and ultimate disposal through your institution's certified EHS program. Adherence to these protocols is a direct reflection of our commitment to scientific integrity and operational excellence.

References

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Moravek. Retrieved from [Link]

  • Case Western Reserve University (n.d.). Chemical Compatibility and Storage. CWRU Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Waste Code - RCRAInfo. EPA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (2022, June). Toxicological Profile for Acetone. ATSDR. Retrieved from [Link]

  • CloudSDS (n.d.). A Detail Guide on Acetone Disposal. CloudSDS. Retrieved from [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Acetone. Carl ROTH. Retrieved from [Link]

  • Zaera Research Group, University of California, Riverside (2022, October 11). Standard Operating Procedure for Acetone. UCR. Retrieved from [Link]

  • Safety Storage Systems (n.d.). 10 Sets of Chemicals Which Should Never Be Stored Together. Safety Storage Systems. Retrieved from [Link]

  • Lab Alley (2024, October 4). Acetone 100% Lab Grade Safety Data Sheet. Lab Alley. Retrieved from [Link]

  • SafetyIQ (2024, March 29). Acetone Hazards: Safe Handling and Disposal Practices. SafetyIQ. Retrieved from [Link]

  • State of Michigan (n.d.). SAFETY DATA SHEET - Acetone. Michigan.gov. Retrieved from [Link]

  • Minnesota Pollution Control Agency (n.d.). F List of Hazardous Waste. MPCA. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024, May 4). RCRA F Waste - List Details. EPA. Retrieved from [Link]

  • MISC Lab (n.d.). Product Name: Acetone. MISC Lab. Retrieved from [Link]

  • University of California, San Diego (2024, March 3). Chemical Compatibility Guidelines. UCSD Blink. Retrieved from [Link]

  • ScienceLab.com (2012, December 3). Acetone MSDS. ScienceLab.com. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). EPA HAZARDOUS WASTE CODES. EPA. Retrieved from [Link]

  • Eagle Manufacturing (n.d.). How to Handle and Store Acetone. Eagle Manufacturing. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Acetone-1,3-13C2

Greetings, fellow researchers. In the pursuit of scientific advancement, particularly in fields utilizing isotopic labeling, the integrity of our experiments is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers. In the pursuit of scientific advancement, particularly in fields utilizing isotopic labeling, the integrity of our experiments is paramount. Equally important is our personal safety. This guide provides essential, field-proven directives for handling Acetone-1,3-13C2. While the isotopic label (¹³C) is stable and non-radioactive, the chemical properties of the acetone molecule itself dictate our safety protocols. For the purpose of selecting Personal Protective Equipment (PPE), Acetone-1,3-13C2 should be treated with the same precautions as standard acetone. The primary hazards are its extreme flammability and its potential health effects upon exposure.[1][2][3] This document is structured to provide not just a list of equipment, but a comprehensive operational plan rooted in the causality of chemical risk.

Hazard Assessment: Understanding the "Why" Behind the PPE

Effective safety protocols are not about blind compliance; they are about a deep understanding of the risks. Acetone presents a dual-threat profile: physical hazards (fire) and health hazards (exposure).

  • Extreme Flammability: Acetone is a Class IB flammable liquid with a flashpoint of approximately -17°C (1.4°F).[4] This means it can ignite at room temperature from a simple spark, static discharge, or hot surface.[1][2][5] Its vapors are heavier than air and can travel considerable distances to an ignition source, causing a dangerous "flashback".[6][7] This is the primary driver for mandating non-sparking tools, proper grounding of equipment, and storage in specialized flammable safety cabinets.[8][9][10][11]

  • Health Hazards:

    • Eye Irritation: Acetone is a severe eye irritant.[3][8][12] Direct contact can cause significant pain, redness, and tearing.[8] This is why chemical splash goggles are the non-negotiable minimum for eye protection.

    • Inhalation: Inhaling acetone vapors can irritate the nose and throat.[4][8] At higher concentrations, it acts as a central nervous system depressant, leading to symptoms like headache, dizziness, nausea, and drowsiness.[4][6][7][8][13] Severe exposure can lead to unconsciousness.[8][13] This necessitates working in well-ventilated areas or using respiratory protection when exposure limits may be exceeded.

    • Skin Contact: While not expected to cause severe harm from short-term contact, prolonged or repeated exposure can dissolve skin oils, leading to dryness, cracking, and dermatitis.[6][13] More importantly, contaminated clothing can pose a prolonged contact and flammability risk.[4][14]

Exposure Limit Data

To provide a quantitative basis for our safety measures, regulatory bodies have established clear occupational exposure limits (OELs). Adherence to these limits is crucial for preventing chronic health effects.

Regulatory BodyTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)Immediately Dangerous to Life or Health (IDLH)
OSHA (Occupational Safety and Health Administration)1,000 ppm (8-hr)[6][15]Not SpecifiedNot Specified
NIOSH (National Institute for Occupational Safety and Health)250 ppm (10-hr)[6][15]Not Specified2,500 ppm[15]
ACGIH (American Conference of Governmental Industrial Hygienists)500 ppm (8-hr)[6][15]750 ppm (15-min)[6][15]Not Specified

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table summarizes the minimum PPE requirements.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile gloves (for incidental contact)Standard lab coatNot typically required
Transferring/Pouring (small volumes) Chemical splash gogglesMilled Butyl Rubber or Neoprene gloves[1][13][16]Chemical-resistant apron over lab coat[1][2]Not required if performed in a certified chemical fume hood
Large Volume Transfers/High-Risk Ops Chemical splash goggles AND a full face shield[1][2][13]Milled Butyl Rubber or Neoprene gloves[1][13][16]Chemical-resistant apron or coveralls[7]Required if ventilation is inadequate. Use a NIOSH-approved respirator with organic vapor cartridges.[4][6][8]
Spill Cleanup Chemical splash goggles AND a full face shield[1][2][13]Milled Butyl Rubber or Neoprene gloves[1][13][16]Chemical-resistant coveralls[7]Required. Minimum of an air-purifying respirator with organic vapor cartridges; potentially SCBA for large spills.[6][11]

Operational Protocols: From Receipt to Disposal

A self-validating safety system relies on consistent, logical procedures. Follow these steps to ensure safety throughout the chemical's lifecycle in your lab.

Safe Handling and Use Workflow

This protocol outlines the standard procedure for working with Acetone-1,3-13C2 in a controlled laboratory setting.

  • Preparation: Before retrieving the chemical, ensure the work area (e.g., chemical fume hood) is clean and uncluttered. Confirm that an appropriate fire extinguisher (dry chemical, CO₂), spill kit, and emergency shower/eyewash station are accessible.[1][11][13]

  • Don PPE: Put on all required PPE as dictated by the task (see table above). At a minimum for handling open containers, this includes a lab coat, chemical splash goggles, and butyl rubber gloves.

  • Grounding: When transferring from a metal container, ensure both the source and receiving containers are properly grounded and bonded to prevent static discharge.[8][10][11]

  • Dispensing: Perform all transfers and dispensing of acetone inside a certified chemical fume hood to control vapor concentrations.[1][13] Use only non-sparking tools.[10][11]

  • Capping: Securely cap the container immediately after dispensing to minimize the release of flammable vapors.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by goggles and lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[6][7]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep 1. Verify Work Area (Fume Hood, Spill Kit, Extinguisher) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Coat) prep->don_ppe ground 3. Ground & Bond Containers (If applicable) don_ppe->ground dispense 4. Dispense in Fume Hood (Use non-sparking tools) ground->dispense cap 5. Securely Cap Container dispense->cap doff_ppe 6. Doff PPE Safely cap->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: A standard workflow for the safe handling of Acetone-1,3-13C2.

Emergency First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[2][4][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][13]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and water.[2][4][13]

  • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor for guidance immediately.[4][8]

Spill Response Plan

In the event of a spill, a calm and methodical response is critical.

  • Evacuate & Alert: Alert all personnel in the immediate area. Evacuate the vicinity, except for those trained to respond.

  • Control Vapors & Ignition Sources: Eliminate all ignition sources (flames, sparks, hot surfaces).[6][14] Increase ventilation to the area if it is safe to do so.

  • Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.[6][14] Do not use combustible materials like paper towels for large spills.

  • Cleanup: Wearing full protective gear (including respiratory protection), use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6][11][14]

  • Decontaminate: Clean the spill area thoroughly.

Caption: A decision workflow for responding to an acetone spill.

Disposal Plan: Managing a Hazardous Waste Stream

Acetone and any materials contaminated with it must be treated as hazardous waste due to its flammability.[6][17]

  • Segregation: Never dispose of acetone down the drain.[6][18] Maintain a dedicated, labeled hazardous waste container for acetone and acetone-contaminated materials (e.g., gloves, absorbent pads).

  • Containerization: The waste container must be leak-proof, kept securely closed when not in use, and stored in a designated satellite accumulation area.[17][19] This area should be in a flammable storage cabinet or a well-ventilated space away from ignition sources.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "Acetone" as the contents and indicating the flammability hazard.

  • Professional Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[17][20] Adherence to local, state, and federal regulations is mandatory.

By integrating these principles of hazard awareness, correct PPE selection, and standardized operational procedures, you build a robust and self-validating safety culture. This not only protects you and your colleagues but also ensures the integrity of your valuable research.

References

  • NIOSH Pocket Guide to Chemical Hazards - Acetone. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Acetone Use and Care. (n.d.). OSHA Safety Manuals. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Acetone. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • How to Handle and Store Acetone. (n.d.). Eagle Manufacturing. Retrieved from [Link]

  • Acetone Safety Precautions. (2022, January 18). EHS Daily Advisor. Retrieved from [Link]

  • Working With Acetone. (2022, May 30). Three Sixty Safety. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). State of Michigan. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Acetone. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • ToxGuide for Acetone. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Acetone Hazards: Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (2015, March 11). Sunnyside Corporation. Retrieved from [Link]

  • Acetone Safety: Proper Storage and Disposal Methods. (n.d.). Lab Alley. Retrieved from [Link]

  • A Detail Guide on Acetone Disposal. (n.d.). CloudSDS. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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